molecular formula C30H36N10O11 B1680216 Methotrexate triglutamate CAS No. 41600-14-0

Methotrexate triglutamate

货号: B1680216
CAS 编号: 41600-14-0
分子量: 712.7 g/mol
InChI 键: SBFRVUOTZGQNGW-FHWLQOOXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NSC341076 is the isotope labelled analog of Methotrexate Triglutamate;  a metabolite of Methotrexate which is a folic acid antagonist, antineoplastic, and antirheumatic.

属性

IUPAC Name

(2S)-2-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]butanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N10O11/c1-40(13-15-12-33-25-23(34-15)24(31)38-30(32)39-25)16-4-2-14(3-5-16)26(45)37-19(29(50)51)7-10-21(42)35-17(27(46)47)6-9-20(41)36-18(28(48)49)8-11-22(43)44/h2-5,12,17-19H,6-11,13H2,1H3,(H,35,42)(H,36,41)(H,37,45)(H,43,44)(H,46,47)(H,48,49)(H,50,51)(H4,31,32,33,38,39)/t17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFRVUOTZGQNGW-FHWLQOOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N10O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194432
Record name NSC341076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41600-14-0
Record name NSC341076
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041600140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC341076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Intracellular Nexus: A Technical Guide to the Mechanism of Action of Methotrexate Triglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a cornerstone therapeutic in oncology and autoimmune diseases, functions as a prodrug that is intracellularly converted to its active polyglutamated metabolites. Among these, methotrexate triglutamate (MTX-PG3) plays a pivotal role in the drug's efficacy. This technical guide provides an in-depth exploration of the mechanism of action of MTX-PG3, focusing on its molecular interactions, kinetic parameters, and the intricate signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this domain.

Introduction: The Conversion of Methotrexate to its Active Form

Methotrexate is actively transported into cells via the reduced folate carrier (RFC). Once inside the cell, it undergoes polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the sequential addition of glutamate residues to the methotrexate molecule, forming a series of methotrexate polyglutamates (MTX-PGs). MTX-PG3, possessing three glutamate moieties, is a significant and highly active metabolite. The addition of these glutamate groups enhances the intracellular retention of the drug, as the polyglutamated forms are poorer substrates for efflux transporters, and significantly increases its inhibitory potency against key cellular enzymes.

Core Mechanism of Action: Multi-Targeted Enzyme Inhibition

The primary mechanism of action of this compound involves the competitive inhibition of several key enzymes in the folate and purine synthesis pathways. This multi-targeted approach disrupts cellular proliferation and exerts anti-inflammatory effects.

Dihydrofolate Reductase (DHFR) Inhibition

The most well-characterized action of methotrexate and its polyglutamates is the potent inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate. By binding to the active site of DHFR, MTX-PG3 competitively inhibits the binding of DHF, leading to a depletion of intracellular THF pools. This, in turn, disrupts the de novo synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby arresting cell proliferation. While polyglutamation significantly enhances intracellular retention, studies suggest that the direct binding affinity (Ki) of methotrexate polyglutamates to DHFR is not substantially increased compared to the parent drug.

Thymidylate Synthase (TYMS) Inhibition

Methotrexate polyglutamates, including MTX-PG3, are also direct inhibitors of thymidylate synthase (TYMS). TYMS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the synthesis of pyrimidines. The inhibition of TYMS by MTX-PGs further contributes to the depletion of thymidine, a necessary component for DNA synthesis and repair. The inhibitory potency of methotrexate against TYMS is significantly enhanced by polyglutamation.

Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase (ATIC) Inhibition

A key mechanism, particularly relevant to the anti-inflammatory effects of methotrexate in diseases like rheumatoid arthritis, is the inhibition of aminoimidazole carboxamide ribonucleotide (AICAR) transformylase (ATIC). ATIC is a bifunctional enzyme involved in the final steps of de novo purine biosynthesis. MTX-PGs are potent competitive inhibitors of ATIC.[1] This inhibition leads to the intracellular accumulation of AICAR. The buildup of AICAR, in turn, inhibits adenosine deaminase, leading to an increase in intracellular and extracellular levels of adenosine. Adenosine is a potent endogenous anti-inflammatory molecule that acts on specific cell surface receptors to suppress inflammatory responses. The inhibitory potency against ATIC increases dramatically with the addition of glutamate residues.[1]

Quantitative Data: Inhibitory Potency of this compound

The following tables summarize the available quantitative data on the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of methotrexate and its polyglutamates against their primary enzyme targets.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate and its Polyglutamates

InhibitorOrganism/Cell LineKi (pM)Notes
MethotrexateRecombinant Human DHFR3.4-
Methotrexate Polyglutamate (4 additional glutamates)Recombinant Human DHFR1.4The addition of glutamate residues has little effect on the binding affinity to DHFR.

Table 2: Inhibition of Thymidylate Synthase (TYMS) by Methotrexate and its Polyglutamates

InhibitorCell LineKi (µM)
Methotrexate (MTX-Glu1)MCF-7 Human Breast Cancer13
Methotrexate Diglutamate (MTX-Glu2)MCF-7 Human Breast Cancer0.17
This compound (MTX-Glu3) MCF-7 Human Breast Cancer ~0.1
Methotrexate Tetraglutamate (MTX-Glu4)MCF-7 Human Breast Cancer0.06
Methotrexate Pentaglutamate (MTX-Glu5)MCF-7 Human Breast Cancer0.047

Table 3: Inhibition of AICAR Transformylase (ATIC) by Methotrexate and its Polyglutamates

InhibitorCell LineKi (M)Fold Increase in Potency (vs. MTX)
Methotrexate (MTX-Glu1)MCF-7 Human Breast Cancer1.43 x 10⁻⁴1
Methotrexate Diglutamate (MTX-Glu2)MCF-7 Human Breast Cancer1.5 x 10⁻⁵~10
This compound (MTX-Glu3) MCF-7 Human Breast Cancer ~1.5 x 10⁻⁶ ~100
Methotrexate Tetraglutamate (MTX-Glu4)MCF-7 Human Breast Cancer5.6 x 10⁻⁸~2500
Methotrexate Pentaglutamate (MTX-Glu5)MCF-7 Human Breast Cancer5.6 x 10⁻⁸~2500

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in determining the inhibitory activity of this compound.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of MTX-PG3 on DHFR.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • This compound (MTX-PG3)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of MTX-PG3 in the assay buffer.

    • Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice and protect from light.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of MTX-PG3. Include a control with no inhibitor.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding a solution containing both DHF and NADPH to all wells.

  • Data Acquisition:

    • Immediately begin measuring the absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of MTX-PG3.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

    • The Ki value can be determined by performing the assay at different substrate (DHF) concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive inhibition).

AICAR Transformylase (ATIC) Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of MTX-PG3 on purified ATIC.

Principle: The activity of ATIC is measured by monitoring the formation of its product, formyl-AICAR (FAICAR), or the consumption of its cofactor, 10-formyl-tetrahydrofolate. This can be monitored spectrophotometrically.

Materials:

  • Purified human ATIC enzyme

  • AICAR

  • 10-formyl-tetrahydrofolate

  • This compound (MTX-PG3)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl)

  • Spectrophotometer

Procedure:

  • Enzyme Purification:

    • Purify ATIC from a suitable source (e.g., human cell lines) using standard chromatography techniques.

  • Reagent Preparation:

    • Prepare stock solutions of MTX-PG3, AICAR, and 10-formyl-tetrahydrofolate in the assay buffer.

  • Assay Performance:

    • In a cuvette, combine the assay buffer, purified ATIC enzyme, and varying concentrations of MTX-PG3.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding AICAR and 10-formyl-tetrahydrofolate.

  • Data Acquisition:

    • Monitor the change in absorbance at a specific wavelength (e.g., 298 nm for the formation of THF from 10-formyl-THF) over time.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Determine the IC50 and Ki values by plotting the reaction rates against the inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Methotrexate_Metabolism_and_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_pathways Metabolic Pathways cluster_folate Folate Cycle cluster_pyrimidine Pyrimidine Synthesis cluster_purine Purine Synthesis MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int RFC Transporter MTX_PG3 Methotrexate Triglutamate (MTX-PG3) MTX_int->MTX_PG3 + 3 Glutamate DHFR Dihydrofolate Reductase (DHFR) MTX_PG3->DHFR Inhibition TYMS Thymidylate Synthase (TYMS) MTX_PG3->TYMS Inhibition ATIC AICAR Transformylase (ATIC) MTX_PG3->ATIC Inhibition FPGS Folylpolyglutamate Synthetase (FPGS) FPGS->MTX_PG3 THF THF DHFR->THF DHF DHF DHF->THF NADPH -> NADP+ dTMP dTMP THF->dTMP Cofactor FAICAR FAICAR THF->FAICAR Cofactor TYMS->dTMP dUMP dUMP dUMP->dTMP DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA ATIC->FAICAR AICAR AICAR AICAR->FAICAR Adenosine Adenosine (Anti-inflammatory) AICAR->Adenosine Accumulation leads to FAICAR->DNA_RNA

Figure 1: Overview of Methotrexate Metabolism and Multi-Targeted Action.

DHFR_Inhibition_Workflow start Start reagents Prepare Reagents: - DHFR Enzyme - DHF & NADPH - MTX-PG3 - Assay Buffer start->reagents setup Set up 96-well plate: - Buffer, Enzyme, MTX-PG3 reagents->setup preincubate Pre-incubate at 25°C (10-15 min) setup->preincubate initiate Initiate reaction with DHF and NADPH preincubate->initiate measure Kinetic measurement at 340 nm (10-20 min) initiate->measure analyze Analyze data: - Calculate initial velocities - Determine IC50 and Ki measure->analyze end End analyze->end

Figure 2: Experimental Workflow for DHFR Inhibition Assay.

Adenosine_Pathway MTX_PG3 Methotrexate Triglutamate ATIC AICAR Transformylase MTX_PG3->ATIC Inhibits AICAR AICAR ATIC->AICAR Normally consumes Adenosine_Deaminase Adenosine Deaminase AICAR->Adenosine_Deaminase Inhibits (Accumulation) Adenosine Adenosine Adenosine_Deaminase->Adenosine Normally degrades Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory Mediates

Figure 3: Signaling Pathway of Adenosine-Mediated Anti-Inflammatory Effects.

Conclusion

This compound is a highly potent, intracellularly retained metabolite of methotrexate that exerts its therapeutic effects through the simultaneous inhibition of multiple key enzymes. Its profound impact on DHFR, TYMS, and ATIC disrupts fundamental cellular processes of nucleotide synthesis and triggers potent anti-inflammatory pathways. A thorough understanding of the quantitative aspects of these interactions and the experimental methodologies to probe them is crucial for the rational design of novel antifolate therapies and the optimization of existing treatment regimens. This guide provides a comprehensive resource for researchers dedicated to advancing the field of methotrexate pharmacology.

References

The Role of Methotrexate Triglutamate in Rheumatoid Arthritis Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX) remains the cornerstone therapy for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by systemic inflammation and joint destruction.[1] While effective, patient response to MTX is variable, creating a significant clinical need for biomarkers to guide personalized therapy.[1][2] Upon cellular uptake, MTX is metabolized into a series of methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[3] These polyglutamated forms, particularly the longer-chain variants like methotrexate triglutamate (MTX-PG3), are the primary active metabolites responsible for the therapeutic effects of MTX. This technical guide provides an in-depth exploration of the role of MTX-PG3 in RA therapy, focusing on its mechanism of action, clinical significance as a biomarker, and the experimental protocols used for its analysis.

Mechanism of Action of Methotrexate Polyglutamates

The therapeutic efficacy of methotrexate in rheumatoid arthritis is intrinsically linked to its intracellular conversion to polyglutamated derivatives. This process, catalyzed by FPGS, involves the sequential addition of glutamate residues to the parent MTX molecule.[3] Polyglutamation enhances the intracellular retention of the drug and significantly increases its inhibitory potency against key enzymes in the folate and purine synthesis pathways.[1]

Methotrexate and its polyglutamates exert their anti-inflammatory effects through several mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR): MTX-PGs are potent inhibitors of DHFR, an enzyme crucial for regenerating tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate.[4][5] This inhibition leads to a depletion of downstream folate cofactors, thereby suppressing lymphocyte proliferation.

  • Inhibition of Thymidylate Synthase (TS): Longer-chain MTX-PGs are significantly more potent inhibitors of TS than MTX itself.[6][7] This enzyme is essential for the de novo synthesis of pyrimidines, and its inhibition further contributes to the anti-proliferative effects of MTX.

  • Inhibition of AICAR Transformylase (ATIC): A key mechanism of action in RA is the inhibition of ATIC by MTX-PGs.[8] This leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, resulting in increased intracellular and extracellular levels of adenosine. Adenosine is a potent endogenous anti-inflammatory molecule that, upon binding to its receptors on immune cells, suppresses the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.

The degree of polyglutamation is a critical determinant of the anti-inflammatory and immunosuppressive effects of methotrexate. Longer-chain MTX-PGs, such as MTX-PG3, exhibit a higher affinity for and more sustained inhibition of their target enzymes compared to the parent drug.

This compound as a Clinical Biomarker

The significant inter-individual variability in clinical response to methotrexate has prompted research into biomarkers that can predict efficacy and toxicity. Intracellular concentrations of MTX-PGs, particularly in erythrocytes, have emerged as promising candidates for therapeutic drug monitoring (TDM).[9] Erythrocyte MTX-PG levels are thought to reflect systemic drug exposure and correlate with concentrations in immune cells.[10]

Several studies have investigated the relationship between erythrocyte MTX-PG concentrations and clinical outcomes in RA patients, often measured by the Disease Activity Score in 28 joints (DAS28). While some studies have shown a positive correlation between higher MTX-PG levels, especially longer-chain species like MTX-PG3, and better clinical response (lower DAS28 scores), the evidence remains conflicting.[1][10]

Quantitative Data on MTX-PG3 Levels and Clinical Response

The following tables summarize quantitative data from various studies investigating the association between erythrocyte MTX-PG concentrations and clinical response in rheumatoid arthritis.

StudyPatient CohortResponder DefinitionMean MTX-PG3 Concentration in Responders (nmol/L)Mean MTX-PG3 Concentration in Non-Responders (nmol/L)p-value
Angelis-Stoforidis et al. (1999)65 RA patients on MTX for at least 2 monthsClinical Assessment60.7 ± 18.9 (Responders) 50.8 ± 23.3 (Partial Responders)21.5 ± 10.5<0.001
de Rotte et al. (2015)RA patients starting MTXEULAR responseHigher concentrations associated with lower DAS28 scores over 9 monthsLower concentrations associated with higher DAS28 scores over 9 months-
Takahashi et al. (2017)79 MTX-naïve RA patientsΔDAS28 > 1.2A total MTX-PG concentration of 83 nmol/L at week 12 was the threshold for a DAS28 improvement of ≥1.2 at week 24.--
Stamp et al. (2010)192 RA patients on long-term oral MTXDAS28 > 3.2 (High Disease Activity)Higher MTX-PG4 and MTX-PG5 concentrations were observed in patients with high disease activity.--
StudyMTX-PG SpeciesAssociation with Clinical Response (DAS28)
Angelis-Stoforidis et al. (1999)Total MTX-PGsErythrocyte MTX-PG levels were significantly higher in responders and partial responders compared to non-responders.[10]
de Rotte et al. (2015)MTX-PG1, PG2, and Total PGsHigher concentrations of MTX-PG1, MTX-PG2, and total MTX-PGs at 3 months were associated with lower DAS28 scores at 3, 6, and 9 months.[11]
Châtenet et al. (2024)MTX-PG3In patients with a BMI <25 kg/m ², higher erythrocyte MTX-PG3 concentrations were observed in the remission group compared to the active RA group (p = 0.005).[12][13][14]
Stamp et al. (2010)MTX-PG4, PG5In contrast to other studies, higher concentrations of MTX-PG4 and MTX-PG5 were associated with higher disease activity.[5]
Dervieux et al. (2004)Long-chain MTX-PGsIncreased red blood cell long-chain MTX-PG concentrations were associated with a lower number of tender and swollen joints and a lower physician's global assessment of disease activity.[15]
F-1000 Research (2022)MTX-PG3A moderate positive correlation was found between MTX-PG3 levels and DAS28-CRP score at week 8 and week 12 post-MTX treatment, suggesting higher levels in patients with higher disease activity in this particular study.[16]

Enzyme Inhibition Kinetics

The enhanced therapeutic effect of methotrexate polyglutamates is evident in their increased inhibitory potency against key enzymes compared to the parent drug.

EnzymeMTX-PG SpeciesInhibition Constant (Ki)
AICAR Transformylase MTX143 µM
MTX-PG2~14 µM
MTX-PG3~1.4 µM
MTX-PG45.6 x 10⁻⁸ M
MTX-PG55.6 x 10⁻⁸ M
Thymidylate Synthase MTX13 µM
MTX-PG20.17 µM
MTX-PG3~0.07 µM
MTX-PG4~0.05 µM
MTX-PG50.047 µM
Dihydrofolate Reductase (Human) MTX3.4 pM
MTX-PG41.4 pM

Note: Ki values can vary depending on the experimental conditions and the source of the enzyme.[6][7][8][17]

Experimental Protocols

Accurate and reproducible measurement of MTX-PGs is crucial for their evaluation as clinical biomarkers. The following sections detail the methodologies for key experiments.

Measurement of Erythrocyte Methotrexate Polyglutamates by LC-MS/MS

This protocol describes a common method for the quantification of MTX-PG1 through MTX-PG5 in red blood cells.

1. Sample Preparation: a. Collect whole blood in EDTA-containing tubes. b. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma and erythrocytes. c. Aspirate and discard the plasma and buffy coat. d. Wash the packed red blood cells (RBCs) three times with an equal volume of cold phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant after each wash. e. Lyse the washed RBCs by adding 4 volumes of ice-cold deionized water and vortexing. f. Precipitate proteins by adding an equal volume of 0.6 M perchloric acid, vortexing, and centrifuging at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant containing the MTX-PGs to a new tube for analysis.

2. LC-MS/MS Analysis: a. Chromatographic System: A Waters Acquity UPLC system or equivalent. b. Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm. c. Mobile Phase A: 10 mM ammonium bicarbonate, pH 10. d. Mobile Phase B: Methanol. e. Gradient: A linear gradient from 5% to 100% Mobile Phase B over 5 minutes, followed by a 1-minute hold at 100% B, and re-equilibration at 5% B. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 10 µL. h. Mass Spectrometer: Waters Quattro Premier XE tandem mass spectrometer or equivalent, operating in positive electrospray ionization (ESI+) mode. i. Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each MTX-PG.

This is a generalized protocol, and specific parameters may need to be optimized for different instrument setups.[18][19][20][21]

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the activity of FPGS in erythrocyte lysates based on the enzymatic conversion of MTX to MTX-PG2.

1. Preparation of Erythrocyte Lysate: a. Prepare washed packed red blood cells as described in the LC-MS/MS protocol. b. Lyse the RBCs by freeze-thawing three times. c. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell membranes. d. Collect the supernatant (hemolysate) for the enzyme assay.

2. Enzyme Reaction: a. Prepare a reaction mixture containing:

  • Tris buffer (pH 8.85)
  • 0.25 mM Methotrexate
  • 4 mM L-glutamic acid
  • 10 mM ATP
  • 20 mM MgCl₂
  • 20 mM KCl
  • 10 mM Dithiothreitol (DTT) b. Add 25 µL of the erythrocyte lysate to the reaction mixture. c. Incubate the reaction at 37°C for 2 hours. d. Stop the reaction by adding an equal volume of 0.6 M perchloric acid.

3. Quantification of MTX-PG2: a. Centrifuge the stopped reaction mixture to pellet precipitated proteins. b. Analyze the supernatant for the concentration of MTX-PG2 using the LC-MS/MS method described above. c. FPGS activity is expressed as pmol of MTX-PG2 formed per hour per mL of packed erythrocytes.

This protocol is based on the methodology described by de Jonge et al.[22]

Signaling Pathways and Workflows

Methotrexate Polyglutamylation and Intracellular Action

The following diagram illustrates the intracellular conversion of methotrexate to its active polyglutamated forms and their subsequent inhibition of key metabolic enzymes.

MTX_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext Methotrexate (MTX) RFC1 Reduced Folate Carrier 1 (RFC1) MTX_ext->RFC1 Transport MTX_int MTX MTXPGs MTX Polyglutamates (MTX-PG1-5) MTX_int->MTXPGs Glutamate Addition MTXPGs->MTX_int Glutamate Removal DHFR Dihydrofolate Reductase (DHFR) MTXPGs->DHFR Inhibition TS Thymidylate Synthase (TS) MTXPGs->TS Inhibition ATIC AICAR Transformylase (ATIC) MTXPGs->ATIC Inhibition FPGS Folylpolyglutamate Synthetase (FPGS) GGH Gamma-Glutamyl Hydrolase (GGH) RFC1->MTX_int

Caption: Intracellular metabolism and action of methotrexate.

Methotrexate's Impact on the Adenosine Anti-inflammatory Pathway

The inhibition of AICAR transformylase by MTX-PGs leads to an accumulation of adenosine, a potent anti-inflammatory mediator.

Adenosine_Pathway MTXPGs MTX Polyglutamates ATIC AICAR Transformylase MTXPGs->ATIC Inhibition AICAR AICAR (accumulates) ATIC->AICAR ↓ Conversion to FAICAR AD Adenosine Deaminase AICAR->AD Inhibition Adenosine Adenosine (accumulates) AD->Adenosine ↓ Degradation Adenosine_Receptor Adenosine Receptor (e.g., A2A) Adenosine->Adenosine_Receptor Binding & Activation Anti_Inflammatory Anti-inflammatory Effects (↓ TNF-α, IL-6) Adenosine_Receptor->Anti_Inflammatory Signal Transduction

Caption: MTX-PGs enhance the anti-inflammatory adenosine pathway.

Experimental Workflow for MTX-PG Analysis in RA Patients

This diagram outlines the key steps in a clinical research setting for analyzing the relationship between MTX-PG levels and disease activity.

Experimental_Workflow Patient_Recruitment RA Patient Cohort (on stable MTX therapy) Blood_Sample Whole Blood Collection (EDTA tubes) Patient_Recruitment->Blood_Sample Clinical_Assessment Clinical Assessment (DAS28) Patient_Recruitment->Clinical_Assessment RBC_Isolation Erythrocyte Isolation & Washing Blood_Sample->RBC_Isolation Sample_Lysis RBC Lysis & Protein Precipitation RBC_Isolation->Sample_Lysis LCMS_Analysis LC-MS/MS Analysis of MTX-PG1-5 Sample_Lysis->LCMS_Analysis Data_Analysis Data Analysis: Correlation of MTX-PG levels with DAS28 scores LCMS_Analysis->Data_Analysis Clinical_Assessment->Data_Analysis

Caption: Workflow for clinical analysis of MTX-PGs in RA.

Logical Workflow for Therapeutic Drug Monitoring of Methotrexate

This diagram presents a logical framework for the potential clinical application of MTX-PG monitoring to guide RA therapy.

TDM_Workflow action_node action_node Start RA Patient on MTX Assess_Response Assess Clinical Response (e.g., DAS28) Start->Assess_Response Is_Response_Optimal Optimal Response? Assess_Response->Is_Response_Optimal Continue_Therapy Continue Current MTX Dose Is_Response_Optimal->Continue_Therapy Yes Measure_MTXPG Measure Erythrocyte MTX-PG Levels Is_Response_Optimal->Measure_MTXPG No Are_Levels_Therapeutic MTX-PG Levels in Therapeutic Range? Measure_MTXPG->Are_Levels_Therapeutic Increase_Dose Consider MTX Dose Escalation Are_Levels_Therapeutic->Increase_Dose No Consider_Alternative Consider Alternative/ Adjunctive Therapy Are_Levels_Therapeutic->Consider_Alternative Yes

References

An In-depth Technical Guide to the Enzymatic Pathway of Methotrexate Polyglutamation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methotrexate (MTX), a cornerstone antifolate agent in oncology and autoimmune disease therapy, requires intracellular metabolic activation to exert its full therapeutic effect. This activation process, known as polyglutamation, involves the sequential addition of glutamate residues to the parent MTX molecule. The resulting methotrexate polyglutamates (MTXPGs) are more potent inhibitors of target enzymes and are retained more effectively within the cell, prolonging their cytotoxic action. This guide provides a detailed technical overview of the enzymatic pathway governing MTX polyglutamation, the key enzymes involved, quantitative kinetic data, and detailed experimental protocols for its study.

The Core Enzymatic Pathway

The intracellular fate of methotrexate is dictated by a dynamic interplay between influx, metabolic conversion, and efflux. Polyglutamation is the central metabolic event that traps the drug inside the cell and enhances its pharmacological activity.

  • Cellular Uptake : Methotrexate, a folate analogue, primarily enters the cell via the reduced folate carrier (SLC19A1) at extracellular concentrations below 20µM.[1]

  • Polyglutamation : Once inside the cell, the enzyme folylpolyglutamate synthetase (FPGS) catalyzes the sequential addition of glutamate residues to MTX through γ-linked peptide bonds.[1][2][3] This process is time- and concentration-dependent, leading to the formation of various MTXPG species, typically with two to six additional glutamate groups (MTX-Glu₂₋₇).[2][4][5]

  • Enhanced Activity and Retention : These polyanionic MTXPGs are poor substrates for efflux pumps and are thus retained within the cell for extended periods.[3][5][6] Furthermore, MTXPGs exhibit stronger inhibition of key enzymes compared to the parent drug.[1][7] The primary target is dihydrofolate reductase (DHFR), but longer-chain MTXPGs also potently inhibit thymidylate synthetase (TYMS) and key enzymes in the de novo purine synthesis pathway, such as 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (ATIC).[1][7][8]

  • Deglutamylation and Efflux : The process is reversed by the lysosomal enzyme γ-glutamyl hydrolase (GGH) , which removes the terminal glutamate residues.[1][8][9] This conversion of MTXPGs back to the monoglutamate form (MTX-Glu₁) facilitates the drug's efflux from the cell, primarily mediated by ATP-binding cassette (ABC) transporters.[3][8]

The overall intracellular concentration of long-chain MTXPGs, which are crucial for cytotoxicity, depends on the balance between the synthetic activity of FPGS and the hydrolytic activity of GGH.[2][9][10]

Methotrexate_Polyglutamation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) MTX_ext Methotrexate (MTX) MTX_int MTX (MTX-Glu₁) MTX_ext->MTX_int Uptake FPGS FPGS MTX_int->FPGS + Glutamate + ATP DHFR DHFR MTX_int->DHFR Inhibition ABC_Trans ABC Transporters MTX_int->ABC_Trans Efflux MTX_PGn MTX-Glu₂₋₇ GGH GGH (Lysosomal) MTX_PGn->GGH MTX_PGn->DHFR Stronger Inhibition TYMS TYMS MTX_PGn->TYMS Inhibition ATIC ATIC MTX_PGn->ATIC Inhibition FPGS->MTX_PGn Polyglutamation GGH->MTX_int Deglutamylation Synthesis Purine & Thymidine Synthesis DHFR->Synthesis TYMS->Synthesis ATIC->Synthesis SLC19A1 SLC19A1 SLC19A1->MTX_int ABC_Trans->MTX_ext

Caption: The core enzymatic pathway of methotrexate (MTX) polyglutamation.

Quantitative Data: Kinetics and Accumulation

The efficacy of MTX is closely linked to the accumulation and retention of its polyglutamated forms. Quantitative analysis reveals significant differences in the behavior of each MTXPG species.

Table 1: Kinetic Parameters of MTX Polyglutamates in ZR-75-B Human Breast Cancer Cells
MTX Polyglutamate SpeciesDissociation t½ from DHFR (minutes)
MTX-Glu₁ (Parent MTX)12
MTX-Glu₂30
MTX-Glu₃102
MTX-Glu₄108
MTX-Glu₅120
Data sourced from a study examining the dissociation rates of MTXPGs from dihydrofolate reductase (DHFR).[6] This demonstrates that longer glutamate chains lead to a less readily dissociable complex, enhancing enzyme inhibition.
Table 2: Intracellular MTX Polyglutamate Concentrations in Cancer Cell Lines
Cell LineMTX Exposure% of Intracellular Drug as PolyglutamatesTotal Intracellular Drug (nmol/g protein)
MCF-7 (Breast Cancer)2 µM for 24h55.4%51.9
ZR-75-B (Breast Cancer)2 µM for 24h87.6%62.4
MDA-231 (Breast Cancer)2 µM for 24h32.0%4.06
Nalm6 (Pre-B Leukemia)1 µM for 15h~80% (Glu₂₋₆)~25 (pmol/5x10⁶ cells)
Data compiled from studies on human breast cancer and leukemia cell lines.[4][11] The data highlights the significant variability in polyglutamation capacity across different cell types, which can be a determinant of drug sensitivity.
Table 3: Relative Enzyme Activities and MTXPG Accumulation in Childhood Leukemia
Leukemia SubtypeRelative FPGS ActivityRelative GGH ActivityRelative Long-Chain (Glu₄₋₆) MTXPG Accumulation
c/preB-ALLHighLowHigh
T-ALL~2-fold lower than c/preB-ALLSimilar to c/preB-ALL~3-fold lower than c/preB-ALL
AML~2-fold lower than c/preB-ALL~3-fold higher than c/preB-ALL~4-fold lower than c/preB-ALL
Data adapted from a study comparing enzyme activities and MTXPG formation in different leukemia subtypes.[12] Low FPGS activity is associated with lower accumulation of long-chain MTXPGs, a potential mechanism of drug resistance.

Experimental Protocols

Accurate measurement of MTXPGs and the activity of related enzymes is critical for research and clinical monitoring.

Protocol: Quantification of Intracellular MTX Polyglutamates by HPLC

This protocol is adapted from methods used for analyzing MTXPGs in erythrocytes and cultured cells.[13][14][15]

1. Sample Preparation (from Packed Erythrocytes or Cell Pellets): a. Homogenize a known volume (e.g., 100 µL) of packed red blood cells (RBCs) or a cell pellet with 150 µL of deionized water. b. To deproteinize, add 25 µL of 70% perchloric acid to the homogenate. c. Vortex-mix the sample vigorously for 10 seconds. d. Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated proteins. e. Carefully collect the supernatant for analysis.

2. HPLC Chromatography: a. HPLC System: A standard HPLC system with a fluorescence or UV detector. For higher sensitivity, post-column photo-oxidation to form fluorescent products is recommended.[13][15] b. Column: C₁₈ reversed-phase column. c. Mobile Phase A: Aqueous buffer (e.g., Ammonium acetate). d. Mobile Phase B: Acetonitrile. e. Gradient: A linear gradient from 0% to 13% Mobile Phase B over 20 minutes at a flow rate of 1 mL/min is effective for separating MTXPG₁₋₇.[13] f. Injection Volume: 80 µL of the supernatant. g. Detection: For fluorescence detection after post-column photo-oxidation, use an excitation wavelength of ~400 nm and an emission wavelength of ~470 nm.[13] Alternatively, UV detection can be performed at ~303-310 nm.[16]

3. Data Analysis: a. Identify peaks corresponding to MTX and its polyglutamates (MTX-Glu₂₋₇) based on the retention times of known standards. b. Quantify the concentration of each species by comparing the peak area to a standard curve.

Experimental_Workflow_MTXPG Sample Sample (Packed RBCs or Cell Pellet) Lysis Homogenization & Lysis Sample->Lysis Deprotein Deproteinization (Perchloric Acid) Lysis->Deprotein Centrifuge Centrifugation Deprotein->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC or LC-MS/MS Analysis Supernatant->HPLC Quant Data Analysis & Quantification HPLC->Quant

Caption: A typical experimental workflow for the analysis of MTX polyglutamates.

Protocol: In Vitro FPGS Enzyme Activity Assay

This protocol is based on the measurement of the enzymatic conversion of MTX to MTX-Glu₂ in cell lysates.[17][18]

1. Preparation of Cell Lysate: a. Prepare a packed erythrocyte or cultured cell lysate by sonication in a suitable buffer (e.g., Tris-HCl with protease inhibitors). b. Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Enzymatic Reaction: a. Prepare a reaction buffer: 50 mM Tris-HCl (pH 8.5-8.85), 10 mM ATP, 20 mM MgCl₂, 20 mM KCl, and 10 mM DTT.[17][18] b. In a microcentrifuge tube, combine the cell lysate (containing 150-350 µg of total protein) with the reaction buffer. c. Add the substrates: 0.25 mM MTX and 4 mM L-glutamic acid. d. Incubate the reaction mixture at 37°C for a set period (e.g., 2-4 hours), during which the reaction is linear.[17] e. Stop the reaction by boiling or adding ice-cold methanol or perchloric acid.

3. Product Quantification: a. Process the sample as described in Protocol 4.1 (steps 1d-e) to remove precipitated protein. b. Analyze the supernatant using a sensitive method like UPLC-MS/MS to quantify the amount of MTX-Glu₂ formed.[17] c. Express FPGS activity as the amount of product (MTX-Glu₂) formed per unit time per milligram of protein (e.g., pmol/hr/mg protein).

Factors Influencing Polyglutamation and Therapeutic Response

The net accumulation of cytotoxic long-chain MTXPGs is determined by the balance of enzymatic activities. An imbalance can lead to drug resistance.

  • FPGS Activity: High FPGS expression and activity are correlated with greater MTXPG accumulation and increased sensitivity to MTX.[2][12] Conversely, decreased FPGS activity, through genetic mutations, altered pre-mRNA splicing, or transcriptional downregulation, is a known mechanism of MTX resistance in cancer.[19][20][21]

  • GGH Activity: High GGH activity can lead to rapid hydrolysis of MTXPGs, reducing their intracellular concentration and duration of action, which can contribute to drug resistance.[9][12] SNPs in the GGH gene promoter region that alter its expression have been shown to affect MTXPG levels.[22]

  • The FPGS/GGH Ratio: The ratio of FPGS to GGH activity is often a better predictor of MTX polyglutamylation and clinical response than either enzyme's activity alone.[10][12] A high FPGS/GGH ratio favors the accumulation of long-chain MTXPGs and predicts a better therapeutic response.

Logical_Relationship_MTXPG FPGS High FPGS Activity Balance Balance of Synthesis vs. Hydrolysis FPGS->Balance + GGH High GGH Activity GGH->Balance - Accumulation High Net Accumulation of Long-Chain MTXPGs Balance->Accumulation Retention Increased Intracellular Retention & Target Inhibition Accumulation->Retention Response Enhanced Therapeutic Response (Cytotoxicity) Retention->Response

Caption: Logical diagram of factors influencing MTXPG accumulation and response.

Conclusion

The enzymatic polyglutamation of methotrexate is a critical metabolic process that underpins its therapeutic efficacy. The conversion of MTX to MTXPGs enhances its intracellular retention and inhibitory potency against key enzymes in nucleotide synthesis. The balance between the activities of FPGS and GGH is a key determinant of MTXPG accumulation and, consequently, of cellular sensitivity to the drug. Understanding this pathway and having robust methods for its analysis are essential for developing strategies to overcome MTX resistance and for personalizing therapy in both oncology and rheumatology.

References

In-Depth Technical Guide: Pharmacokinetics and Cellular Uptake of Methotrexate Triglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and cellular uptake mechanisms of methotrexate triglutamate (MTX-PG3), a key active metabolite of the widely used anti-cancer and anti-inflammatory drug, methotrexate (MTX). Understanding the disposition and cellular transport of MTX-PG3 is crucial for optimizing therapeutic strategies and developing novel drug delivery systems.

Pharmacokinetics of this compound

Methotrexate undergoes intracellular polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), leading to the formation of methotrexate polyglutamates (MTX-PGs). These polyglutamated forms, including MTX-PG3, are retained within the cell for longer periods than the parent drug and exhibit enhanced inhibitory effects on key enzymes in the folate pathway.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

A one-compartment open model has been used to estimate the pharmacokinetic parameters of MTX-PG3 in red blood cells (RBCs) of rheumatoid arthritis patients.[2] The typical total clearance (CL) and volume of distribution (Vd) were determined by the following equations:

  • CL (L/day) = 1.45 * (Body Mass Index / 28 kg/m ²) * (Red Blood Cells / 4.6 × 10⁶ cells/μL) [2]

  • Vd (L) = 52.4 L [2]

The model also estimated an absorption rate of 0.0346/day and a fraction metabolized of 1.03%.[2]

Quantitative Pharmacokinetic Data

The following table summarizes available quantitative data on MTX-PG3 concentrations in red blood cells (RBCs) from studies in rheumatoid arthritis patients. These values can provide an indication of the achievable concentrations in a clinical setting.

ParameterValuePatient PopulationNotesReference
Mean RBC Concentration (4 weeks) 93 (±29) nmol/LRheumatoid ArthritisMTX-PG1-5 total concentration[3]
Mean RBC Concentration (8 weeks) 129 (±46) nmol/LRheumatoid ArthritisMTX-PG1-5 total concentration[3]
Mean RBC Concentration (16 weeks) 143 (±49) nmol/LRheumatoid ArthritisMTX-PG1-5 total concentration[3]
Mean RBC Concentration (24 weeks) 159 (±65) nmol/LRheumatoid ArthritisMTX-PG1-5 total concentration[3]
MTX-PG3 as % of Total MTX-PGs 40%Rheumatoid ArthritisAt 24 weeks[3]

Cellular Uptake of Methotrexate and its Polyglutamates

The entry of methotrexate into cells is a critical determinant of its therapeutic efficacy. Several transport systems are involved in this process, with varying affinities for MTX and its polyglutamated forms.

Key Transporters

The primary mechanisms for MTX cellular uptake include:

  • Reduced Folate Carrier (RFC; SLC19A1): This is the major transporter for MTX and reduced folates into mammalian cells at neutral pH.[4][5]

  • Proton-Coupled Folate Transporter (PCFT; SLC46A1): This transporter is optimally active at acidic pH and plays a significant role in the intestinal absorption of folates and MTX.

  • Folate Receptors (FRs): These are high-affinity receptors (FRα and FRβ) that mediate the uptake of folates and MTX via endocytosis.

Efflux of MTX from cells is primarily mediated by members of the ATP-binding cassette (ABC) transporter superfamily, including MRP1-4 (ABCC1-4) and ABCG2.[6] Importantly, polyglutamylation significantly reduces the affinity of MTX for these efflux transporters, contributing to its intracellular retention.[6]

Cellular Uptake and Metabolism Pathway

The following diagram illustrates the key steps involved in the cellular uptake and metabolism of methotrexate, leading to the formation and action of methotrexate triglututamate.

MTX_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MTX_ext Methotrexate (MTX) RFC RFC MTX_ext->RFC Uptake FR FRs MTX_ext->FR Uptake PCFT PCFT MTX_ext->PCFT Uptake MTX_int MTX RFC->MTX_int FR->MTX_int PCFT->MTX_int ABC ABC Transporters ABC->MTX_ext MTX_int->ABC Efflux FPGS FPGS MTX_int->FPGS Polyglutamation MTX_PG3 Methotrexate Triglutamate (MTX-PG3) GGH GGH MTX_PG3->GGH Deglutamation DHFR DHFR MTX_PG3->DHFR Inhibition TYMS TYMS MTX_PG3->TYMS Inhibition AICART AICART MTX_PG3->AICART Inhibition FPGS->MTX_PG3 GGH->MTX_int

Cellular uptake and metabolism of methotrexate.
Cellular Transport Kinetics

While specific kinetic parameters for the transport of MTX-PG3 are not well-defined, data for the parent drug, methotrexate, provide valuable insights into the transport process. The affinity (Km) and maximum velocity (Vmax) of MTX transport vary depending on the transporter and cell type.

TransporterSubstrateKm (µM)Vmax (pmol/mg protein/min)Cell SystemReference
RFC Methotrexate1 - 10-General[5]
MRP3 Methotrexate1960 ± 1301710 ± 50-[6]
MRP1 Methotrexate---[6]

It is important to note that polyglutamation drastically reduces the efflux of methotrexate by transporters like MRP1 and MRP3.[6] The addition of even a single glutamate residue to MTX is sufficient to diminish its transport by over 95% by MRP3.[6]

Experimental Protocols

Quantification of Methotrexate Polyglutamates by LC-MS/MS

This section outlines a general workflow for the quantification of MTX-PGs in biological matrices, such as red blood cells, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_Workflow start Sample Collection (e.g., Red Blood Cells) hemolysis Cell Lysis (e.g., Hemolysis with water) start->hemolysis protein_precipitation Protein Precipitation (e.g., Perchloric Acid) hemolysis->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection spe Solid Phase Extraction (SPE) (e.g., Oasis MAX) supernatant_collection->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis

Workflow for MTX-PG quantification by LC-MS/MS.

Detailed Steps:

  • Sample Preparation: Isolate red blood cells from whole blood by centrifugation.

  • Cell Lysis: Lyse the RBCs by adding purified water.

  • Protein Precipitation: Precipitate proteins by adding a solution such as perchloric acid, followed by centrifugation.

  • Solid Phase Extraction (SPE): Load the supernatant onto an SPE cartridge (e.g., Oasis MAX) to isolate the MTX-PGs.

  • Elution and Concentration: Elute the MTX-PGs from the SPE cartridge and evaporate the solvent.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate the different MTX-PG species using a suitable liquid chromatography column and detect and quantify them using a tandem mass spectrometer.

In Vitro Cellular Uptake Assay using [³H]-Methotrexate

This protocol describes a method to study the cellular uptake of methotrexate using a radiolabeled tracer, [³H]-MTX.

Uptake_Assay_Workflow start Cell Seeding (e.g., 24-well plate) incubation_pre Pre-incubation with Assay Buffer start->incubation_pre add_radiolabel Addition of [3H]-MTX (with or without inhibitors) incubation_pre->add_radiolabel incubation_uptake Incubation for Defined Time Points add_radiolabel->incubation_uptake stop_reaction Stopping the Uptake (e.g., Ice-cold buffer wash) incubation_uptake->stop_reaction cell_lysis Cell Lysis (e.g., NaOH or SDS) stop_reaction->cell_lysis scintillation_counting Liquid Scintillation Counting cell_lysis->scintillation_counting data_analysis Data Analysis (e.g., pmol/mg protein/min) scintillation_counting->data_analysis

Workflow for [3H]-Methotrexate uptake assay.

Materials:

  • Cultured cells of interest

  • 24-well tissue culture plates

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • [³H]-Methotrexate

  • Inhibitors or competing substrates (optional)

  • Ice-cold stop buffer (e.g., PBS)

  • Lysis buffer (e.g., 0.1 M NaOH or 1% SDS)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Seed cells in a 24-well plate and grow to a desired confluency.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate for a short period at 37°C.

  • Initiate Uptake: Add the assay buffer containing a known concentration of [³H]-MTX (and any inhibitors) to each well to start the uptake.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

  • Terminate Uptake: Stop the reaction by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold stop buffer.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the protein concentration of the cell lysates to normalize the radioactivity counts. Calculate the uptake rate (e.g., in pmol/mg protein/min).

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and cellular uptake of this compound. The provided quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental processes is essential for the rational design of more effective and safer methotrexate-based therapies. Further research is warranted to fully elucidate the specific transport kinetics of MTX-PG3 and to translate these findings into improved clinical practice.

References

The Intricate Dance of Inhibition: A Technical Guide to Methotrexate Triglutamate and Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular mechanisms underpinning the inhibition of dihydrofolate reductase (DHFR) by methotrexate triglutamate, a key active metabolite of the widely used antimetabolite drug, methotrexate. Understanding this interaction at a granular level is pivotal for the development of novel antifolate therapies and for optimizing existing treatment regimens.

The Core Mechanism: Competitive Inhibition and Enhanced Intracellular Retention

Methotrexate (MTX) is a structural analog of folic acid and a potent competitive inhibitor of DHFR.[1][2] This enzyme is critical for cellular proliferation, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] By binding to the active site of DHFR, methotrexate blocks the binding of DHF, thereby halting the production of THF and leading to an arrest of DNA synthesis and cell division.[1]

The therapeutic efficacy of methotrexate is significantly enhanced through its intracellular conversion to polyglutamated forms, including this compound (MTX-Glu3). This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the parent molecule. Conversely, the removal of these glutamate moieties is carried out by γ-glutamyl hydrolase (GGH).

The polyglutamated forms of methotrexate exhibit two key advantages over the parent drug:

  • Increased Intracellular Retention: The addition of negatively charged glutamate residues prevents the efflux of the drug from the cell via ATP-binding cassette (ABC) transporters, leading to higher and more sustained intracellular concentrations.

  • Enhanced DHFR Inhibition: While methotrexate itself is a potent inhibitor, its polyglutamated derivatives, including the triglutamate form, are often even more potent inhibitors of DHFR. This is attributed to additional interactions between the glutamate tail and the enzyme.

Quantitative Analysis of DHFR Inhibition

The inhibitory potency of methotrexate and its polyglutamated derivatives against DHFR is typically quantified by determining their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes available data for human DHFR. It is important to note that specific Ki or IC50 values for this compound are not consistently reported in the literature; however, data for other polyglutamated forms provide a strong indication of its enhanced inhibitory capacity.

CompoundInhibition Constant (Ki)IC50Source Organism
Methotrexate (MTX)3.4 pM78 nMHuman (recombinant)
Methotrexate pentaglutamate (MTX-Glu5)1.4 pMNot ReportedHuman (recombinant)[2]

Experimental Protocols for Determining DHFR Inhibition

The determination of Ki and IC50 values for DHFR inhibitors is crucial for drug development and research. A common method is the spectrophotometric DHFR enzyme inhibition assay.

Principle of the Assay

The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.

Materials and Reagents
  • Purified recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Methotrexate or its polyglutamated derivatives (e.g., this compound)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of DHFR in assay buffer.

    • Prepare a stock solution of DHF in assay buffer. The pH may need to be adjusted with a small amount of NaOH to aid dissolution.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare a series of dilutions of the inhibitor (methotrexate or this compound) in assay buffer.

  • Assay Setup:

    • To each well of a 96-well microplate, add the following in order:

      • Assay Buffer

      • Inhibitor solution (or vehicle for control wells)

      • DHFR enzyme solution

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.

    • Immediately place the microplate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Km for the substrate is known.

Visualizing the Molecular Interactions and Pathways

To provide a clearer understanding of the complex processes involved in this compound's action, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Intracellular Metabolism and Action of Methotrexate

Methotrexate_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_enzymes Enzymatic Conversion cluster_transporters Membrane Transport MTX_ext Methotrexate (MTX) MTX_int Methotrexate MTX_ext->MTX_int Influx MTX_int->MTX_ext Efflux MTX_Glu3 This compound (MTX-Glu3) MTX_int->MTX_Glu3 Polyglutamation ABC ABC Transporters MTX_Glu3->MTX_int Deglutamation DHFR_inhibited DHFR-MTX-Glu3 Complex (Inactive) MTX_Glu3->DHFR_inhibited Inhibition GGH GGH DHFR_active Dihydrofolate Reductase (DHFR) (Active) THF Tetrahydrofolate (THF) DHFR_active->THF Product DNA_synthesis DNA Synthesis DHFR_inhibited->DNA_synthesis Blocks DHF Dihydrofolate (DHF) DHF->DHFR_active Substrate THF->DNA_synthesis Required for FPGS FPGS RFC RFC1

Caption: Intracellular pathway of methotrexate and its triglutamate form.

Experimental Workflow for DHFR Inhibition Assay

DHFR_Assay_Workflow start Start reagent_prep Prepare Reagents: - DHFR Enzyme - DHF Substrate - NADPH Cofactor - Inhibitor (MTX-Glu3) start->reagent_prep plate_setup Set up 96-well Plate: - Add Buffer, Inhibitor, and DHFR reagent_prep->plate_setup incubation Incubate at Room Temperature plate_setup->incubation reaction_start Initiate Reaction with DHF incubation->reaction_start measurement Kinetic Measurement of Absorbance at 340 nm reaction_start->measurement data_analysis Data Analysis: - Calculate Initial Velocities - Determine IC50 and Ki measurement->data_analysis end End data_analysis->end

Caption: Workflow for a typical DHFR enzyme inhibition assay.

Conclusion

The conversion of methotrexate to its polyglutamated forms, particularly this compound, is a critical determinant of its therapeutic efficacy. This metabolic process enhances intracellular drug accumulation and potentiates the inhibition of dihydrofolate reductase. A thorough understanding of the quantitative aspects of this inhibition, coupled with robust experimental methodologies, is essential for the continued development of effective antifolate therapies in oncology and immunology. The diagrams provided offer a visual framework for comprehending the complex interplay of transport, metabolism, and enzymatic inhibition that define the mechanism of action of this compound.

References

The Biological Significance of Methotrexate Polyglutamate Lengths: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (MTX), a cornerstone therapeutic agent in oncology and autoimmune diseases, undergoes intracellular metabolism to form a series of methotrexate polyglutamates (MTX-PGs). This polyglutamylation, the sequential addition of glutamate residues, is not a mere metabolic curiosity but a critical determinant of the drug's therapeutic efficacy and cellular pharmacology. Longer-chain MTX-PGs exhibit significantly enhanced biological activity compared to the parent drug, primarily through prolonged intracellular retention and more potent inhibition of key enzymatic targets. This in-depth technical guide elucidates the biological significance of varying MTX-PG lengths, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows. Understanding the nuances of MTX polyglutamation is paramount for optimizing therapeutic strategies, developing novel drug delivery systems, and identifying biomarkers for personalized medicine.

The Polyglutamylation of Methotrexate: A Metabolic Activation

Methotrexate enters the cell as a monoglutamate (MTX-Glu1) primarily via the reduced folate carrier.[1] Once inside, it is sequentially converted into polyglutamated derivatives (MTX-Glu(n), where n is the total number of glutamate residues) by the enzyme folylpolyglutamate synthetase (FPGS) .[2][3] This process is reversible, with the enzyme gamma-glutamyl hydrolase (GGH) catalyzing the removal of the terminal glutamate residues.[2][4] The balance between FPGS and GGH activity dictates the intracellular concentration and chain length distribution of MTX-PGs.[5]

Enzymatic Regulation of MTX-PG Levels
  • Folylpolyglutamate Synthetase (FPGS): This enzyme catalyzes the ATP-dependent addition of glutamate residues to MTX. Lower FPGS activity leads to inefficient polyglutamylation and is associated with reduced MTX efficacy and drug resistance.[3][6]

  • Gamma-Glutamyl Hydrolase (GGH): This lysosomal enzyme hydrolyzes the terminal gamma-glutamyl bonds, converting longer-chain MTX-PGs to shorter forms and ultimately back to MTX-Glu1.[4][7] Elevated GGH activity can lead to decreased intracellular retention of MTX and has been linked to drug resistance.[4]

Biological Significance of Increased Polyglutamate Chain Length

The addition of glutamate moieties profoundly alters the physicochemical and pharmacological properties of methotrexate, leading to several biologically significant consequences.

Enhanced Intracellular Retention

One of the most critical functions of polyglutamylation is the trapping of methotrexate within the cell. While MTX-Glu1 can be readily effluxed from the cell by ATP-binding cassette (ABC) transporters, the negatively charged and larger MTX-PGs are poor substrates for these efflux pumps.[1] This leads to a dramatic increase in the intracellular half-life of the drug, from minutes for MTX-Glu1 to hours or even days for longer-chain polyglutamates.[8] This prolonged retention ensures sustained inhibition of target enzymes long after the extracellular drug has been cleared.

Increased Inhibitory Potency Against Key Enzymes

Longer-chain MTX-PGs are significantly more potent inhibitors of several key enzymes in folate metabolism and de novo nucleotide synthesis compared to the parent drug. This enhanced inhibitory activity is a cornerstone of their superior therapeutic effect.

  • Dihydrofolate Reductase (DHFR): The primary target of methotrexate, DHFR, is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in one-carbon metabolism. Longer-chain MTX-PGs bind more tightly to DHFR and dissociate more slowly than MTX-Glu1, making them more effective inhibitors.[8]

  • Thymidylate Synthase (TYMS): This enzyme is essential for the synthesis of thymidine, a necessary component of DNA. MTX-PGs are potent inhibitors of TYMS, with inhibitory potency increasing with the number of glutamate residues.

  • 5-Aminoimidazole-4-Carboxamide Ribonucleotide (AICAR) Transformylase (ATIC): An enzyme involved in the final steps of de novo purine synthesis. Inhibition of ATIC by MTX-PGs leads to the accumulation of AICAR, which has been linked to the anti-inflammatory effects of methotrexate.[2]

Quantitative Data on Methotrexate Polyglutamate Activity

The following tables summarize the quantitative data on the inhibitory potency and pharmacokinetic properties of different MTX polyglutamate lengths.

Methotrexate PolyglutamateKi (µM) vs. DHFRDissociation t1/2 from DHFR (min)
MTX-Glu1-12[8]
MTX-Glu2-30[8]
MTX-Glu3-102[8]
MTX-Glu4-108[8]
MTX-Glu5-120[8]
Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by MTX Polyglutamates. Ki values were not explicitly found in the provided search results, however, the dissociation half-life data strongly indicates increased binding affinity with longer chain lengths.
Methotrexate PolyglutamateKi (µM) vs. TYMSI50 (µM) vs. TYMS
MTX-Glu11322
MTX-Glu20.17-
MTX-Glu30.14-
MTX-Glu40.13-
MTX-Glu50.047-
Table 2: Inhibition of Thymidylate Synthase (TYMS) by MTX Polyglutamates.
Methotrexate PolyglutamateKi (µM) vs. ATIC
MTX-Glu1143
MTX-Glu25.47
MTX-Glu30.56
MTX-Glu40.056
MTX-Glu50.057
Table 3: Inhibition of 5-Aminoimidazole-4-Carboxamide Ribonucleotide (AICAR) Transformylase (ATIC) by MTX Polyglutamates.
Methotrexate PolyglutamateMedian Time to Steady State in RBCs (weeks)Median Half-life of Accumulation in RBCs (weeks)
MTX-Glu16.21.9
MTX-Glu210.6-
MTX-Glu341.2-
MTX-Glu4149-
MTX-Glu5139.845.2
Table 4: Pharmacokinetics of MTX Polyglutamates in Red Blood Cells (RBCs) of Rheumatoid Arthritis Patients. Data from a study on patients commencing oral MTX.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by methotrexate polyglutamates and the general workflows for their analysis.

Signaling Pathways

Figure 1: Mechanism of Action of Methotrexate Polyglutamates.
Experimental Workflows

MTX_PG_Quantification_Workflow start Whole Blood Sample rbc_isolation Erythrocyte Isolation (Centrifugation) start->rbc_isolation lysis Cell Lysis (e.g., with water) rbc_isolation->lysis protein_precipitation Protein Precipitation (e.g., Perchloric Acid) lysis->protein_precipitation extraction Solid Phase Extraction (SPE) protein_precipitation->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of MTX-PG1 to MTX-PGn analysis->quantification

Figure 2: General Workflow for MTX-PG Quantification in Erythrocytes.

FPGS_Activity_Assay_Workflow start Cell or Tissue Lysate incubation Incubation with Substrates: - Methotrexate (or Aminopterin) - [3H]-Glutamate - ATP, MgCl2, KCl start->incubation reaction_stop Stop Reaction (e.g., acid precipitation) incubation->reaction_stop separation Separation of [3H]-MTX-PGs (e.g., HPLC) reaction_stop->separation detection Detection of Radioactivity (Scintillation Counting) separation->detection calculation Calculation of FPGS Activity detection->calculation

Figure 3: General Workflow for FPGS Activity Assay.

Experimental Protocols

Quantification of Methotrexate Polyglutamates in Erythrocytes by LC-MS/MS

This protocol provides a general outline for the quantification of MTX-PGs. Specific parameters will need to be optimized based on the instrumentation and standards available.

1. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.
  • Centrifuge to separate plasma and buffy coat from erythrocytes.
  • Wash the erythrocyte pellet with phosphate-buffered saline (PBS).
  • Lyse the packed red blood cells with deionized water.
  • Add an internal standard (e.g., stable isotope-labeled MTX-PGs).
  • Precipitate proteins using an acid such as perchloric acid.
  • Centrifuge to pellet the precipitated protein.
  • Perform solid-phase extraction (SPE) on the supernatant to purify the MTX-PGs.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Use a C18 reversed-phase column.
  • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., methanol or acetonitrile).
  • Mass Spectrometry:
  • Utilize an electrospray ionization (ESI) source in positive ion mode.
  • Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each MTX-PG and the internal standards.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of MTX-PG standards.
  • Determine the concentration of each MTX-PG in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This protocol is based on the incorporation of radiolabeled glutamate into a folate substrate.

1. Preparation of Cell Lysate:

  • Harvest cells and wash with PBS.
  • Resuspend cells in a lysis buffer containing protease inhibitors.
  • Disrupt cells by sonication or freeze-thaw cycles.
  • Centrifuge to remove cell debris and collect the supernatant (cytosolic extract).
  • Determine the protein concentration of the lysate.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing:
  • Tris-HCl buffer (pH ~8.5)
  • ATP
  • MgCl2
  • KCl
  • A folate substrate (e.g., methotrexate or aminopterin)
  • [3H]-L-glutamic acid
  • Initiate the reaction by adding a known amount of cell lysate.
  • Incubate at 37°C for a defined period.

3. Termination and Analysis:

  • Stop the reaction by adding acid (e.g., perchloric acid).
  • Separate the radiolabeled MTX-PG products from the unreacted [3H]-glutamate using high-performance liquid chromatography (HPLC).
  • Quantify the radioactivity in the MTX-PG peaks using a scintillation counter.
  • Calculate FPGS activity as the rate of [3H]-glutamate incorporation per unit of protein per unit of time.

Gamma-Glutamyl Hydrolase (GGH) Activity Assay

This protocol can be adapted for either a colorimetric or fluorometric readout.

1. Preparation of Lysate:

  • Prepare a cell or tissue lysate as described for the FPGS assay.

2. Enzymatic Reaction:

  • Prepare a reaction mixture in an appropriate buffer (e.g., acetate buffer, pH 4.5-5.5).
  • Add a synthetic substrate that releases a chromophore or fluorophore upon cleavage by GGH (e.g., a gamma-glutamyl-p-nitroanilide or a fluorogenic peptide).
  • Initiate the reaction by adding the cell lysate.
  • Incubate at 37°C.

3. Detection:

  • For a colorimetric assay, measure the absorbance of the released chromophore at the appropriate wavelength using a spectrophotometer.
  • For a fluorometric assay, measure the fluorescence of the released fluorophore using a fluorometer.

4. Data Analysis:

  • Create a standard curve using known concentrations of the chromophore or fluorophore.
  • Determine the amount of product formed in the enzymatic reaction.
  • Calculate GGH activity as the rate of product formation per unit of protein per unit of time.

Conclusion and Future Directions

The polyglutamylation of methotrexate is a critical metabolic process that significantly enhances its therapeutic efficacy. Longer-chain MTX-PGs are more effectively retained within cells and are more potent inhibitors of key enzymes in nucleotide biosynthesis. This understanding has profound implications for clinical practice and drug development.

Future research should continue to explore the intricate interplay between FPGS and GGH activity in various disease states and patient populations. The development of non-invasive methods to assess intracellular MTX-PG levels could pave the way for true therapeutic drug monitoring and personalized dosing strategies. Furthermore, leveraging the principles of polyglutamylation in the design of novel antifolates and other targeted therapies holds immense promise for improving treatment outcomes in a wide range of diseases. The continued investigation into the biological significance of methotrexate polyglutamate lengths will undoubtedly lead to more effective and safer therapeutic interventions.

References

Methodological & Application

Measuring Methotrexate Triglutamate in Red Blood Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate antagonist, is a cornerstone therapy for a variety of autoimmune diseases, including rheumatoid arthritis. The therapeutic efficacy of MTX is attributed to its intracellular conversion to methotrexate polyglutamates (MTX-PGs). These polyglutamated forms, including methotrexate triglutamate (MTX-Glu3), are retained within cells and are potent inhibitors of key enzymes in folate metabolism.[1][2] The concentration of MTX-PGs in red blood cells (RBCs) is considered a useful biomarker for monitoring therapeutic response and optimizing dosing.[3]

These application notes provide a detailed protocol for the quantification of MTX-Glu3 and other MTX-PGs in human red blood cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[4][5]

Experimental Protocols

This section details the methodology for the measurement of methotrexate polyglutamates in red blood cells, from sample collection to data analysis.

Sample Collection and Processing
  • Blood Collection: Collect whole blood samples in EDTA-containing tubes. Gel separator tubes are not suitable as they can absorb MTX.[4]

  • RBC Isolation: Within 24 hours of collection, centrifuge the whole blood at 1,700 x g for 10 minutes at 4°C to separate plasma and red blood cells.[4]

  • RBC Pellet Storage: Carefully remove the plasma and buffy coat. Store the packed RBC pellet (e.g., 500 µL aliquots) at -80°C until analysis. Samples are stable for at least one month at this temperature.[1][4]

Sample Preparation and Extraction
  • Thawing: Thaw the frozen RBC pellets at room temperature.

  • Internal Standard Spiking: Add an appropriate volume of a stable-isotope labeled internal standard mixture (e.g., MTX-PG1-6 stable isotopes) to the RBC pellet.[4]

  • Cell Lysis and Protein Precipitation:

    • Add distilled water to the RBC pellet and vortex for 10 seconds to induce lysis.

    • Add 70% perchloric acid to the lysed RBCs and vortex for an additional 20 seconds to precipitate proteins.[6]

  • Centrifugation: Centrifuge the mixture at 18,341 x g for 10 minutes at 4°C.[6]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube. The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup if necessary.[7]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for separation (e.g., Waters Acquity UPLC BEH C18).[4][5]

  • Mobile Phase: A typical mobile phase consists of a gradient of 10 mM ammonium bicarbonate (pH 10) and methanol.[4][5]

  • Gradient Elution: A gradient elution is employed to separate the different MTX-PG species.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ionization mode is used for detection.[4][5]

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each MTX-PG and their corresponding internal standards.

Calibration and Quality Control
  • Calibration Standards: Prepare a multi-point calibration curve using blank RBC lysate spiked with known concentrations of MTX-PGs (e.g., 1-1,000 nM).[4][5]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the assay.

Data Presentation

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods for the measurement of methotrexate polyglutamates in red blood cells.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (nM)LLOQ (nM)Reference
MTX-PGs (1-5)1 - 1,000> 0.991[4][5]
MTX-PGs (2-4)1 - 400 ng/mL0.9936 - 0.99861 ng/mL[6]
MTX-PGs (1-5)0.1 - 100-0.1[8]
MTX-PGs (6-7)0.8 - 100-0.8[8]

Table 2: Precision and Accuracy

AnalyteIntraday Precision (%CV)Interday Precision (%CV)Accuracy (%)Reference
MTX-PGs1 - 46 - 15-[4][5]
MTX-PGs (2-4)< 15< 1593.41 - 109.37[9]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Relative Matrix Effect (%)Reference
MTX-PGs98 - 10095 - 99[4][5]

Visualizations

Intracellular Methotrexate Metabolic Pathway

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext Methotrexate (MTX) MTX_int Methotrexate (MTX) MTX_ext->MTX_int SLC19A1 (RFC-1) MTX_int->MTX_ext ABC Transporters MTX_PGs Methotrexate Polyglutamates (MTX-PGs) MTX_int->MTX_PGs FPGS MTX_PGs->MTX_int GGH DHFR Dihydrofolate Reductase (DHFR) MTX_PGs->DHFR Inhibition TYMS Thymidylate Synthase (TYMS) MTX_PGs->TYMS Inhibition ATIC AICAR Transformylase MTX_PGs->ATIC Inhibition Purine_Synthesis De Novo Purine Synthesis DHFR->Purine_Synthesis Pyrimidine_Synthesis De Novo Pyrimidine Synthesis TYMS->Pyrimidine_Synthesis ATIC->Purine_Synthesis Adenosine_Release Adenosine Release ATIC->Adenosine_Release

Caption: Intracellular metabolic pathway of methotrexate.

Experimental Workflow for MTX-Glu3 Measurement

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Collect_Blood 1. Collect Whole Blood (EDTA tube) Centrifuge 2. Centrifuge to Isolate RBCs Collect_Blood->Centrifuge Store_Pellet 3. Store RBC Pellet at -80°C Centrifuge->Store_Pellet Thaw_Lyse 4. Thaw, Add Internal Standard & Lyse RBCs Store_Pellet->Thaw_Lyse Precipitate 5. Protein Precipitation (Perchloric Acid) Thaw_Lyse->Precipitate Centrifuge_Supernatant 6. Centrifuge & Collect Supernatant Precipitate->Centrifuge_Supernatant Inject 7. Inject Supernatant Centrifuge_Supernatant->Inject LC_Separation 8. Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection 9. Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification 10. Quantification using Calibration Curve MS_Detection->Quantification

Caption: Experimental workflow for MTX-Glu3 measurement.

References

Application Note: Quantification of Methotrexate Polyglutamates in Human Red Blood Cells by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methotrexate (MTX) is a cornerstone therapy for a variety of malignancies and autoimmune diseases, including rheumatoid arthritis. Its therapeutic efficacy is largely attributed to its intracellular conversion to methotrexate polyglutamates (MTX-PGs). These polyglutamated forms are retained within the cell and are potent inhibitors of key enzymes in folate metabolism. Monitoring the intracellular concentrations of individual MTX-PGs is crucial for optimizing therapy and minimizing toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of methotrexate and its polyglutamate metabolites (MTX-PG₁₋₇) in human red blood cells. The protocol described herein provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for clinical research and therapeutic drug monitoring.

Introduction

Methotrexate, a folate analog, exerts its therapeutic effect by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines. Upon cellular uptake, MTX undergoes polyglutamation, a process catalyzed by the enzyme folylpolyglutamyl synthetase (FPGS), which adds sequential glutamate residues to the parent drug. This metabolic conversion is pivotal as it not only enhances the intracellular retention of the drug but also increases its inhibitory activity against DHFR and other folate-dependent enzymes. The distribution of different MTX-PG chain lengths can vary between individuals and may correlate with both therapeutic response and adverse effects.

The quantification of individual MTX-PGs in patient samples, particularly in red blood cells (RBCs) which act as a surrogate for target cells, presents an analytical challenge due to their low intracellular concentrations and structural similarity.[1] LC-MS/MS has emerged as the preferred analytical technique for this purpose, offering high sensitivity, specificity, and the ability to multiplex the analysis of different polyglutamate forms.[1][2] This application note provides a detailed protocol for the extraction and quantification of MTX-PGs from RBCs using LC-MS/MS.

Experimental

Materials and Reagents
  • Methotrexate (MTX) and Methotrexate polyglutamate standards (MTX-PG₁₋₇)

  • Stable isotope-labeled internal standards (e.g., ¹³C₅,¹⁵N-MTX-PG₁₋₇)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Ammonium bicarbonate

  • Perchloric acid

  • Dimethylhexylamine

  • Solid-phase extraction (SPE) cartridges

Sample Preparation

A simple and effective sample preparation procedure is critical for accurate quantification. The following protocol is based on protein precipitation followed by solid-phase extraction.

  • RBC Lysis: Thaw frozen red blood cell pellets on ice. Lyse the cells by adding a hypotonic solution (e.g., deionized water) and vortexing.

  • Protein Precipitation: Precipitate proteins by adding a cold solution of perchloric acid.[3] Vortex vigorously and centrifuge at high speed (e.g., 13,000 x g) for 5 minutes at 4°C.[4]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., mixed-mode anion exchange) with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with an aqueous solution to remove unretained impurities.

    • Elute the MTX-PGs with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column.[1][2][5][6]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium bicarbonate in water, pH 10.[1][5][6]

  • Mobile Phase B: Methanol.[1][5][6]

  • Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 5% B) and ramps up to a high percentage (e.g., 95-100% B) over several minutes to elute the different MTX-PGs.[1][5][6]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.[7][8]

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used for the detection of MTX-PGs.[1][5][6]

  • Mass Spectrometer: Waters Quattro Premier XE or equivalent.[1][5][6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1][5][6][9]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Capillary Voltage: Optimized for maximal signal (e.g., 3.0 - 4.0 kV).

    • Source Temperature: e.g., 135°C.[10]

    • Desolvation Temperature: e.g., 450°C.[10]

    • Gas Flow (Desolvation and Cone): Optimized for the specific instrument.

Results

The described LC-MS/MS method allows for the sensitive and specific quantification of a series of MTX-PGs. The use of stable isotope-labeled internal standards for each analyte is crucial to correct for matrix effects and variations in extraction recovery.

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of MTX-PGs.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MTX-PG₁455.2308.125
MTX-PG₂584.2437.225
MTX-PG₃713.3566.225
MTX-PG₄842.3695.230
MTX-PG₅971.4824.330
MTX-PG₆1100.4953.335
MTX-PG₇1229.51082.435
Table 1: Example MRM transitions for MTX-PGs.
ParameterValueReference
Linearity Range1 - 1,000 nM[5]
LLOQ0.5 - 1 nM for individual MTX-PGs[3][5]
Intraday Precision (%CV)1 - 4%[1][5]
Interday Precision (%CV)6 - 15%[1][5]
Recovery98 - 100%[1][5]
Matrix Effect95 - 99%[1][5]
Table 2: Summary of Method Performance Characteristics.

Experimental Workflows and Signaling Pathways

To visually represent the methodologies and relationships described, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation Workflow rbc Red Blood Cell Pellet lysis Cell Lysis (Hypotonic Solution) rbc->lysis ppt Protein Precipitation (Perchloric Acid) lysis->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Supernatant Collection centrifuge1->supernatant spe Solid-Phase Extraction supernatant->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute

Caption: Workflow for the preparation of red blood cell samples for MTX-PG analysis.

G cluster_lcms_analysis LC-MS/MS Analytical Workflow autosampler Autosampler Injection lc_column LC Separation (C18 Column) autosampler->lc_column esi_source Electrospray Ionization (Positive Mode) lc_column->esi_source quad1 Quadrupole 1 (Precursor Ion Selection) esi_source->quad1 collision_cell Quadrupole 2 (Collision-Induced Dissociation) quad1->collision_cell quad3 Quadrupole 3 (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data_analysis Data Analysis detector->data_analysis

Caption: Schematic of the LC-MS/MS analytical workflow for MTX-PG quantification.

G MTX Methotrexate (MTX) MTX_PG1 MTX-PG1 MTX->MTX_PG1 + Glutamate MTX_PG2 MTX-PG2 MTX_PG1->MTX_PG2 + Glutamate FPGS FPGS MTX_PG1->FPGS Inhibition Inhibition MTX_PGn MTX-PGn MTX_PG2->MTX_PGn + Glutamate MTX_PG2->FPGS MTX_PGn->FPGS DHFR DHFR Inhibition->DHFR

Caption: Simplified signaling pathway of Methotrexate polyglutamation and its inhibitory action.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of methotrexate polyglutamates in human red blood cells. The protocol is sensitive, specific, and suitable for high-throughput analysis in a clinical research setting. The ability to accurately measure individual MTX-PG levels can provide valuable insights into methotrexate metabolism and its relationship with clinical outcomes, ultimately aiding in the personalization of therapy. The presented workflows and performance characteristics demonstrate the reliability of this method for therapeutic drug monitoring and pharmacokinetic studies.

References

Application Notes and Protocols: Clinical Assay for Methotrexate Triglutamate in Patient Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate antagonist, is a cornerstone in the treatment of various autoimmune diseases, including rheumatoid arthritis (RA), and certain cancers.[1][2] Its therapeutic efficacy is attributed to its intracellular conversion to methotrexate polyglutamates (MTX-PGs).[3][4] These polyglutamated forms, including methotrexate triglutamate (MTX-Glu3), are more potent inhibitors of key enzymes in folate metabolism, such as dihydrofolate reductase (DHFR), leading to decreased synthesis of purines and pyrimidines, and ultimately interfering with DNA synthesis and cell proliferation.[2][5][6]

Monitoring the intracellular concentrations of MTX-PGs, particularly in red blood cells (RBCs), has been proposed as a valuable tool for therapeutic drug monitoring (TDM) to optimize MTX therapy.[7][8] Measuring MTX-PG levels may help in understanding inter-individual variability in response to MTX, predicting clinical efficacy, and minimizing toxicity.[8][9] This document provides detailed application notes and protocols for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the quantification of MTX-Glu3 and other polyglutamates in human erythrocytes.

Signaling Pathway of Methotrexate

Methotrexate exerts its effects by interfering with the folate metabolic pathway. Upon entering the cell, primarily through the reduced folate carrier (SLC19A1), MTX is polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS).[5] This process traps the drug intracellularly and enhances its inhibitory activity. MTX and its polyglutamated forms inhibit DHFR, preventing the conversion of dihydrofolate (DHF) to the active tetrahydrofolate (THF).[5][6] This depletion of THF disrupts the synthesis of thymidylate and purine nucleotides, essential for DNA and RNA synthesis.[1][5] Additionally, MTX-PGs can inhibit other enzymes in the purine biosynthesis pathway, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to the accumulation of adenosine, which has anti-inflammatory properties.[5][10][11]

Methotrexate_Pathway cluster_cell Cell MTX_in Methotrexate (MTX) MTX_PG Methotrexate Polyglutamates (MTX-PGs) MTX_in->MTX_PG FPGS ATIC ATIC MTX_PG->ATIC Inhibition DHFR DHFR MTX_PG->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Pyrimidine_Synth Pyrimidine Synthesis THF->Pyrimidine_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Pyrimidine_Synth->DNA_RNA ATIC->Purine_Synth Adenosine Adenosine (Anti-inflammatory) ATIC->Adenosine FPGS FPGS MTX_ext Extracellular MTX MTX_ext->MTX_in SLC19A1

Caption: Methotrexate signaling pathway.

Experimental Protocols

Principle

This protocol describes a method for the quantitative analysis of methotrexate polyglutamates (MTX-PG1 to MTX-PG5), including MTX-Glu3, in human red blood cells (RBCs) using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method involves cell lysis, protein precipitation, and solid-phase extraction for sample clean-up, followed by chromatographic separation and mass spectrometric detection. Stable isotope-labeled internal standards are used to ensure accuracy and precision.[3][12]

Materials and Reagents
  • Methotrexate (MTX) and its polyglutamates (MTX-PG1 to MTX-PG5) standards

  • Stable isotope-labeled MTX internal standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium bicarbonate

  • Perchloric acid

  • Dithiothreitol (DTT)

  • Deionized water (18.2 MΩ·cm)

  • Whole blood collected in EDTA tubes

Equipment
  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Centrifuge

  • Vortex mixer

  • Solid-phase extraction (SPE) manifold and cartridges

  • Analytical balance

  • pH meter

Sample Preparation Workflow

Sample_Prep_Workflow start Whole Blood Sample rbc_isolation Isolate Red Blood Cells (Centrifugation) start->rbc_isolation lysis Cell Lysis (e.g., with water and DTT) rbc_isolation->lysis protein_precip Protein Precipitation (e.g., with perchloric acid) lysis->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer spe Solid-Phase Extraction (SPE) (for cleanup and concentration) supernatant_transfer->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Sample preparation workflow for MTX-PG analysis.
Detailed Protocol

  • Red Blood Cell Isolation:

    • Centrifuge whole blood samples at 2,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the remaining RBC pellet three times with an equal volume of phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant after each wash.

  • Cell Lysis and Protein Precipitation:

    • To the packed RBCs, add a known volume of deionized water containing dithiothreitol (DTT) to induce hypotonic lysis.

    • Vortex the mixture thoroughly.

    • Add the internal standard solution.

    • Precipitate proteins by adding a solution of perchloric acid.

    • Vortex vigorously and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange) according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the MTX-PGs with a suitable elution solvent.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a specific volume of the initial mobile phase.

    • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18)[3][12]
Mobile Phase A 10 mM Ammonium Bicarbonate in water, pH 10[3][12]
Mobile Phase B Methanol[3][12]
Gradient 5-100% B over a 6-minute run time[3][12]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3][12]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 3.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Collision Gas Argon

Table 3: Example MRM Transitions for MTX Polyglutamates

AnalytePrecursor Ion (m/z)Product Ion (m/z)
MTX-Glu1455.2308.1
MTX-Glu2584.2437.2
MTX-Glu3 713.3 566.2
MTX-Glu4842.3695.3
MTX-Glu5971.4824.3

Note: Specific m/z values may vary slightly depending on the instrument and adduct formation.

Data Analysis and Interpretation

  • Quantification: The concentration of each MTX-PG is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve constructed using known concentrations of standards.

  • Clinical Correlation: MTX-PG concentrations, particularly the longer-chain forms like MTX-Glu3 and higher, are thought to better reflect the therapeutic effect.[13] However, the clinical utility of MTX-PG measurements is still a subject of ongoing research, with some studies showing a correlation with disease activity and others not.[7][8][14]

Assay Performance Characteristics

A well-validated assay is crucial for reliable clinical monitoring. The following table summarizes typical performance characteristics reported in the literature for LC-MS/MS-based MTX-PG assays.

Table 4: Summary of Assay Validation Parameters

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[3][4][12]
Lower Limit of Quantitation (LLOQ) 0.1 - 1 nM for each MTX-PG[2][3][4][12][15]
Intra-day Precision (%CV) 1 - 4%[3][4][12]
Inter-day Precision (%CV) 6 - 15%[3][4][12]
Recovery 98 - 100%[3][4][12]
Matrix Effect 95 - 99% (relative)[3][4][12]
Stability Stable for at least 1 month at -80°C[3][4][12]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of this compound and other polyglutamates in red blood cells. While the routine clinical use of MTX-PG monitoring is still evolving, this assay serves as a powerful tool for researchers and drug development professionals to investigate the pharmacokinetics and pharmacodynamics of methotrexate, potentially leading to more personalized and effective treatment strategies for patients with autoimmune diseases. Further large-scale clinical trials are needed to establish definitive correlations between MTX-PG levels, clinical efficacy, and toxicity to fully integrate this assay into routine patient management.[8]

References

Application Notes and Protocols for Methotrexate Triglutamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of methotrexate triglutamate (MTX-Glu3) and other polyglutamates (MTX-PGs) from biological matrices, primarily red blood cells (RBCs) and plasma. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

Introduction

Methotrexate (MTX) is a cornerstone therapy for various cancers and autoimmune diseases like rheumatoid arthritis.[1][2][3] Intracellularly, MTX is converted into a series of polyglutamated metabolites (MTX-PGs) by the enzyme folylpolyglutamate synthetase.[4] These MTX-PGs, including this compound (MTX-Glu3), are the active forms of the drug, exhibiting more potent inhibitory effects on target enzymes than MTX itself.[5] The concentration of long-chain MTX-PGs in red blood cells is considered a potential biomarker for therapeutic efficacy and toxicity.[6][7] Therefore, accurate and reliable quantification of MTX-PGs is crucial for therapeutic drug monitoring and pharmacokinetic studies.

This document outlines three common sample preparation techniques:

  • Protein Precipitation (PPT): A straightforward and rapid method.

  • Solid-Phase Extraction (SPE): Provides cleaner extracts by removing more interfering substances.

  • Liquid-Liquid Extraction (LLE): A classic technique for sample cleanup.

Experimental Workflow Overview

The general workflow for the analysis of methotrexate polyglutamates from biological samples involves sample collection, isolation of the matrix of interest (e.g., red blood cells), extraction of the analytes, and subsequent analysis by LC-MS/MS.

Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis WholeBlood Whole Blood Sample RBC_Isolation RBC Isolation (Centrifugation) WholeBlood->RBC_Isolation Lysis Cell Lysis (e.g., with water) RBC_Isolation->Lysis IS_Spiking Internal Standard Spiking Lysis->IS_Spiking PPT Protein Precipitation IS_Spiking->PPT SPE Solid-Phase Extraction IS_Spiking->SPE LLE Liquid-Liquid Extraction IS_Spiking->LLE LCMS LC-MS/MS Analysis PPT->LCMS SPE->LCMS LLE->LCMS

Caption: General experimental workflow for MTX-PG analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for the analysis of methotrexate polyglutamates.

Table 1: Performance Characteristics of Different Sample Preparation Methods

ParameterProtein PrecipitationSolid-Phase ExtractionLiquid-Liquid Extraction
Recovery 97.8 - 101% (MTX & IS)[8]≥95% (from urine)[9][10]; 85.6% (MTX & IS)[11]61% (MTX), 47% (7OH-MTX)[12]; 26.2 - 37.8% (MTX)[13]
Lower Limit of Quantitation (LLOQ) 5 nM[14]0.1 nM (MTX-PG1-5)[5][15]1 ng/mL[13]
Linear Range 1 - 1,000 nM[1][2][16]0.1 - 100 nM (MTX-PG1-5)[5][15]0.5 - 250 ng/mL (MTX)[12][17]
Intra-day Precision (%CV) 1 - 4%[1][2][16]<15%[5][15]<15.8%[13]
Inter-day Precision (%CV) 6 - 15%[1][2][16]<15%[5][15]<11.8%[13]
Matrix Effect 95 - 99%[1][2][16]Not explicitly stated for PGsNot explicitly stated for PGs

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from methods that emphasize simplicity and speed.[1][2][8][16][18]

Materials:

  • Packed Red Blood Cells (RBCs)

  • Milli-Q water or equivalent purified water

  • Internal Standard (IS) solution (e.g., stable isotope-labeled MTX-PGs)

  • Precipitating agent: 30% Perchloric acid[5], or Methanol-acetonitrile (1:1, v/v)[8], or Acetonitrile-water (70:30, v/v)[18]

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Sample Collection and RBC Isolation: Collect whole blood in heparinized tubes. Centrifuge at 6,700 x g for 10 minutes at 4°C to separate plasma and RBCs.[2] Remove plasma and the buffy coat.

  • RBC Lysis: To a 250 µL aliquot of packed RBCs, add 600 µL of Milli-Q water to induce lysis.[5]

  • Internal Standard Spiking: Add 50 µL of the internal standard solution to the lysed RBCs.[5]

  • Protein Precipitation:

    • Method A (Perchloric Acid): Add 100 µL of 30% perchloric acid and vortex mix.[5]

    • Method B (Organic Solvent): Add 500 µL of methanol-acetonitrile (1:1, v/v) containing the internal standard to 100 µL of plasma.[8] Vortex for 3 minutes.

  • Centrifugation: Centrifuge the mixture at 13,000 x g for 5 minutes at room temperature[8] or 3,000 g for 10 minutes.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Analysis: The supernatant is now ready for injection into the LC-MS/MS system. For some methods, a dilution step may be necessary before analysis.[8]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on methods designed for cleaner sample extracts and higher sensitivity.[5][9][11]

Materials:

  • Packed RBCs

  • Lysis and precipitation reagents (as in Protocol 1)

  • Phosphate buffer (0.1 M, pH 5.4 and pH 2.7)[5]

  • Strata-X-A Strong Cation Exchange SPE columns[5] or C18 SPE cartridges[9]

  • Methanol

  • Elution solvent (specific to the SPE chemistry)

  • SPE manifold

Procedure:

  • Sample Lysis and Precipitation: Follow steps 1-5 from Protocol 1 (using perchloric acid precipitation).

  • pH Adjustment: Transfer 0.8 mL of the supernatant to a new tube. Add 1.5 mL of 0.1 M phosphate buffer (pH 5.4) and adjust the sample pH to 2.7.[5]

  • SPE Column Conditioning: Prime the SPE columns with 0.5 mL of methanol followed by 0.5 mL of 0.1 M phosphate buffer (pH 2.7).[5]

  • Sample Loading: Load the pH-adjusted supernatant onto the conditioned SPE column.

  • Washing: Wash the column with an appropriate solvent to remove interfering substances (the specific wash solvent will depend on the SPE sorbent and method).

  • Elution: Elute the MTX-PGs from the column using a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol describes a method for extracting MTX from whole blood.[12][13]

Materials:

  • Whole blood sample

  • 50% Trifluoroacetic acid[13]

  • Ethyl acetoacetate[13]

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Protein Precipitation: To the whole blood sample, add 50% trifluoroacetic acid to precipitate proteins.[13]

  • Extraction: Perform the extraction by adding ethyl acetoacetate.[13] Vortex the mixture to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

  • Supernatant Transfer: Transfer the organic layer containing the analytes to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Methotrexate Polyglutamation Pathway

The following diagram illustrates the intracellular conversion of methotrexate into its polyglutamated forms.

MTX_Pathway cluster_cell Intracellular Space MTX Methotrexate (MTX-Glu1) MTX_Glu2 MTX-Glu2 MTX->MTX_Glu2 + Glutamate MTX_Glu3 MTX-Glu3 MTX_Glu2->MTX_Glu3 + Glutamate MTX_Glu_n ...MTX-Glun MTX_Glu3->MTX_Glu_n + Glutamate FPGS Folylpolyglutamate Synthetase (FPGS) FPGS->MTX FPGS->MTX_Glu2 FPGS->MTX_Glu3 MTX_in MTX MTX_in->MTX Enters Cell

Caption: Intracellular polyglutamation of methotrexate.

Concluding Remarks

The choice of sample preparation technique depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Protein precipitation is a rapid and simple method suitable for high-throughput analysis. Solid-phase extraction offers superior cleanup, leading to higher sensitivity and reduced matrix effects, which is crucial for the analysis of low-concentration metabolites. Liquid-liquid extraction provides an alternative for sample cleanup, though recovery rates can be more variable. All methods require careful validation to ensure accurate and precise quantification of this compound and other polyglutamates.

References

Application of methotrexate triglutamate levels in therapeutic drug monitoring.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a cornerstone therapy for a variety of autoimmune diseases and cancers, undergoes intracellular conversion to methotrexate polyglutamates (MTX-PGs). This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), is crucial for the drug's therapeutic efficacy.[1][2][3] The addition of glutamate residues enhances the intracellular retention of the drug and increases its inhibitory potency against key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR).[1][2][4][5] Among the various polyglutamated forms, methotrexate triglutamate (MTX-Glu3) is often the most abundant species in erythrocytes and is considered a key determinant of clinical response.[6] Therapeutic drug monitoring (TDM) of MTX-Glu3 levels in red blood cells (RBCs) offers a promising approach to optimize MTX therapy by providing a more accurate reflection of intracellular drug exposure than plasma MTX concentrations. This document provides detailed application notes and protocols for the measurement and interpretation of MTX-Glu3 levels for TDM.

Clinical Significance of MTX-Glu3 Monitoring

The clinical utility of monitoring MTX-PG levels, particularly MTX-Glu3, has been investigated in various inflammatory conditions, most notably rheumatoid arthritis (RA) and inflammatory bowel disease (IBD). While a definitive consensus has yet to be reached, several studies suggest a correlation between intracellular MTX-PG concentrations and clinical outcomes.

In rheumatoid arthritis , higher concentrations of long-chain MTX-PGs have been associated with a better clinical response.[7] One study reported that RBC MTX-PG levels were significantly higher in treatment responders and partial responders compared to non-responders.[8] Specifically, patients with RBC MTX-PG levels greater than 60 nmoles/liter were significantly more likely to have a good response to MTX therapy.[7] However, other studies have found conflicting results, with some showing no clear relationship between MTX-PG concentrations and disease activity, particularly in patients on long-term therapy.[9]

In inflammatory bowel disease , the relationship between MTX-PG levels and clinical response is also under investigation. Some studies suggest that higher concentrations of certain MTX-PGs may be associated with adverse effects. For instance, in Crohn's disease, higher RBC MTX-Glu4 and MTX-Glu5 concentrations have been correlated with worse disease activity and a higher incidence of adverse effects, particularly gastrointestinal side effects.[10]

These findings highlight the potential of MTX-Glu3 and other polyglutamates as biomarkers to guide MTX dosing and personalize treatment, although further research is needed to establish clear therapeutic ranges and clinical decision-making algorithms.[11][12]

Data Presentation: Quantitative Insights

The following tables summarize quantitative data from various studies on the association between MTX-PG levels and clinical outcomes. It is important to note the variability in patient populations, methodologies, and definitions of clinical response across studies.

Table 1: Methotrexate Polyglutamate Levels and Clinical Response in Rheumatoid Arthritis

AnalytePatient PopulationResponder Concentration (mean ± SD or median [range])Non-Responder Concentration (mean ± SD or median [range])Key Findings & Reference
Total MTX-PGsRA Patients60.7 ± 18.9 nmol/L21.5 ± 10.5 nmol/LResponders had significantly higher total MTX-PG levels.[8]
Long-chain MTX-PGsRA Patients>60 nmol/L<60 nmol/LPatients with RBC MTX-PG levels >60 nmol/L were 14 times more likely to have a good response.[7]
Total MTX-PGsRA Patients on long-term therapyNo significant differenceNo significant differenceNo clear relationship between MTX-PG levels and disease activity in this cohort.[9]

Table 2: Methotrexate Polyglutamate Levels and Adverse Effects in Crohn's Disease

AnalyteAdverse EffectConcentration in Patients with Adverse Effect (mean)Concentration in Patients without Adverse Effect (mean)Key Findings & Reference
MTX-Glu5Any adverse effect26.7 nmol/8 x 10^11 RBCs11.1 nmol/8 x 10^11 RBCsSignificantly higher MTX-Glu5 levels in patients experiencing adverse effects.[10]
MTX-Glu4Gastrointestinal adverse effectsSignificantly higherSignificantly lowerHigher MTX-Glu4 levels were associated with gastrointestinal side effects.[10]
MTX-Glu5Gastrointestinal adverse effectsSignificantly higherSignificantly lowerHigher MTX-Glu5 levels were associated with gastrointestinal side effects.[10]

Signaling Pathways and Experimental Workflows

Methotrexate Intracellular Pathway and Mechanism of Action

Methotrexate enters the cell primarily through the reduced folate carrier (RFC1).[1] Once inside, it is converted to MTX-PGs by the enzyme folylpolyglutamate synthetase (FPGS).[1][2][3] These polyglutamated forms are retained within the cell and are more potent inhibitors of several key enzymes in the folate pathway, including dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[4][5][8] The inhibition of DHFR blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and pyrimidines, thereby inhibiting DNA synthesis and cell proliferation.[2][13] The enhanced inhibitory activity and intracellular retention of MTX-PGs, particularly MTX-Glu3, are central to the therapeutic effects of methotrexate.

Methotrexate_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_out Methotrexate (MTX) MTX_in MTX MTX_out->MTX_in RFC1 Transporter MTX_Glu3 MTX Triglutamate (MTX-Glu3) MTX_in->MTX_Glu3 Polyglutamation FPGS FPGS DHFR Dihydrofolate Reductase (DHFR) MTX_Glu3->DHFR Inhibits TS Thymidylate Synthase (TS) MTX_Glu3->TS Inhibits Purine_Synth Purine Synthesis MTX_Glu3->Purine_Synth Inhibits THF THF DHFR->THF Reduces DNA_Synth DNA Synthesis & Cell Proliferation TS->DNA_Synth Leads to Purine_Synth->DNA_Synth Leads to FPGS->MTX_Glu3 DHF DHF DHF->DHFR THF->Purine_Synth Cofactor for

Methotrexate intracellular signaling pathway.
Experimental Workflow for MTX-Glu3 Therapeutic Drug Monitoring

The process of TDM for MTX-Glu3 involves several key steps, from sample collection to the final clinical interpretation and dose adjustment. The following diagram illustrates a typical workflow.

TDM_Workflow start Patient on Methotrexate Therapy sample_collection 1. Whole Blood Sample Collection (EDTA tube) start->sample_collection rbc_isolation 2. Red Blood Cell Isolation (Centrifugation) sample_collection->rbc_isolation sample_prep 3. Sample Preparation (Lysis, Protein Precipitation) rbc_isolation->sample_prep lcms_analysis 4. LC-MS/MS Analysis (Quantification of MTX-Glu3) sample_prep->lcms_analysis data_analysis 5. Data Analysis and Concentration Determination lcms_analysis->data_analysis interpretation 6. Clinical Interpretation (Comparison to Therapeutic Range) data_analysis->interpretation dose_adjustment 7. Dose Adjustment/ Therapeutic Decision interpretation->dose_adjustment dose_adjustment->start Continue Monitoring

References

Application Note: Analysis of Methotrexate Triglutamate in Dried Blood Spot Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX) is a cornerstone therapy for a variety of autoimmune diseases, including rheumatoid arthritis and juvenile idiopathic arthritis. Its therapeutic efficacy is linked to the intracellular formation of methotrexate polyglutamates (MTXPGs), with methotrexate triglutamate (MTX-PG3) often being the most predominant species.[1] Monitoring the levels of these metabolites is crucial for optimizing treatment, assessing patient adherence, and personalizing therapy.[2][3] Dried blood spot (DBS) sampling has emerged as a minimally invasive and patient-friendly alternative to traditional venous blood draws for therapeutic drug monitoring.[3][4][5] This technique requires only a small volume of capillary blood, which can be collected at home, simplifying logistics and reducing costs associated with sample collection and transportation.[1][3][5]

This application note provides a detailed protocol for the quantification of this compound and other polyglutamates in dried blood spot samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Advantages of Dried Blood Spot (DBS) Analysis for Methotrexate Polyglutamates

  • Minimally Invasive: Requires only a simple finger prick, which is particularly beneficial for pediatric and elderly patients.[3]

  • Convenient Home Sampling: Patients or their caregivers can collect samples at home, improving convenience and adherence to monitoring schedules.[1][3]

  • Small Sample Volume: Typically, only a few microliters of blood are needed for analysis.[6]

  • Enhanced Analyte Stability: Many analytes, including methotrexate, exhibit greater stability in dried blood spots compared to frozen samples.[3]

  • Simplified Logistics: DBS cards are easy to store and transport at ambient temperatures, reducing shipping costs and logistical complexities.[3][5]

Experimental Protocols

Materials and Reagents
  • Methotrexate (MTX) and Methotrexate polyglutamate standards (MTX-PG2, MTX-PG3, MTX-PG4, MTX-PG5)

  • Guthrie cards (e.g., Schleicher & Schuell 903)

  • Perchloric acid

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonia solution

  • Monobasic potassium phosphate

  • Mercaptoethanol

  • Solid-phase extraction (SPE) cartridges (e.g., MAX cartridges)

  • Human whole blood (for calibration standards and quality controls)

Sample Collection and Preparation
  • Blood Spotting:

    • Using a lancet, perform a finger prick and wipe away the first drop of blood.

    • Allow a second, larger drop of blood to form and apply it to the designated circle on the Guthrie card. Ensure the circle is completely and evenly filled.

    • Allow the blood spots to dry completely at room temperature in a horizontal position for at least 3 hours, protected from direct sunlight.[3]

  • Storage:

    • Once dry, store the DBS cards in sealed, airtight bags with desiccant at -80°C until analysis.[4]

  • Sample Extraction:

    • Punch a 6 mm disc from the center of the dried blood spot, which corresponds to approximately 12 µL of whole blood.[6]

    • Place the disc in a 2.0 mL Eppendorf tube.

    • Add 950 µL of water and vortex for 3 minutes.[6]

    • To precipitate proteins, add 20 µL of perchloric acid and vortex.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% aqueous ammonia solution followed by 1 mL of 100% methanol.

    • Elute the analytes from the cartridge.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.[4]

    • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.[4]

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: Atlantis T3-C18 column (3 µm, 2.1x150 mm) with a matching guard column.[6]

    • Mobile Phase: A gradient of mobile phase A (e.g., water with formic acid) and mobile phase B (e.g., acetonitrile with formic acid).

    • Flow Rate: 0.15 mL/min.[6]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).[6]

    • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each methotrexate polyglutamate should be optimized.

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for the analysis of methotrexate polyglutamates in DBS.

Table 1: Linearity and Sensitivity of the Method [4][6]

AnalyteLinear Range (nmol/L)Limit of Detection (LOD) (nmol/L)Limit of Quantification (LOQ) (nmol/L)
Individual Polyglutamates5 - 4001.65.0
Total Polyglutamates4.5 - 4001.54.5

Table 2: Within-Day and Between-Days Precision and Accuracy (Example Data)

AnalyteConcentration (nmol/L)Within-Day Precision (%CV)Within-Day Accuracy (%)Between-Days Precision (%CV)Between-Days Accuracy (%)
MTX-PG310 (Low QC)< 15%85-115%< 15%85-115%
MTX-PG3100 (Mid QC)< 15%85-115%< 15%85-115%
MTX-PG3250 (High QC)< 15%85-115%< 15%85-115%

Visualizations

Methotrexate_Metabolism MTX Methotrexate (MTX) MTX_PG1 MTX-Glutamate (MTX-PG1) MTX->MTX_PG1 Folylpolyglutamate Synthetase (FPGS) MTX_PG2 MTX-Diglutamate (MTX-PG2) MTX_PG1->MTX_PG2 FPGS MTX_PG3 MTX-Triglutamate (MTX-PG3) MTX_PG2->MTX_PG3 FPGS MTX_PG4 MTX-Tetraglutamate (MTX-PG4) MTX_PG3->MTX_PG4 FPGS MTX_PG5 MTX-Pentaglutamate (MTX-PG5) MTX_PG4->MTX_PG5 FPGS

Caption: Intracellular conversion of Methotrexate to its polyglutamated forms.

Caption: Experimental workflow for MTX-PG analysis in dried blood spots.

Clinical Applications

The analysis of this compound and other polyglutamates from DBS samples has significant clinical utility.[4] It can be used for:

  • Therapeutic Drug Monitoring: To ensure that intracellular drug concentrations are within the therapeutic range.

  • Adherence Assessment: To objectively monitor whether patients are taking their medication as prescribed.[1]

  • Pharmacokinetic Studies: To evaluate drug absorption, metabolism, and elimination in different patient populations, including pediatrics.[1][4]

  • Personalized Medicine: To tailor methotrexate dosage to individual patient needs, potentially improving efficacy and reducing toxicity.

Conclusion

The use of dried blood spot sampling coupled with a sensitive and selective LC-MS/MS method provides a robust and patient-centric approach for the quantification of this compound and other polyglutamates.[6] This methodology offers numerous advantages over traditional sampling techniques and has the potential to significantly improve the clinical management of patients on long-term methotrexate therapy.[1][6]

References

Assessing Patient Adherence to Methotrexate Therapy Using Methotrexate Triglutamate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX) is a cornerstone therapy for a variety of autoimmune diseases, including rheumatoid arthritis (RA). The clinical efficacy of MTX is highly variable among patients, with non-adherence being a significant contributing factor to suboptimal treatment outcomes.[1][2] Objective measurement of patient adherence is crucial for optimizing therapy, avoiding unnecessary dose escalation or switching to more expensive biologics. Intracellular methotrexate polyglutamates (MTX-PGs), particularly methotrexate triglutamate (MTX-Glu3), have emerged as valuable biomarkers for assessing long-term adherence to MTX therapy.[3][4]

Upon entering a cell, MTX is metabolized into a series of polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). These MTX-PGs are retained within the cell and are the active moieties responsible for the therapeutic effects of MTX. Because red blood cells (RBCs) have a long lifespan (approximately 120 days) and lack the enzyme γ-glutamyl hydrolase (GGH) that catabolizes MTX-PGs, they serve as an excellent matrix for measuring long-term cumulative exposure to methotrexate.[5] MTX-Glu3 is one of the predominant long-chain polyglutamates found in RBCs and its concentration reflects average MTX exposure over the preceding weeks to months.

These application notes provide a comprehensive overview and detailed protocols for the utilization of MTX-Glu3 as a biomarker for assessing patient adherence to methotrexate therapy.

Data Presentation

The concentration of methotrexate polyglutamates in red blood cells can provide valuable insights into a patient's adherence and response to therapy. While a definitive consensus on absolute concentrations for adherence is still evolving, several studies have established therapeutic ranges associated with clinical efficacy. Persistently low or undetectable levels of MTX-PGs in a patient expected to be on a stable dose are strongly indicative of non-adherence.

ParameterConcentration Range (nmol/L of packed RBCs)Clinical Interpretation
Total MTX-PGs (MTX-Glu1-5) < 20Sub-therapeutic; may indicate non-adherence or poor absorption.
20 - 60Therapeutic, but potentially suboptimal for some patients.
> 60Associated with a higher likelihood of good clinical response.[3]
83 - 105Suggested optimal range for maximizing efficacy and minimizing toxicity.[6]
Long-Chain MTX-PGs (MTX-Glu3-5) Consistently low or undetectableMay suggest recent initiation of therapy or non-adherence.
Stable, detectable levelsIndicates consistent MTX exposure over time.
Assay Performance CharacteristicValue
Lower Limit of Quantification (LLOQ)1 nmol/L for each MTX-PG
Linearity (R²)> 0.99 (over 1-1,000 nmol/L)
Intraday Precision (%CV)1-4%
Interday Precision (%CV)6-15%
Recovery98-100%

The data in the tables are compiled from multiple sources and represent typical values reported in the literature.[7][8]

Signaling Pathway of Methotrexate

Methotrexate_Pathway cluster_extracellular Extracellular Space MTX_ext Methotrexate (MTX) MTX_int MTX_int MTX_ext->MTX_int RFC1 Transporter MTX_Glu1 MTX_Glu1 MTX_int->MTX_Glu1 MTX_Glu2 MTX_Glu2 MTX_Glu1->MTX_Glu2 DHFR DHFR MTX_Glu1->DHFR Inhibition MTX_Glu3 MTX_Glu3 MTX_Glu2->MTX_Glu3 MTX_Glu2->DHFR MTX_Glu_n MTX_Glu_n MTX_Glu3->MTX_Glu_n MTX_Glu3->DHFR MTX_Glu_n->DHFR TYMS TYMS MTX_Glu_n->TYMS Inhibition ATIC ATIC MTX_Glu_n->ATIC Inhibition Pyrimidine_Synth Pyrimidine_Synth DHFR->Pyrimidine_Synth Required for TYMS->Pyrimidine_Synth Required for Purine_Synth Purine_Synth ATIC->Purine_Synth Required for FPGS FPGS

Experimental Workflow for MTX-Glu3 Measurement

Experimental_Workflow start Whole Blood Sample Collection (EDTA or Heparin Tube) centrifugation Centrifugation to separate plasma and RBCs start->centrifugation rbc_wash Wash RBCs with saline centrifugation->rbc_wash rbc_lysis RBC Lysis (e.g., with water or hypotonic buffer) rbc_wash->rbc_lysis protein_precipitation Protein Precipitation (e.g., with perchloric acid or methanol) rbc_lysis->protein_precipitation supernatant_collection Collection of Supernatant protein_precipitation->supernatant_collection lc_ms_analysis LC-MS/MS Analysis supernatant_collection->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Experimental Protocols

Protocol 1: Sample Collection and Preparation

1.1. Materials

  • Whole blood collection tubes (Lavender-top EDTA or Green-top Heparin)[4]

  • Refrigerated centrifuge

  • Phosphate-buffered saline (PBS), ice-cold

  • Deionized water, ice-cold

  • Perchloric acid (70%) or Trichloroacetic acid (TCA)

  • Microcentrifuge tubes

  • Vortex mixer

1.2. Procedure

  • Blood Collection: Collect 3-5 mL of whole blood into an EDTA or heparin tube.

  • Sample Stability: Samples are stable for up to 48 hours at 4°C.[9] For longer-term storage, isolated RBC pellets can be stored at -80°C for at least one month.[7][8]

  • RBC Isolation:

    • Centrifuge the whole blood at 2,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat (the thin white layer of white blood cells and platelets).

  • RBC Washing:

    • Resuspend the RBC pellet in 3-5 volumes of ice-cold PBS.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C.

    • Discard the supernatant. Repeat the wash step two more times.

  • RBC Lysis:

    • Resuspend the washed RBC pellet in 4 volumes of ice-cold deionized water.

    • Vortex thoroughly and incubate on ice for 15 minutes to ensure complete lysis.

  • Protein Precipitation:

    • To the hemolysate, add an equal volume of ice-cold 10% TCA or 0.4 M perchloric acid.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the clear supernatant, containing the MTX-PGs, to a new microcentrifuge tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of MTX-Glu3

2.1. Materials and Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 reversed-phase analytical column (e.g., Waters Acquity UPLC BEH C18).[7][8]

  • Mobile Phase A: 10 mM Ammonium bicarbonate in water, pH 10.[7][8]

  • Mobile Phase B: Methanol.

  • MTX-Glu3 analytical standard.

  • Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N-MTX-Glu3).

2.2. Chromatographic Conditions

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase Gradient: A linear gradient from 5% to 70% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

2.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • MTX-Glu3: Precursor ion (m/z) -> Product ion (m/z) to be optimized based on the specific instrument. A common transition is monitoring the loss of the glutamate side chain.

    • Internal Standard (¹³C₅,¹⁵N-MTX-Glu3): Precursor ion (m/z) -> Product ion (m/z) corresponding to the stable isotope-labeled analog.

  • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to achieve maximum sensitivity for the target analytes.

2.4. Quantification

  • Generate a calibration curve using the MTX-Glu3 analytical standard spiked into a blank matrix (lysed RBCs from a drug-naive donor).

  • The concentration of MTX-Glu3 in the patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The measurement of intracellular this compound in red blood cells offers a valuable and objective tool for assessing patient adherence to long-term methotrexate therapy. While the clinical utility for dose adjustment is still under investigation, persistently low or undetectable levels of MTX-Glu3 can be a strong indicator of non-adherence, prompting a conversation with the patient about the importance of consistent medication intake. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to implement this important biomarker in their studies. Further research to establish definitive adherence-specific concentration thresholds will continue to enhance the clinical utility of MTX-PG monitoring.

References

Standardized Protocol for the Quantification of Methotrexate Triglutamate in Human Red Blood Cells using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Methotrexate (MTX), a folate antagonist, is a cornerstone therapy for a variety of autoimmune diseases and cancers. Upon cellular uptake, MTX is metabolized into a series of methotrexate polyglutamates (MTX-PGs) through the sequential addition of glutamate residues. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[1][2] The polyglutamated forms, including methotrexate triglutamate (MTX-TG), are the active metabolites of the drug, exhibiting prolonged intracellular retention and enhanced inhibitory effects on key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS).[3][4] The intracellular accumulation of MTX-PGs is considered a key determinant of both the therapeutic efficacy and toxicity of MTX treatment.[5] Therefore, the accurate and precise measurement of specific MTX-PGs, such as MTX-TG, in clinical samples is crucial for therapeutic drug monitoring and optimizing treatment strategies.

This application note provides a detailed, standardized protocol for the quantitative analysis of this compound in human red blood cells (RBCs) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). RBCs are a convenient and clinically relevant matrix for monitoring intracellular MTX-PG concentrations.[6] The described method is sensitive, specific, and robust, making it suitable for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes a protein precipitation step to extract MTX-TG and an internal standard (IS) from hemolyzed red blood cell samples. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in positive electrospray ionization mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Data Presentation

The performance of the LC-MS/MS method for the quantification of methotrexate polyglutamates is summarized in the tables below. These tables provide key validation parameters from various published studies, offering a comprehensive overview of the expected performance of a well-optimized assay.

Table 1: Summary of LC-MS/MS Method Performance for Methotrexate Polyglutamate Analysis

ParameterMethod 1Method 2Method 3
Linearity Range 1 - 1,000 nM1 - 400 ng/mL0.1 - 100 nM
Lower Limit of Quantification (LLOQ) 1 nM1 ng/mL0.1 nM
Intra-day Precision (%CV) 1 - 4%< 15%< 15%
Inter-day Precision (%CV) 6 - 15%< 15%< 15%
Accuracy (% Recovery) 98 - 100%93.41 - 109.37%Within 15% of nominal
Matrix Effect 95 - 99%Not ReportedNot Reported

Data compiled from multiple sources to represent typical performance characteristics.

Experimental Protocols

Materials and Reagents
  • This compound (MTX-TG) certified reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N-MTX-TG)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, LC-MS grade

  • Ammonium bicarbonate

  • Perchloric acid

  • Human red blood cells (drug-free) for calibration standards and quality controls

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment
  • Liquid chromatography system (e.g., Waters Acquity UPLC, Agilent 1200 Series)

  • Tandem mass spectrometer with an electrospray ionization source (e.g., Waters Quattro Premier XE, ABSciex API 3200)

  • Refrigerated centrifuge

  • Vortex mixer

  • Analytical balance

  • Calibrated pipettes

Sample Preparation
  • Blood Collection and RBC Isolation: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma and red blood cells. Aspirate and discard the plasma and buffy coat.

  • RBC Washing: Resuspend the RBC pellet in 3 volumes of ice-cold PBS. Centrifuge at 2,000 x g for 5 minutes at 4°C. Repeat the washing step two more times.

  • RBC Lysis: After the final wash, resuspend the packed RBCs in an equal volume of cold deionized water. Vortex briefly and freeze at -80°C until analysis to ensure complete lysis.

  • Protein Precipitation:

    • Thaw the hemolyzed RBC samples on ice.

    • To 100 µL of hemolysate, add 10 µL of internal standard solution.

    • Add 200 µL of cold 10% (v/v) perchloric acid or methanol containing 1% formic acid.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • MTX-TG: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)

Calibration and Quality Control
  • Prepare a series of calibration standards by spiking known concentrations of MTX-TG into drug-free hemolyzed RBCs.

  • Prepare at least three levels of quality control (QC) samples (low, medium, and high) in the same manner as the calibration standards.

  • Process and analyze the calibration standards and QC samples alongside the unknown samples in each analytical run.

  • The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.

Mandatory Visualizations

cluster_workflow Experimental Workflow for MTX-TG Measurement SampleCollection Whole Blood Collection (EDTA) RBIsolation RBC Isolation via Centrifugation SampleCollection->RBIsolation Centrifuge Washing RBC Washing with PBS RBIsolation->Washing Resuspend & Centrifuge Lysis RBC Lysis (Freezing) Washing->Lysis Resuspend & Freeze ProteinPrecipitation Protein Precipitation (Perchloric Acid/Methanol) Lysis->ProteinPrecipitation Add IS & Precipitating Agent Extraction Supernatant Extraction ProteinPrecipitation->Extraction Centrifuge LCMS LC-MS/MS Analysis Extraction->LCMS Inject DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Figure 1. Experimental workflow for MTX-TG measurement.

cluster_pathway Intracellular Methotrexate Polyglutamation Pathway MTX_ext Methotrexate (extracellular) MTX_int Methotrexate (intracellular) MTX_ext->MTX_int Cellular Uptake MTX_PG1 MTX-monoglutamate MTX_PG2 MTX-diglutamate MTX_PG1->MTX_PG2 + Glutamate FPGS Folylpolyglutamate Synthetase (FPGS) MTX_TG MTX-triglutamate (MTX-TG) MTX_PG2->MTX_TG + Glutamate GGH Gamma-Glutamyl Hydrolase (GGH) MTX_PGn MTX-polyglutamates (n=4-7) MTX_TG->MTX_PGn + Glutamate DHFR_inhibition Inhibition of Dihydrofolate Reductase (DHFR) MTX_TG->DHFR_inhibition TYMS_inhibition Inhibition of Thymidylate Synthase (TYMS) MTX_TG->TYMS_inhibition

Figure 2. Intracellular methotrexate polyglutamation pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methotrexate Dose Using Triglutamate Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of methotrexate (MTX) dosage through the measurement of its polyglutamate (PG) metabolites, with a focus on triglutamate (MTX-PG3).

Frequently Asked Questions (FAQs)

Q1: What is the rationale for measuring methotrexate polyglutamates (MTX-PGs) to guide MTX dosing?

A1: Methotrexate is a prodrug that is converted intracellularly into active metabolites by the addition of glutamate residues, forming MTX-PGs.[1][2] These polyglutamated forms are retained within the cell and are responsible for the therapeutic effects of MTX by inhibiting key enzymes in folate metabolism.[2][3][4] Measuring the concentration of these intracellular metabolites, particularly the long-chain versions like MTX-PG3, is thought to provide a more accurate measure of MTX activity and exposure than monitoring plasma levels of the parent drug, which has a short half-life.[5][6] The concentration of MTX-PGs in red blood cells (RBCs) is often used as a surrogate for the levels in immune cells.[2][7]

Q2: Which MTX polyglutamate species is the most important to measure?

A2: While several polyglutamate species exist (MTX-PG1 to MTX-PG7), long-chain polyglutamates (MTX-PG3 to MTX-PG5) are generally considered to better reflect the therapeutic effect of the drug.[5] MTX-PG3 is often the most abundant long-chain species in red blood cells and is frequently measured to represent the total long-chain concentrations.[2][5] Some studies suggest that different polyglutamate chains may have varying associations with efficacy and toxicity.[8][9]

Q3: Is there a consensus on the therapeutic window for MTX-PG3 concentrations?

A3: The clinical utility of measuring MTX-PGs is still an area of active research, and there is conflicting data regarding a definitive therapeutic window.[2][10] Some studies have proposed target concentrations associated with improved clinical response in conditions like rheumatoid arthritis (RA). For example, one study suggested that total MTX-PG concentrations between 83 and 105 nmol/L could be optimal for maximizing efficacy while minimizing toxicity in RA patients.[11] However, other studies have found no clear correlation between MTX-PG levels and disease activity, especially after adjusting for other factors.[9][12]

Q4: How long does it take for MTX-PG concentrations to reach a steady state?

A4: The time to reach steady-state concentrations in red blood cells varies for different polyglutamate species. Shorter-chain PGs like MTX-PG1 and MTX-PG2 reach steady state more quickly than the longer-chain, more therapeutically relevant species. One study reported that the median times to reach 90% of the maximum concentration were approximately 6.2 weeks for MTX-PG1, 10.6 weeks for MTX-PG2, and 41.2 weeks for MTX-PG3.[2] This long accumulation half-life should be considered when designing studies and interpreting results.

Q5: What factors can influence MTX-PG concentrations?

A5: Several factors can lead to inter-individual variability in MTX-PG concentrations. These include:

  • Methotrexate Dose: Higher MTX doses are generally associated with higher MTX-PG concentrations.[13][14]

  • Route of Administration: Subcutaneous administration may lead to higher concentrations of long-chain MTX-PGs (MTX-PG3-5) compared to oral administration, even after dose correction.[2]

  • Patient Demographics: Increased age and lower estimated glomerular filtration rate (GFR) have been associated with higher MTX-PG levels.[2] Body Mass Index (BMI) has also been shown to influence concentrations.[11]

  • Genetic Polymorphisms: Variations in genes encoding enzymes involved in the methotrexate pathway, such as folylpolyglutamate synthetase (FPGS), can affect the efficiency of polyglutamation.[3][14]

  • Concomitant Medications: Use of prednisone has been associated with higher MTX-PG concentrations.[2]

  • Folate Status: Erythrocyte folate levels can influence MTX-PG accumulation.[14]

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in MTX-PG3 Concentrations
  • Possible Cause: Inherent biological differences among subjects.

  • Troubleshooting Steps:

    • Stratify Patient Population: Analyze data based on factors known to influence MTX-PG levels, such as age, renal function, BMI, and genetic polymorphisms in folate pathway genes.[2][11][14]

    • Standardize Sample Collection Time: Although MTX-PGs have a long half-life, standardizing the timing of blood draws relative to the last MTX dose can help reduce variability.

    • Monitor Concomitant Medications: Document and account for the use of medications that may interfere with MTX metabolism.[2]

    • Assess Folate Status: Measure baseline erythrocyte folate levels, as this can impact polyglutamation.[14]

Issue 2: Poor Correlation Between MTX-PG3 Concentrations and Clinical Response
  • Possible Cause: The relationship between MTX-PG3 levels and clinical outcome can be complex and may not be linear. The chosen clinical endpoint may also not be sensitive enough.

  • Troubleshooting Steps:

    • Consider Other Polyglutamate Species: Analyze the concentrations of other long-chain polyglutamates (e.g., MTX-PG4, MTX-PG5) or the total long-chain PG concentration, as these may show a better correlation with clinical outcomes in some patient populations.[5][8]

    • Longitudinal Monitoring: A single time-point measurement may not be sufficient. Conduct longitudinal studies to track changes in MTX-PG levels and clinical response over time.[11]

    • Refine Clinical Endpoints: Use composite disease activity scores and patient-reported outcomes to get a more comprehensive picture of the clinical response.[13]

    • Account for Confounders: In statistical analyses, adjust for potential confounding variables such as disease duration, baseline disease activity, and concomitant therapies.[9]

Issue 3: Unexpectedly Low MTX-PG3 Concentrations
  • Possible Cause: Issues with patient adherence, suboptimal dosing, or analytical errors.

  • Troubleshooting Steps:

    • Assess Patient Adherence: Non-adherence to MTX therapy is a common issue.[15] Implement methods to monitor and improve adherence.

    • Evaluate MTX Dose and Administration Route: For patients on oral MTX, bioavailability can be variable. Switching to subcutaneous administration can increase bioavailability and subsequent MTX-PG levels.[2][16]

    • Review Analytical Method: Ensure the bioanalytical method for quantifying MTX-PGs is validated and performing correctly. Check for issues with sample collection, processing, and storage.

    • Investigate Genetic Factors: Consider genotyping for polymorphisms in genes like FPGS that could lead to reduced polyglutamation.[3]

Data Presentation

Table 1: Summary of Quantitative Data on MTX-PG Concentrations and Clinical Outcomes in Rheumatoid Arthritis

ParameterFindingReference
Therapeutic Window Total MTX-PG concentrations of 83-105 nmol/L may be optimal for maximizing efficacy and minimizing toxicity.[11]
Efficacy Threshold A total MTX-PG concentration of ≥83.3 nmol/L at week 12 was a predictor for a significant improvement in DAS28 score at week 24.[11]
Toxicity Threshold A total MTX-PG concentration of 105 nmol/L was associated with an increased risk of elevated transaminases (≥50 IU/L).[11]
Toxicity Threshold A maximum total MTX-PG level of 131 nmol/L was a threshold for transaminases ≥100 IU/L.[11]
Association with Response Lower levels of RBC MTX-PGs (<60 nmol/L) were associated with a poor response to methotrexate.[17]

Note: These values are primarily from studies in rheumatoid arthritis and may not be directly applicable to other diseases. Further research is needed to establish disease-specific therapeutic ranges.

Experimental Protocols

Key Experiment: Quantification of MTX-PG3 in Red Blood Cells by LC-MS/MS

This protocol provides a general methodology for the quantification of methotrexate triglutamate (MTX-PG3) in red blood cells (RBCs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters may need to be optimized for individual laboratory setups.

1. Sample Collection and Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge the blood sample to separate plasma and RBCs.

  • Wash the RBC pellet with phosphate-buffered saline (PBS) to remove plasma remnants.

  • Lyse the washed RBCs with a hypotonic buffer (e.g., cold deionized water).

  • Precipitate proteins from the RBC lysate using an organic solvent (e.g., methanol or acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the MTX-PGs.

2. Internal Standard Spiking:

  • Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N-MTX-PG3) to the supernatant to account for matrix effects and variations in instrument response.

3. Solid-Phase Extraction (Optional):

  • For cleaner samples and increased sensitivity, a solid-phase extraction (SPE) step can be employed to further purify the MTX-PGs from the supernatant.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Inject the prepared sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium bicarbonate in water) and an organic component (e.g., methanol or acetonitrile). This separates MTX-PG3 from other analytes.

  • Mass Spectrometry (MS/MS):

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both MTX-PG3 and its internal standard. This provides high selectivity and sensitivity.

5. Data Analysis:

  • Quantify the concentration of MTX-PG3 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of MTX-PG3.

Mandatory Visualizations

Methotrexate_Polyglutamation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_out Methotrexate (MTX) RFC1 RFC1 Transporter MTX_out->RFC1 MTX_in MTX FPGS FPGS MTX_in->FPGS + Glutamate MTX_PG1 MTX-PG1 MTX_PG1->FPGS + Glutamate MTX_PG2 MTX-PG2 MTX_PG2->FPGS + Glutamate MTX_PG3 MTX-PG3 MTX_PG3->FPGS GGH GGH MTX_PG3->GGH - Glutamate MTX_PGn ... FPGS->MTX_PG1 FPGS->MTX_PG2 FPGS->MTX_PG3 FPGS->MTX_PGn GGH->MTX_PG2 RFC1->MTX_in

Caption: Intracellular methotrexate polyglutamation pathway.

Experimental_Workflow start Start: Patient Sample sample_collection 1. Whole Blood Collection (EDTA tube) start->sample_collection rbc_isolation 2. RBC Isolation & Washing sample_collection->rbc_isolation lysis 3. RBC Lysis & Protein Precipitation rbc_isolation->lysis analysis 4. LC-MS/MS Analysis lysis->analysis quantification 5. MTX-PG3 Quantification analysis->quantification interpretation 6. Data Interpretation & Dose Adjustment quantification->interpretation end End: Optimized Dose interpretation->end

Caption: Workflow for MTX-PG3 measurement and dose optimization.

Troubleshooting_Tree start Issue: Poor Correlation of MTX-PG3 with Clinical Response check_other_pgs Analyze other long-chain PGs (MTX-PG4, PG5)? start->check_other_pgs No longitudinal_study Conduct longitudinal monitoring? start->longitudinal_study Yes check_other_pgs->longitudinal_study No solution1 Improved correlation may be found. check_other_pgs->solution1 Yes adjust_confounders Adjust for confounders in analysis? longitudinal_study->adjust_confounders No solution2 Observe trends over time. longitudinal_study->solution2 Yes solution3 Increase statistical power and accuracy. adjust_confounders->solution3 Yes no_correlation If still no correlation, consider other biomarkers. adjust_confounders->no_correlation No

Caption: Troubleshooting decision tree for poor clinical correlation.

References

Sources of variability in methotrexate triglutamate measurements.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methotrexate triglutamate (MTX-Glu3) measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in red blood cell (RBC) this compound (MTX-Glu3) measurements?

Variability in MTX-Glu3 concentrations can be broadly categorized into three main areas: patient-specific factors, pre-analytical handling, and analytical methodology. Large interpatient variability is a known characteristic of methotrexate polyglutamate (MTX-PG) concentrations.[1]

Q2: Which patient-specific factors have the most significant impact on MTX-Glu3 levels?

Several patient-related factors can significantly influence MTX-Glu3 concentrations. These include:

  • Demographics: Increased age is associated with higher MTX-PG concentrations.[1][2]

  • Clinical Factors: Renal function, as measured by the estimated glomerular filtration rate (eGFR), is a major determinant; lower eGFR is linked to higher MTX-PG levels.[1][2] Body mass index (BMI) and red blood cell counts have also been identified as significant predictors for MTX-Glu3 clearance.[3][4][5]

  • Treatment Regimen: Higher methotrexate dosage and longer duration of treatment are associated with increased MTX-PG concentrations.[1][2][5] The route of administration (oral vs. subcutaneous) also contributes to variability.[2]

  • Concomitant Medications: The use of prednisone has been associated with higher MTX-PG concentrations, while nonsteroidal anti-inflammatory drugs (NSAIDs) and other disease-modifying antirheumatic drugs (DMARDs) have been linked to lower levels of certain MTX polyglutamates.[1][2]

  • Lifestyle Factors: Smoking has been shown to be associated with significantly lower concentrations of MTX-Glu3.[1][2]

  • Genetics: Polymorphisms in genes involved in the folate pathway, such as those for the reduced folate carrier (RFC) and folylpolyglutamate synthase (FPGS), can influence MTX-PG accumulation.[3][6]

Q3: How critical is sample handling for accurate MTX-Glu3 measurements?

Proper specimen collection and handling are crucial for reliable results.[2] Key considerations include:

  • Sample Matrix: Whole blood is the appropriate sample for MTX-PG determination.[7]

  • Anticoagulant: K2-EDTA tubes are commonly used for blood sample collection.[8]

  • Storage and Stability: Studies have shown that MTX-PG patterns in erythrocytes can remain stable for up to 48 hours after phlebotomy when stored at 2–8 °C.[9][10] However, immediate processing or freezing is generally recommended to ensure sample integrity.

Q4: What are the common analytical methods for MTX-Glu3 quantification, and what are their limitations?

The most common methods for quantifying MTX-PGs are high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11][12][13]

  • HPLC: Often coupled with UV or fluorescence detection. Post-column photo-oxidation can be used to convert MTX-PGs to fluorescent analytes, enhancing sensitivity.[9][10]

  • LC-MS/MS: Offers high sensitivity and specificity, allowing for the quantification of individual polyglutamate species.[13][14]

Limitations can include interference from methotrexate metabolites like 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA), especially in less specific methods like immunoassays.[12][15]

Troubleshooting Guides

Issue 1: High Inter-patient Variability in MTX-Glu3 Results

Potential Cause Troubleshooting Steps
Patient-Specific Factors 1. Collect Comprehensive Patient Data: Record age, sex, renal function (eGFR), body mass index (BMI), and red blood cell count for each patient.[1][4][5][16] 2. Document Treatment Details: Note the methotrexate dose, duration of therapy, and route of administration.[1][2][5] 3. Record Concomitant Medications: Document the use of prednisone, NSAIDs, and other DMARDs.[1][2] 4. Note Lifestyle Factors: Inquire about the patient's smoking status.[1][2]
Genetic Polymorphisms 1. Consider Genotyping: If feasible, analyze polymorphisms in genes related to the methotrexate pathway (e.g., SLC19A1, FPGS, GGH).[3][6]

Issue 2: Inconsistent or Unexpectedly Low MTX-Glu3 Concentrations

Potential Cause Troubleshooting Steps
Pre-Analytical Errors 1. Review Sample Collection Protocol: Ensure whole blood is collected in K2-EDTA tubes.[7][8] 2. Verify Sample Storage and Transport: Confirm that samples were stored at 2-8°C and processed within 48 hours, or immediately frozen.[9][10] 3. Check for Hemolysis or Lipemia: Grossly hemolyzed or lipemic samples may not be suitable for analysis.[2]
Analytical Method Issues 1. Validate Assay Performance: Ensure the analytical method has been properly validated for linearity, accuracy, precision, and limit of quantification.[8][17] 2. Assess for Interferences: Check for potential interference from methotrexate metabolites or other medications.[15]
Patient Adherence 1. Objectively Monitor Adherence: If non-adherence is suspected, consider using a validated adherence assay.[17][18]

Quantitative Data Summary

Table 1: Patient and Treatment Factors Influencing Red Blood Cell Methotrexate Polyglutamate (MTX-PG) Concentrations

FactorAssociation with MTX-PG LevelsReferences
Age Positive[1][2][16]
Estimated Glomerular Filtration Rate (eGFR) Negative[1][2]
Methotrexate Dosage Positive[1][2][5][6]
Duration of Methotrexate Treatment Positive[1][2][5]
Prednisone Use Positive[1]
Smoking Negative (for MTX-Glu3, MTX-Glu3-5, MTX-Glu1-5)[1][2]
NSAID Use Negative (for MTX-Glu3 and MTX-Glu1-5)[1][2]
Concomitant DMARDs Negative (for MTX-Glu2)[1]
Body Mass Index (BMI) Significant predictor of MTX-Glu3 clearance[3][4][5]
Red Blood Cell (RBC) Count Significant predictor of MTX-Glu3 clearance[3][4][5]
Erythrocyte Folate Status Positive[6]

Experimental Protocols

Key Experiment: Quantification of MTX-Glu3 in Red Blood Cells by LC-MS/MS

This protocol is a generalized summary based on common practices.[6][8][13][14]

  • Sample Collection and Preparation:

    • Collect whole blood in K2-EDTA tubes.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to separate plasma, buffy coat, and red blood cells (RBCs).[8]

    • Aspirate and discard the plasma and buffy coat.

    • Wash the RBC pellet with phosphate-buffered saline (PBS).

    • Lyse the RBCs with a suitable lysis buffer.

  • Protein Precipitation and Extraction:

    • Add a protein precipitation agent, such as perchloric acid or a mixture of methanol and acetonitrile, to the RBC lysate to deproteinize the sample.[9][19]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the MTX-PGs.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the supernatant onto a C18 reversed-phase or HILIC column.[9][14] Use a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[19]

    • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[19]

    • Quantification: Monitor specific precursor-to-product ion transitions for MTX-Glu3 and an appropriate internal standard.[19] Generate a calibration curve using standards of known concentrations to quantify the MTX-Glu3 in the samples.

  • Method Validation:

    • The method should be validated for linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability according to regulatory guidelines.[8][13] The lower limit of quantification (LLOQ) should be established.[8][17]

Visualizations

Methotrexate_Metabolic_Pathway Methotrexate Intracellular Metabolic Pathway cluster_cell Red Blood Cell MTX_ext Methotrexate (MTX) (extracellular) MTX_int MTX (intracellular) (MTX-Glu1) MTX_ext->MTX_int Reduced Folate Carrier (RFC) MTX_Glu2 MTX-Glu2 MTX_int->MTX_Glu2 FPGS Inhibition Inhibition of: - Dihydrofolate Reductase - Thymidylate Synthase - AICAR Transformylase MTX_int->Inhibition MTX_Glu2->MTX_int GGH MTX_Glu3 MTX-Glu3 MTX_Glu2->MTX_Glu3 FPGS MTX_Glu2->Inhibition MTX_Glu3->MTX_Glu2 GGH MTX_Glu4 MTX-Glu4 MTX_Glu3->MTX_Glu4 FPGS MTX_Glu3->Inhibition MTX_Glu5 MTX-Glu5 MTX_Glu4->MTX_Glu5 FPGS MTX_Glu4->Inhibition MTX_Glu4->p2 GGH MTX_Glu5->Inhibition MTX_Glu5->p1 GGH Cell_Membrane p1->MTX_Glu4 p2->MTX_Glu3

Caption: Methotrexate polyglutamation pathway within a red blood cell.

MTX_Measurement_Workflow General Workflow for MTX-Glu3 Measurement Start Start: Whole Blood Sample (K2-EDTA) Centrifugation Centrifugation (2,000 x g, 4°C, 5 min) Start->Centrifugation Separation Separate RBCs (Discard Plasma/Buffy Coat) Centrifugation->Separation Lysis RBC Lysis Separation->Lysis Precipitation Protein Precipitation (e.g., Perchloric Acid) Lysis->Precipitation Extraction Extract Supernatant Precipitation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data End End: Report MTX-Glu3 Concentration Data->End

Caption: A typical experimental workflow for MTX-Glu3 quantification.

Variability_Sources Sources of Variability in MTX-Glu3 Measurement cluster_patient cluster_preanalytical cluster_analytical Variability Variability in MTX-Glu3 Measurement Patient Patient Factors Variability->Patient PreAnalytical Pre-Analytical Factors Variability->PreAnalytical Analytical Analytical Factors Variability->Analytical Age Age Patient->Age Renal Renal Function (eGFR) Patient->Renal Genetics Genetics (FPGS, etc.) Patient->Genetics Meds Concomitant Meds Patient->Meds Dose MTX Dose & Duration Patient->Dose Lifestyle Lifestyle (Smoking) Patient->Lifestyle Collection Sample Collection PreAnalytical->Collection Storage Storage & Transport PreAnalytical->Storage Handling Sample Handling (e.g., Hemolysis) PreAnalytical->Handling Method Methodology (HPLC vs. LC-MS/MS) Analytical->Method Validation Assay Validation Analytical->Validation Interference Metabolite Interference Analytical->Interference

Caption: Logical relationships of variability sources in MTX-Glu3 measurement.

References

Technical Support Center: Quantification of Methotrexate Triglutamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of methotrexate triglutamate (MTX-Glu3) and other polyglutamates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying methotrexate polyglutamates (MTX-PGs)?

A1: The primary challenges in quantifying MTX-PGs, including MTX-Glu3, stem from their low intracellular concentrations, which necessitate highly sensitive analytical methods.[1][2] Additional difficulties include potential interference from matrix components, the need for specific and efficient sample preparation techniques to extract these polar analytes from complex biological matrices like red blood cells (RBCs), and ensuring the stability of the analytes during sample handling and storage.[3][4][5][6][7]

Q2: Why is LC-MS/MS the preferred method for MTX-PG analysis?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, specificity, and ability to quantify multiple MTX-PG species simultaneously.[3][4][8][9] This technique can distinguish between different polyglutamates and overcome the limitations of immunoassays, which can suffer from cross-reactivity with MTX metabolites.[10][11]

Q3: What is the importance of using a stable isotope-labeled internal standard (SIL-IS)?

A3: A stable isotope-labeled internal standard is crucial for accurate quantification as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization.[3][9] This helps to compensate for variability in extraction recovery and matrix effects, leading to more precise and accurate results.[12]

Q4: What are typical biological matrices used for MTX-PG analysis and why?

A4: Red blood cells (RBCs) are the most common matrix for monitoring intracellular MTX-PG levels in patients undergoing low-dose methotrexate therapy for conditions like rheumatoid arthritis.[2][3][13][14] This is because MTX-PGs accumulate and are retained within RBCs for extended periods, reflecting long-term drug exposure.[2][13] Other matrices that can be analyzed include peripheral blood mononuclear cells (PBMCs), whole blood, and plasma.[1][2]

Q5: What are the expected concentration ranges for MTX-PGs in clinical samples?

A5: The intracellular concentrations of MTX-PGs are typically low, often in the nanomolar range.[1][2] For instance, methods have been developed with a lower limit of quantification (LLOQ) around 0.1 to 1 nM for individual MTX-PGs.[1][2][3][8]

Troubleshooting Guides

Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the protein precipitation solvent. A mixture of methanol and acetonitrile is often effective.[15] Consider solid-phase extraction (SPE) for cleaner samples and potentially higher recovery.[2][16]
Suboptimal Ionization Adjust the mobile phase composition. The addition of formic acid or ammonium formate can enhance ionization efficiency in positive ion mode.[15]
Poor Chromatographic Peak Shape Test different analytical columns. A C18 column is commonly used.[3][8][9] Ensure the pH of the mobile phase is appropriate for the analytes.
Analyte Degradation Ensure proper sample handling and storage. Samples are generally stable for at least one month at -80°C.[3][8][9] Avoid prolonged exposure to light and room temperature.[5][6][7]
High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting, vortexing, and centrifugation times for all samples.[15] Automate liquid handling steps if possible.
Matrix Effects Use a stable isotope-labeled internal standard for each analyte if possible.[3][9] Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.[11][12][15] If significant matrix effects are observed, improve the sample cleanup procedure.[12][17]
Instrument Instability Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing optimally.
Inaccurate Results
Potential Cause Troubleshooting Step
Improper Calibration Curve Prepare calibration standards in the same matrix as the samples to mimic the analytical conditions.[15][18] Use a sufficient number of calibration points to cover the expected concentration range. A weighted linear regression (e.g., 1/x²) is often used.[11]
Interference from Other Compounds Check for co-eluting peaks in blank matrix samples.[15] Optimize the chromatographic method to improve the separation of the analyte from interfering compounds. Adjust the mass spectrometry transitions (MRM) to be more specific.
Incorrect Internal Standard Concentration Verify the concentration of the internal standard stock and working solutions.

Quantitative Data Summary

The following tables summarize the performance of various published LC-MS/MS methods for the quantification of methotrexate polyglutamates.

Table 1: Method Validation Parameters for MTX-PG Quantification

ParameterMTX-PG1-5MTX-PG6-7Reference
Linear Range 0.1 - 100 nmol/L0.8 - 100 nmol/L[1][2]
LLOQ 0.1 nmol/L0.8 nmol/L[1][2]
Intra-day Precision (%CV) 1 - 4%Not Reported[3][8]
Inter-day Precision (%CV) 6 - 15%Not Reported[3][8]
Accuracy Within 15% of nominal valueWithin 15% of nominal value[1][2]
Recovery 98 - 100%Not Reported[3][8]
Matrix Effect 95 - 99%Not Reported[3][8]

Table 2: Stability of Methotrexate in Biological Samples

Storage ConditionMatrixDurationStabilityReference
Room TemperatureWhole Blood2 daysStable[5][7]
4°CWhole Blood6 daysStable[5][7]
-80°CErythrocytes30 daysStable[9]
-80°CErythrocytesAt least 1 monthStable[3][8]

Experimental Protocols

Protocol 1: Sample Preparation of Red Blood Cells for MTX-PG Analysis

This protocol is a generalized procedure based on common practices.[2]

  • Collect whole blood in heparinized tubes.

  • Centrifuge the blood sample at 2000 x g for 10 minutes to separate plasma and red blood cells (RBCs).[15]

  • Aspirate and discard the plasma and buffy coat.

  • Wash the packed RBCs with saline solution and centrifuge again. Repeat this step two more times.

  • Lyse a known volume (e.g., 250 µL) of the packed RBCs by adding a specific volume of Milli-Q water (e.g., 600 µL).

  • Add the internal standard solution.

  • Precipitate proteins by adding a precipitant such as perchloric acid or a mixture of methanol and acetonitrile.[2][9][15]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.[15]

  • Transfer the supernatant to a clean tube for analysis by LC-MS/MS. Further purification using solid-phase extraction (SPE) may be performed if necessary.[2]

Protocol 2: General LC-MS/MS Conditions for MTX-PG Analysis

These are typical starting conditions that may require optimization.

  • LC System: UPLC or HPLC system

  • Column: A reverse-phase column such as a Waters Acquity UPLC BEH C18.[3][8]

  • Mobile Phase A: 10 mM ammonium bicarbonate (pH 10) or water with 0.1-0.2% formic acid and 5 mM ammonium formate.[3][8][15]

  • Mobile Phase B: Methanol or acetonitrile.[3][8][15]

  • Gradient: A gradient elution from low to high organic phase (e.g., 5% to 100% B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[3][8]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor to product ion transitions for each MTX-PG and the internal standard.

Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection & Processing cluster_extraction Extraction cluster_analysis Analysis WholeBlood Whole Blood Sample Centrifugation1 Centrifugation WholeBlood->Centrifugation1 RBCs Packed RBCs Centrifugation1->RBCs Lysis Cell Lysis RBCs->Lysis IS_Spiking Internal Standard Spiking Lysis->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Centrifugation2 Centrifugation Protein_Precipitation->Centrifugation2 Supernatant Supernatant Centrifugation2->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition & Processing LCMS->Data Final_Concentration Final MTX-Glu3 Concentration Data->Final_Concentration Quantification

Caption: Workflow for MTX-Glu3 quantification.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_solutions Potential Solutions Start Inaccurate or Imprecise Results Check_IS Verify Internal Standard Performance Start->Check_IS Check_Cal Examine Calibration Curve (Linearity, R²) Start->Check_Cal Check_Chroma Review Chromatography (Peak Shape, Retention Time) Start->Check_Chroma Optimize_Sample_Prep Optimize Sample Preparation (e.g., improve cleanup) Check_IS->Optimize_Sample_Prep IS variability > 15% Check_Cal->Optimize_Sample_Prep Poor Linearity Check_Chroma->Optimize_Sample_Prep Interfering Peaks Optimize_LC Optimize LC Method (e.g., gradient, column) Check_Chroma->Optimize_LC Poor Peak Shape End Accurate & Precise Results Optimize_Sample_Prep->End Optimize_MS Optimize MS Parameters (e.g., transitions, voltages) Optimize_LC->Optimize_MS Sensitivity Still Low Optimize_LC->End Optimize_MS->End

Caption: Troubleshooting logic for MTX-Glu3 analysis.

References

Technical Support Center: Drug-Drug Interactions and Methotrexate Triglutamate (MTX-Glu3) Levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of drug-drug interactions on methotrexate triglutamate (MTX-Glu3) levels.

Frequently Asked Questions (FAQs)

Q1: We are observing lower-than-expected intracellular this compound (MTX-Glu3) levels in our rheumatoid arthritis cell line model when co-administering a non-steroidal anti-inflammatory drug (NSAID). Is this a known interaction?

A1: Yes, this is a documented interaction. Co-administration of NSAIDs with methotrexate (MTX) has been associated with lower intracellular concentrations of MTX-Glu3 and total long-chain MTX polyglutamates (MTX-Glu1-5).[1][2] While the exact mechanism for this intracellular effect is still under investigation, it is hypothesized that NSAIDs may interfere with the cellular uptake or polyglutamation of MTX. This is distinct from the well-known interaction where NSAIDs can decrease the renal clearance of the parent drug, methotrexate, leading to increased systemic toxicity.[1]

Q2: Can proton pump inhibitors (PPIs) affect our measurements of MTX-Glu3 in in vitro experiments?

A2: While there is substantial evidence that PPIs can interact with the parent drug, methotrexate, by delaying its renal elimination and increasing its plasma concentrations, there is currently a lack of specific published data quantifying the direct impact of PPIs on intracellular MTX-Glu3 levels.[3][4][5][6][7] The primary mechanism of the PPI-methotrexate interaction is believed to be the inhibition of renal transporters involved in methotrexate secretion.[8] It is plausible that altered systemic methotrexate concentrations could subsequently influence intracellular polyglutamation, but direct quantitative evidence for this effect on MTX-Glu3 is not yet available. When designing experiments, it is crucial to consider the potential for altered parent drug kinetics, which could indirectly affect the intracellular concentrations of its metabolites.

Q3: We are planning a study involving the co-administration of trimethoprim and methotrexate. What is the expected impact on MTX-Glu3 levels?

A3: The co-administration of trimethoprim and methotrexate is known to increase the risk of methotrexate toxicity. This is primarily due to two mechanisms: an additive antifolate effect, as both drugs inhibit dihydrofolate reductase, and a potential decrease in the renal clearance of the parent drug, methotrexate.[9] However, similar to proton pump inhibitors, there is a lack of specific clinical studies that have quantified the direct impact of trimethoprim on intracellular MTX-Glu3 concentrations. Researchers should be aware of the potential for increased overall methotrexate exposure, which could theoretically lead to altered intracellular polyglutamate profiles. Careful monitoring of both parent drug levels and markers of toxicity is advised in any experimental system involving this combination.

Q4: What are the key experimental considerations when measuring MTX-Glu3 levels in red blood cells?

A4: Measuring intracellular MTX-Glu3 levels requires a highly sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key considerations include:

  • Sample Collection and Processing: Proper collection of whole blood in appropriate anticoagulant tubes (e.g., EDTA) is crucial. Erythrocytes need to be isolated and washed to remove plasma contaminants.

  • Cell Lysis and Protein Precipitation: Efficient lysis of red blood cells is necessary to release the intracellular MTX polyglutamates. This is often followed by protein precipitation to clean up the sample.

  • Internal Standards: The use of stable isotope-labeled internal standards for each polyglutamate species is highly recommended to ensure accurate quantification.

  • Chromatographic Separation: A robust chromatographic method is required to separate the different polyglutamate forms (e.g., MTX-Glu1, MTX-Glu2, MTX-Glu3, etc.).

  • Mass Spectrometric Detection: A sensitive triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for detection and quantification.

  • Validation: The assay should be fully validated according to regulatory guidelines to ensure accuracy, precision, linearity, and stability.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Consistently low or undetectable MTX-Glu3 levels despite methotrexate administration. Inefficient polyglutamation in the experimental model.1. Verify the expression and activity of folylpolyglutamate synthetase (FPGS) in your cell line or experimental system. 2. Ensure adequate incubation time for polyglutamation to occur. The formation of longer-chain polyglutamates can take time.[2] 3. Check for the presence of inhibitors of polyglutamation in your culture medium or experimental conditions.
Analytical issues during sample preparation or analysis.1. Review the cell lysis and protein precipitation steps for efficiency. 2. Confirm the stability of MTX polyglutamates under your sample storage and processing conditions. 3. Verify the performance of your LC-MS/MS system, including sensitivity and calibration.
High variability in MTX-Glu3 levels between replicate samples. Inconsistent sample processing.1. Ensure precise and consistent cell counting and washing steps. 2. Standardize all liquid handling steps during sample preparation. 3. Use of an automated liquid handler can improve precision.
Matrix effects in the LC-MS/MS analysis.1. Evaluate and minimize matrix effects by optimizing the sample cleanup and chromatographic method. 2. Ensure the internal standard adequately compensates for any matrix effects.
Unexpectedly low MTX-Glu3 levels in the presence of a co-administered drug (e.g., NSAID). Drug-drug interaction affecting intracellular MTX metabolism.1. Confirm the known interactions of the co-administered drug with methotrexate uptake and polyglutamation pathways.[1][2] 2. Consider performing experiments to elucidate the mechanism (e.g., measuring methotrexate uptake directly).
Altered parent drug availability.1. Measure the concentration of the parent drug, methotrexate, in the extracellular medium or plasma to assess if its availability to the cells is affected.

Data Presentation

Table 1: Summary of Reported Drug-Drug Interactions Affecting Methotrexate Polyglutamate (MTX-PG) Levels

Interacting Drug Class Specific Drug(s) Observed Effect on MTX-PG Levels Key Findings Reference(s)
NSAIDs VariousLower MTX-Glu3 and MTX-Glu(1-5) concentrationsTreatment with NSAIDs was associated with lower red blood cell concentrations of MTX-Glu3 and total long-chain polyglutamates.[1][2]
Proton Pump Inhibitors (PPIs) Omeprazole, Pantoprazole, etc.Not specifically reported. Interactions primarily affect the parent drug, methotrexate, by decreasing its renal clearance and increasing plasma concentrations. The direct impact on intracellular MTX-Glu3 is not well-quantified.[3][4][5][6][7]
Antibiotics TrimethoprimNot specifically reported. The interaction increases methotrexate toxicity through additive antifolate effects and potential reduction in renal clearance of the parent drug. The effect on intracellular MTX-Glu3 has not been quantitatively determined.[9]

Experimental Protocols

Protocol: Quantification of Methotrexate Polyglutamates in Red Blood Cells by LC-MS/MS

This protocol provides a general workflow for the analysis of MTX-PGs in erythrocytes. Specific parameters will need to be optimized for individual laboratory setups.

1. Sample Preparation

  • Collect whole blood in EDTA-containing tubes.

  • Isolate red blood cells (RBCs) by centrifugation.

  • Wash the RBC pellet multiple times with phosphate-buffered saline (PBS) to remove plasma.

  • Lyse the washed RBCs with a suitable lysis buffer (e.g., containing a reducing agent like dithiothreitol to stabilize polyglutamates).

  • Add an internal standard solution containing stable isotope-labeled MTX-Glu1, MTX-Glu2, MTX-Glu3, etc.

  • Precipitate proteins using an organic solvent (e.g., methanol or acetonitrile) or an acid (e.g., perchloric acid).

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Use a C18 or similar reversed-phase column suitable for the separation of polar analytes.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium bicarbonate) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometry (MS):

    • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Optimize the MS parameters (e.g., declustering potential, collision energy) for each MTX polyglutamate and its corresponding internal standard.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

3. Data Analysis

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the analyte-to-internal standard peak area ratio.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of each MTX polyglutamate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Drug_Interaction_Pathway cluster_systemic Systemic Circulation cluster_cell Target Cell (e.g., Erythrocyte) cluster_elimination Renal Elimination MTX Methotrexate (MTX) MTX_Bound Protein-Bound MTX MTX->MTX_Bound Binds to Plasma Proteins InteractingDrug Interacting Drug (e.g., PPI, NSAID) InteractingDrug->MTX_Bound Displaces MTX MTX_Free Free MTX MTX_Bound->MTX_Free Dissociation MTX_Glu1 MTX-Glu1 MTX_Free->MTX_Glu1 Cellular Uptake Kidney Kidney MTX_Free->Kidney Renal Filtration & Secretion MTX_Glu2 MTX-Glu2 MTX_Glu1->MTX_Glu2 Polyglutamation MTX_Glu3 MTX-Glu3 MTX_Glu2->MTX_Glu3 Polyglutamation MTX_Glu_n ...MTX-Glun MTX_Glu3->MTX_Glu_n ... FPGS FPGS Urine Urine Kidney->Urine Excretion InteractingDrug_Renal Interacting Drug (e.g., PPI, NSAID) InteractingDrug_Renal->Kidney Inhibits Secretion

Caption: Mechanisms of Drug-Drug Interactions with Methotrexate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WholeBlood 1. Whole Blood Collection (EDTA) Centrifuge1 2. Centrifugation WholeBlood->Centrifuge1 WashRBC 3. Wash RBCs with PBS Centrifuge1->WashRBC LyseRBC 4. Lyse RBCs WashRBC->LyseRBC AddIS 5. Add Internal Standards LyseRBC->AddIS Precipitate 6. Protein Precipitation AddIS->Precipitate Centrifuge2 7. Centrifugation Precipitate->Centrifuge2 Supernatant 8. Collect Supernatant Centrifuge2->Supernatant LC 9. Liquid Chromatography Separation Supernatant->LC MS 10. Mass Spectrometry Detection (MRM) LC->MS Integration 11. Peak Integration MS->Integration Calibration 12. Calibration Curve Generation Integration->Calibration Quantification 13. Quantification of MTX-PGs Calibration->Quantification

Caption: Workflow for MTX Polyglutamate Analysis in RBCs.

References

Improving the accuracy and precision of methotrexate triglutamate assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy and precision of methotrexate triglutamate (MTX-G3) assays.

Frequently Asked Questions (FAQs)

Q1: Why is it important to measure methotrexate polyglutamates (MTX-PGs), such as MTX-G3?

A1: Methotrexate (MTX) is an antifolate drug used in the treatment of various cancers and autoimmune diseases like rheumatoid arthritis.[1][2][3] Upon entering cells, MTX is converted into a series of polyglutamated metabolites (MTX-PGs), which are the active forms of the drug.[1][4] These MTX-PGs, including MTX-G3, have a much longer intracellular half-life (weeks to months) compared to the parent MTX (hours).[5] Therefore, measuring intracellular MTX-PG concentrations is considered a more reliable biomarker for predicting therapeutic response and managing toxicity than measuring plasma MTX levels.[5][6] MTX-G3 is often the most prominent polyglutamate species found in red blood cells.[7]

Q2: What are the primary analytical methods for quantifying MTX-G3?

A2: The gold standard for quantifying MTX-G3 and other polyglutamates is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[4][8] This method offers high specificity, sensitivity, and precision, allowing for the separation and quantification of individual polyglutamate chains.[1][9] While immunoassays are available for methotrexate, they often suffer from cross-reactivity with MTX metabolites like 7-hydroxymethotrexate (7-OH-MTX) and 4-deoxy-4-amino-N10-methylpteroic acid (DAMPA), which can lead to overestimation of MTX concentrations.[9][10][11]

Q3: What are the typical matrices used for MTX-G3 analysis?

A3: Since MTX-PGs are intracellular metabolites, the most common matrix for analysis is red blood cells (erythrocytes).[4][7][12] Red blood cell lysates are used to measure the accumulated levels of MTX-PGs over time, reflecting long-term drug exposure.[7] Other potential matrices include peripheral blood mononuclear cells (PBMCs) and tissue biopsies, though these are less commonly used in routine clinical monitoring.

Q4: What factors can influence intracellular MTX-G3 concentrations?

A4: Several factors can cause variability in MTX-G3 levels among individuals, including the MTX dose, route of administration (oral vs. subcutaneous), treatment duration, and patient adherence to therapy.[7][12][13] Genetic polymorphisms in enzymes involved in the folate pathway can also play a role. The route of administration can significantly impact the distribution of MTX polyglutamate subtypes; for example, subcutaneous administration has been associated with higher concentrations of longer-chain polyglutamates (MTX-G3 to G5) compared to oral administration.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of MTX-G3 using LC-MS/MS.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
  • Potential Cause A: Inappropriate Mobile Phase pH.

    • Solution: Methotrexate and its polyglutamates are acidic compounds. The pH of the mobile phase can significantly impact their ionization state and retention. Experiment with adjusting the pH of the aqueous mobile phase, often using additives like ammonium formate or formic acid to achieve optimal peak shape.[14]

  • Potential Cause B: Column Degradation.

    • Solution: The stationary phase of the HPLC column can degrade over time. Try flushing the column with a strong solvent, reversing the column direction for a back-flush (if permitted by the manufacturer), or replacing the column if performance does not improve.

  • Potential Cause C: Secondary Interactions with the Column.

    • Solution: Unwanted interactions between the analytes and the column can cause peak tailing. Consider using a column with a different stationary phase (e.g., end-capped C18) or adding modifiers to the mobile phase to reduce these interactions.

Issue 2: High Variability in Results (%CV > 15%)
  • Potential Cause A: Inconsistent Sample Preparation.

    • Solution: The protein precipitation and cell lysis steps are critical. Ensure that vortexing times, centrifugation speeds, and temperatures are consistent for all samples.[15] Use of a stable isotope-labeled internal standard (e.g., Methotrexate-d3) is crucial to correct for variability during sample preparation and injection.[16]

  • Potential Cause B: Instrument Instability.

    • Solution: Check the stability of the LC pump flow rate and the MS detector response. Run a system suitability test before each batch of samples to ensure the instrument is performing within specifications.

  • Potential Cause C: Low Analyte Concentration.

    • Solution: If concentrations are near the lower limit of quantitation (LLOQ), higher variability is expected.[3] If possible, adjust the assay to increase sensitivity or concentrate the sample, ensuring the concentration remains within the linear range of the assay.

Issue 3: Significant Analyte Carryover
  • Potential Cause A: Adsorption of MTX-G3 to a_nalytical components.

    • Solution: Carryover is a known issue in MTX assays and can be caused by the analyte adsorbing to the injector needle, tubing, or column.[14] Optimize the needle wash solution; a mixture of organic and aqueous solvents, sometimes with acid or base, is often more effective than a single solvent. Increase the volume and duration of the needle wash.[14]

  • Potential Cause B: Insufficient Column Elution.

    • Solution: Ensure the gradient elution program is sufficient to elute all analytes from the column before the next injection. A steep, high-organic wash at the end of each run can help strip strongly retained compounds from the column.

Issue 4: Matrix Effects (Ion Suppression or Enhancement)
  • Potential Cause A: Co-eluting Endogenous Components.

    • Solution: Matrix effects occur when components of the sample matrix (e.g., phospholipids from cell lysates) co-elute with the analyte and interfere with its ionization in the mass spectrometer. Improve sample cleanup by using methods like solid-phase extraction (SPE) instead of simple protein precipitation.[14] Alternatively, adjust the chromatography to separate the analyte from the interfering components.

  • Potential Cause B: Inefficient Sample Preparation.

    • Solution: Re-evaluate the protein precipitation step. Using different organic solvents (e.g., methanol vs. acetonitrile) can alter which matrix components are precipitated.[15] A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.[4]

Data Presentation

Table 1: Comparison of Common Analytical Methods for Methotrexate Assay

FeatureHPLC-MS/MSImmunoassays (FPIA, EMIT)
Specificity High (can distinguish MTX from its metabolites)Lower (prone to cross-reactivity with DAMPA and 7-OH-MTX)[9][10][11]
Sensitivity High (LLOQ typically in the low nmol/L range)[4][12]Moderate
Application Preferred for research and specific quantification of polyglutamatesWidely used for therapeutic drug monitoring of parent MTX[11]
Limitations Higher complexity, cost, and potential for carryover[14]Inaccurate results in the presence of metabolites[17]

Table 2: Typical Validation Parameters for an LC-MS/MS Assay for MTX-PGs

ParameterTypical Acceptance CriteriaExample Value
Linearity (r²) > 0.99> 0.99[12]
Lower Limit of Quantitation (LLOQ) S/N > 10, Precision < 20%, Accuracy 80-120%0.1 - 1.0 nmol/L for individual MTX-PGs[4][5]
Intra-day Precision (%CV) < 15%1-4%[4]
Inter-day Precision (%CV) < 15%6-15%[4]
Accuracy (% Bias) Within ±15%97.0% - 102.2%[14]
Recovery Consistent and reproducible82.2% - 94.0%[14]
Matrix Effect Within 85-115%95% - 99%[4]

Experimental Protocols

Protocol: Quantification of MTX-G3 in Human Red Blood Cells by LC-MS/MS

This protocol provides a general methodology. Specific parameters must be optimized for individual instruments and laboratory conditions.

  • Sample Collection and Processing:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma and red blood cells (RBCs).

    • Wash the RBC pellet three times with cold phosphate-buffered saline (PBS).

    • Lyse the washed RBCs by adding four volumes of ice-cold ultrapure water and vortexing.

    • Store the RBC lysate at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw RBC lysate on ice.

    • To 50 µL of lysate, add 250 µL of a precipitation solution (e.g., methanol or acetonitrile) containing a known concentration of a stable isotope-labeled internal standard (e.g., MTX-d3-G3).[16]

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 16,000 x g for 5 minutes to pellet the precipitated protein.[16]

    • Transfer the supernatant to a new tube.

    • Dilute the supernatant (e.g., 50 µL of supernatant into 950 µL of water) for injection.[16]

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system (e.g., Waters ACQUITY UPLC I-Class).[16]

    • Column: A reverse-phase C18 column (e.g., ACQUITY UPLC HSS C18, 2.1 x 30 mm, 1.8 µm).[16]

    • Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.[16]

    • Mobile Phase B: Methanol with 0.1% formic acid.[16]

    • Gradient: A gradient from low to high percentage of Mobile Phase B over several minutes to separate the analytes.

    • Flow Rate: 0.4 - 0.5 mL/min.[14][15]

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD).[16]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for MTX-G3 and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the MTX-G3 and internal standard MRM transitions.

    • Calculate the peak area ratio (Analyte/Internal Standard).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

    • Determine the concentration of MTX-G3 in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

MTX_Metabolism Figure 1: Intracellular Methotrexate Polyglutamation Pathway cluster_cell Intracellular Space cluster_legend Legend MTX Methotrexate (MTX-G1) MTX_G2 MTX-diglutamate (MTX-G2) MTX->MTX_G2 FPGS MTX_G2->MTX GGH MTX_G3 MTX-triglutamate (MTX-G3) MTX_G2->MTX_G3 FPGS MTX_G3->MTX_G2 GGH MTX_Gn Long-chain MTX-PGs (MTX-G4-7) MTX_G3->MTX_Gn FPGS MTX_Gn->MTX_G3 GGH FPGS FPGS: Folylpolyglutamyl synthase (Adds glutamate) GGH GGH: Gamma-glutamyl hydrolase (Removes glutamate)

Figure 1: Intracellular Methotrexate Polyglutamation Pathway

Assay_Workflow Figure 2: General Workflow for MTX-G3 Quantification A 1. Sample Collection (Whole Blood in EDTA) B 2. RBC Isolation & Lysis (Centrifugation, Washing, Lysis) A->B C 3. Sample Preparation (Protein Precipitation with IS) B->C D 4. Centrifugation C->D E 5. Supernatant Transfer & Dilution D->E F 6. LC-MS/MS Analysis (Injection & Data Acquisition) E->F G 7. Data Processing (Peak Integration, Calibration) F->G H 8. Concentration Calculation & Reporting G->H

Figure 2: General Workflow for MTX-G3 Quantification

Troubleshooting_Flowchart Figure 3: Troubleshooting Logic for High %CV Start High %CV Observed (>15%) Check_IS Is Internal Standard (IS) response consistent? Start->Check_IS Check_Instrument Review Instrument Performance Check_IS->Check_Instrument Yes Inconsistent_IS Inconsistent IS addition? Check_IS->Inconsistent_IS No Check_Prep Review Sample Preparation Steps Inconsistent_Prep Inconsistent pipetting, vortexing, or temperature? Check_Prep->Inconsistent_Prep System_Suitability Did System Suitability pass? Check_Instrument->System_Suitability Solution_Prep Retrain on protocol. Use calibrated pipettes. Inconsistent_Prep->Solution_Prep Yes End Re-run Assay Inconsistent_Prep->End No Inconsistent_IS->Check_Prep No Solution_IS Prepare fresh IS solution. Add IS consistently. Inconsistent_IS->Solution_IS Yes System_Suitability->Check_Prep Yes Solution_Instrument Troubleshoot LC/MS. Check for leaks, clean source. System_Suitability->Solution_Instrument No Solution_Prep->End Solution_IS->End Solution_Instrument->End

Figure 3: Troubleshooting Logic for High %CV

References

Methotrexate triglutamate sample stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of methotrexate triglutamate (MTX-PG3) samples, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure?

A1: Methotrexate (MTX) is a medication used in the treatment of various diseases, including cancer and rheumatoid arthritis. Inside the body's cells, MTX is converted into methotrexate polyglutamates (MTX-PGs) by the addition of glutamate residues. This compound (MTX-PG3) is one of these metabolites, containing three glutamate groups. MTX-PGs, particularly the longer-chain forms like MTX-PG3, are the active forms of the drug that inhibit key enzymes in folate metabolism. Measuring the intracellular concentrations of specific MTX-PGs, such as MTX-PG3, is crucial for therapeutic drug monitoring as it can provide a more accurate reflection of the drug's efficacy and potential toxicity compared to measuring the parent drug in plasma.

Q2: What is the best matrix for measuring this compound?

A2: Red blood cells (RBCs) are the preferred matrix for measuring intracellular MTX-PG concentrations. RBCs have a long lifespan (approximately 120 days) and accumulate MTX-PGs over time, providing a good indication of long-term drug exposure.

Q3: What anticoagulant should I use when collecting whole blood samples?

A3: Both EDTA (lavender-top) and heparin (green-top) tubes are suitable for collecting whole blood for MTX-PG analysis.

Q4: How quickly do I need to process the blood sample after collection?

A4: It is recommended to process the blood sample as soon as possible. Whole blood samples are stable for up to 2 days at room temperature and up to 6 days at 4°C.[1][2] For long-term storage, it is best to separate the red blood cells and freeze them.

Q5: Are there any special handling precautions for samples containing methotrexate?

A5: Yes, methotrexate is light-sensitive. It is important to protect samples from light during collection, processing, and storage to prevent degradation.

Sample Stability and Storage Conditions

The stability of methotrexate polyglutamates is critical for accurate quantification. Below are tables summarizing the stability of methotrexate polyglutamates in whole blood and red blood cells under various storage conditions. While specific data for this compound (MTX-PG3) is limited, the data for total methotrexate polyglutamates (MTX-PG1-5) is a reliable indicator, as MTX-PG3 is a major and one of the more stable polyglutamates.

Table 1: Stability of Methotrexate Polyglutamates (MTX-PG1-5) in Whole Blood

Storage TemperatureDurationAnalyte StabilityReference
Room Temperature24 hoursStable[3]
Room Temperature2 daysStable[1][2]
4°C (Refrigerated)6 daysStable[1][2]

Table 2: Stability of Methotrexate Polyglutamates (MTX-PG1-5) in Red Blood Cells (RBCs)

Storage TemperatureDurationAnalyte StabilityReference
Room Temperature24 hoursStable[3]
-20°C1 monthStable[3]
-80°C7 monthsStable[3]
Freeze-Thaw Cycles5 cyclesStable[3]

Experimental Protocols

Protocol 1: Red Blood Cell Isolation

This protocol describes the procedure for isolating red blood cells from whole blood samples for the analysis of methotrexate polyglutamates.

  • Sample Collection: Collect whole blood in an EDTA or heparin tube.

  • Centrifugation: Centrifuge the whole blood sample at 2,000 x g for 10 minutes at 4°C.

  • Plasma and Buffy Coat Removal: Carefully aspirate and discard the supernatant (plasma) and the buffy coat (white blood cell layer) without disturbing the red blood cell pellet.

  • Washing (Optional but Recommended): Resuspend the RBC pellet in an equal volume of cold phosphate-buffered saline (PBS). Centrifuge again at 2,000 x g for 10 minutes at 4°C. Discard the supernatant. Repeat the wash step two more times.

  • Storage: Store the packed RBC pellet at ≤ -20°C until analysis. For long-term storage, -80°C is recommended.[3]

Protocol 2: Extraction of Methotrexate Polyglutamates from Red Blood Cells

This protocol outlines a protein precipitation method for extracting MTX-PGs from RBCs prior to LC-MS/MS analysis.[4]

  • Sample Thawing: Thaw the frozen RBC pellet on ice.

  • Lysis: Add a known volume of ice-cold deionized water to the RBC pellet to lyse the cells. Vortex briefly.

  • Protein Precipitation: Add a solution of 70% perchloric acid to the lysed sample. Vortex vigorously for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the MTX-PGs, to a new tube.

  • Sample Dilution: The supernatant can be diluted with a suitable buffer or mobile phase before injection into the LC-MS/MS system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Analyte Signal Sample degradation- Ensure proper sample handling and storage conditions were followed. - Protect samples from light at all times. - Check the age of the sample and recollect if necessary.
Inefficient extraction- Optimize the protein precipitation step (e.g., vortexing time, centrifugation speed/time). - Ensure complete cell lysis.
Instrument sensitivity issues- Check MS/MS tuning and calibration. - Clean the ion source.
High Variability in Results Inconsistent sample collection/processing- Standardize the protocol for blood collection, RBC isolation, and extraction. - Ensure accurate volume measurements.
Matrix effects in LC-MS/MS- Use a stable isotope-labeled internal standard for each analyte if possible. - Optimize the chromatographic separation to minimize co-elution with interfering substances. - Evaluate and correct for matrix effects during method validation.
Incomplete conversion of MTX to MTX-PGsThis is a biological factor and not an analytical issue. Consider the timing of sample collection relative to drug administration.
Peak Tailing or Splitting in Chromatogram Poor column performance- Flush the column with a strong solvent. - Check for column contamination or blockage. - Replace the column if necessary.
Inappropriate mobile phase- Ensure the pH of the mobile phase is appropriate for the analytes. - Degas the mobile phase to remove dissolved air.
Sample overload- Dilute the sample before injection.

Visualizations

experimental_workflow Experimental Workflow for MTX-PG Analysis cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Sample Analysis CollectBlood Collect Whole Blood (EDTA or Heparin) Centrifuge1 Centrifuge (2000 x g, 10 min, 4°C) CollectBlood->Centrifuge1 RemoveSupernatant Remove Plasma and Buffy Coat Centrifuge1->RemoveSupernatant WashRBC Wash RBCs with PBS (Optional) RemoveSupernatant->WashRBC StoreRBC Store Packed RBCs at ≤ -20°C WashRBC->StoreRBC ThawSample Thaw RBC Pellet StoreRBC->ThawSample LyseCells Lyse Cells with Water ThawSample->LyseCells Precipitate Protein Precipitation (Perchloric Acid) LyseCells->Precipitate Centrifuge2 Centrifuge (14,000 x g, 10 min, 4°C) Precipitate->Centrifuge2 CollectSupernatant Collect Supernatant Centrifuge2->CollectSupernatant LCMS LC-MS/MS Analysis CollectSupernatant->LCMS

Workflow for MTX-PG analysis from whole blood.

signaling_pathway Methotrexate Polyglutamation Pathway MTX Methotrexate (MTX-PG1) MTX_PG2 Methotrexate Diglutamate (MTX-PG2) MTX->MTX_PG2 + Glutamate MTX_PG2->MTX - Glutamate MTX_PG3 This compound (MTX-PG3) MTX_PG2->MTX_PG3 + Glutamate MTX_PG3->MTX_PG2 - Glutamate MTX_PGn Longer-chain MTX-PGs MTX_PG3->MTX_PGn + Glutamate MTX_PGn->MTX_PG3 - Glutamate FPGS Folylpolyglutamate Synthetase (FPGS) FPGS->MTX FPGS->MTX_PG2 FPGS->MTX_PG3 GGH Gamma-Glutamyl Hydrolase (GGH) GGH->MTX_PG2 GGH->MTX_PG3 GGH->MTX_PGn

Cellular conversion of methotrexate to its polyglutamates.

References

Troubleshooting low methotrexate triglutamate levels in adherent patients.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpectedly low methotrexate triglutamate (MTX-PG3) levels in adherent patients during experimental studies.

Frequently Asked Questions (FAQs)

Q1: We have confirmed patient adherence, yet our experimental data show consistently low levels of this compound (MTX-PG3). What are the potential underlying causes?

Low MTX-PG3 levels in adherent patients can be attributed to a range of factors spanning metabolic, genetic, and physiological variables. Key areas to investigate include:

  • Cellular Uptake and Efflux: Methotrexate primarily enters cells via the reduced folate carrier 1 (RFC1).[1][2] Polymorphisms in the gene encoding RFC1 can lead to decreased transport of MTX into the cell, thus reducing the substrate available for polyglutamation.[3][4][5] Additionally, increased activity of ATP-binding cassette (ABC) transporters can enhance the efflux of MTX from the cell, further limiting intracellular concentrations.[1]

  • Enzymatic Conversion: The conversion of MTX to its polyglutamated forms is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[1][6] Reduced FPGS activity, which can be due to genetic variations or other factors, is a significant cause of inefficient polyglutamylation and has been identified as a mechanism of MTX resistance.[7][8][9] Conversely, the enzyme gamma-glutamyl hydrolase (GGH) removes glutamate residues, and elevated GGH activity can lead to a net decrease in MTX-PG levels.[1][7]

  • Patient-Specific Factors: Several physiological and demographic factors can influence MTX-PG3 concentrations. These include age, renal function (estimated glomerular filtration rate - eGFR), and body mass index (BMI).[10][11][12] For instance, a higher BMI has been associated with lower MTX-PG3 levels.[13][14]

  • Drug Interactions: Concomitant medications can interfere with MTX metabolism. Nonsteroidal anti-inflammatory drugs (NSAIDs) and other disease-modifying antirheumatic drugs (DMARDs) have been shown to be associated with lower concentrations of MTX polyglutamates.[10][11][15] Drugs that are highly protein-bound, such as salicylates, sulfonamides, and phenytoin, can also displace MTX, potentially altering its availability for cellular uptake and polyglutamation.[16][17]

Q2: What is the clinical and experimental significance of measuring different methotrexate polyglutamate chain lengths (e.g., MTX-PG1-5)?

Methotrexate is metabolized intracellularly into a series of polyglutamates (MTX-PGs), with chain lengths varying from two to five or more glutamate residues.[6] The longer-chain MTX-PGs (typically MTX-PG3 to MTX-PG5) are considered more indicative of the therapeutic and potentially toxic effects of MTX.[18] This is because they are retained within the cell for longer periods and are more potent inhibitors of key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), thymidylate synthase (TYMS), and 5-aminoimidazole-4-carboxamide ribonucleotide transformylase (ATIC).[1][6] While shorter-chain MTX-PGs are also active, their shorter intracellular half-life makes them less reliable markers of long-term MTX exposure and effect. Therefore, in a research context, quantifying the different MTX-PG species, particularly the longer chains, can provide a more nuanced understanding of MTX's pharmacodynamics.

Q3: Are there established target concentrations for MTX-PG3 in red blood cells that we should aim for in our studies?

While there is a general consensus that higher MTX-PG concentrations are associated with a better clinical response, a definitive universal target concentration for MTX-PG3 has not been established and can vary depending on the patient population and the specific disease being studied.[19][20] However, some studies have suggested potential therapeutic thresholds. For instance, one study indicated that patients with MTX-PG concentrations below 60 nmol/L were significantly more likely to have a poor response to treatment.[11] Another study observed that MTX-PG3-5 levels greater than 134 nmol/L were associated with an increased risk of liver abnormalities.[18] It is crucial for researchers to establish their own target concentration ranges based on their specific experimental goals and the characteristics of their study population.

Q4: How can genetic polymorphisms influence MTX-PG3 levels, and should we consider genetic screening in our experimental design?

Genetic polymorphisms in genes involved in the folate pathway can significantly impact MTX-PG3 levels and, consequently, the response to MTX.[3][4] Key genes to consider include:

  • SLC19A1 (encodes RFC1): Variations in this gene can affect the efficiency of MTX transport into cells.[5]

  • FPGS (encodes folylpolyglutamate synthetase): Polymorphisms can lead to reduced enzyme activity and lower MTX-PG accumulation.[7][9]

  • GGH (encodes gamma-glutamyl hydrolase): Variations may alter the rate at which MTX-PGs are broken down.[1]

  • ATIC (encodes 5-aminoimidazole-4-carboxamide ribonucleotide transformylase) and TYMS (encodes thymidylate synthase): Polymorphisms in these target enzyme genes can also influence MTX efficacy.[5]

Given the potential for these genetic variations to introduce significant variability in experimental data, incorporating pharmacogenetic screening into your study design can be highly beneficial. This would allow for the stratification of subjects based on their genetic profiles, leading to a more precise interpretation of MTX-PG3 levels and their relationship to experimental outcomes.

Data Summary Tables

Table 1: Factors Influencing Methotrexate Polyglutamate (MTX-PG) Concentrations

FactorEffect on MTX-PG LevelsReference(s)
Patient-Related
AgeIncreased age associated with higher MTX-PG levels.[10][11]
Renal Function (eGFR)Lower eGFR associated with higher MTX-PG levels.[10]
Body Mass Index (BMI)Higher BMI associated with lower MTX-PG3 clearance and potentially lower levels.[13][14][21]
Red Blood Cell (RBC) CountHigher RBC count associated with lower MTX-PG3 clearance.[13][21]
SmokingAssociated with significantly lower concentrations of MTX-PG3, MTX-PG3-5, and MTX-PG1-5.[10][11]
Treatment-Related
MTX DosageHigher dosage associated with higher MTX-PG levels.[10][11]
Duration of MTX TreatmentLonger duration associated with higher MTX-PG levels.[10][11]
Route of AdministrationParenteral administration may lead to higher MTX-PG concentrations compared to oral.[11]
Concomitant Medications
NSAIDsAssociated with lower MTX-PG3 and MTX-PG1-5 concentrations.[10][11]
Other DMARDsAssociated with lower MTX-PG2 levels.[10][11]
PrednisoneUse associated with significantly higher MTX-PG concentrations.[10]
Genetic Factors
SLC19A1 (RFC1) PolymorphismsCan influence MTX uptake and subsequent polyglutamation.[3][5]
FPGS ActivityLow FPGS activity is associated with low accumulation of long-chain MTX-PGs.[7][22]
GGH ActivityHigh GGH activity can contribute to lower MTX-PG levels.[7]

Experimental Protocols

Protocol: Quantification of Methotrexate Polyglutamates in Red Blood Cells by LC-MS/MS

This protocol provides a general methodology for the quantification of MTX-PGs (specifically MTX-PG1 through MTX-PG5) in red blood cells (RBCs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly sensitive and specific, making it suitable for clinical and research applications.[23][24]

1. Sample Collection and Preparation:

  • Collect whole blood samples in EDTA-containing tubes.

  • Centrifuge the blood sample to separate the plasma and buffy coat from the RBCs.

  • Carefully aspirate and discard the plasma and buffy coat.

  • Wash the packed RBCs with phosphate-buffered saline (PBS).

  • Lyse the RBCs with a suitable lysis buffer (e.g., containing a reducing agent like dithiothreitol to stabilize the polyglutamates).

  • Perform protein precipitation to remove hemoglobin and other proteins (e.g., using perchloric acid or methanol).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant containing the MTX-PGs.

2. Internal Standards:

  • Prior to protein precipitation, add a mixture of stable isotope-labeled internal standards for each MTX-PG to be quantified (e.g., ¹³C₅, ¹⁵N-labeled MTX-PGs). This is crucial for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.[23]

3. Liquid Chromatography (LC):

  • Use a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18).[23]

  • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium bicarbonate, pH 10) and an organic solvent (e.g., methanol).[23]

  • The gradient should be optimized to achieve good separation of the different MTX-PG species.

4. Mass Spectrometry (MS/MS):

  • Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[23]

  • Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each MTX-PG and their corresponding internal standards.

  • Optimize the MS parameters (e.g., cone voltage, collision energy) for each analyte to maximize sensitivity.

5. Quantification:

  • Construct a calibration curve for each MTX-PG using known concentrations of standards.

  • Calculate the concentration of each MTX-PG in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

  • The method should be validated according to relevant guidelines (e.g., FDA guidelines) for linearity, precision, accuracy, recovery, and stability.[23]

Visualizations

Methotrexate_Metabolic_Pathway MTX_ext Extracellular Methotrexate (MTX) RFC1 RFC1 MTX_ext->RFC1 MTX_int Intracellular MTX ABC ABC Transporters MTX_int->ABC FPGS FPGS MTX_int->FPGS MTX_PGs Methotrexate Polyglutamates (MTX-PGs) (e.g., MTX-PG3) DHFR Dihydrofolate Reductase (DHFR) MTX_PGs->DHFR Inhibition TYMS Thymidylate Synthase (TYMS) MTX_PGs->TYMS Inhibition ATIC AICAR Transformylase (ATIC) MTX_PGs->ATIC Inhibition GGH GGH MTX_PGs->GGH Cell_Membrane RFC1->MTX_int Influx ABC->MTX_ext Efflux FPGS->MTX_PGs Polyglutamylation GGH->MTX_int Deglutamylation

Caption: Methotrexate metabolic pathway within a cell.

Troubleshooting_Workflow start Low MTX-PG3 Levels in Adherent Patients check_protocol Review Sample Handling and Assay Protocol start->check_protocol protocol_ok Protocol Valid? check_protocol->protocol_ok assess_factors Assess Patient-Specific and Treatment Factors factors_identified Influencing Factors Identified? assess_factors->factors_identified review_meds Review Concomitant Medications meds_identified Interacting Meds Identified? review_meds->meds_identified consider_genetics Consider Pharmacogenetic Testing genetics_explain Genetic Variants Explain Low Levels? consider_genetics->genetics_explain protocol_ok->assess_factors Yes re_assay Re-assay Samples protocol_ok->re_assay No factors_identified->review_meds No stratify_data Stratify Data Analysis factors_identified->stratify_data Yes meds_identified->consider_genetics No meds_identified->stratify_data Yes consult_expert Consult Pharmacologist/ Geneticist genetics_explain->consult_expert Yes end Hypothesis Formulated genetics_explain->end No re_assay->assess_factors stratify_data->review_meds consult_expert->end

Caption: Troubleshooting workflow for low MTX-PG3 levels.

References

Technical Support Center: The Effect of Renal Function on Methotrexate Triglutamate Clearance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of renal function on methotrexate triglutamate (MTX-Glu3) clearance.

Data Presentation

The clearance of intracellular this compound (MTX-Glu3) from red blood cells (RBCs) is not a direct renal process. Instead, it is primarily dependent on the lifespan and turnover of the erythrocytes themselves, as long-chain polyglutamates like MTX-Glu3 are retained within the cell for its entire lifespan.[1] However, renal function significantly influences the systemic concentration of the parent drug, methotrexate (MTX), which in turn affects the intracellular accumulation of MTX-Glu3.[2] Impaired renal function leads to decreased clearance of plasma MTX, resulting in higher intracellular concentrations of its polyglutamated forms.[2][3]

The following table summarizes the expected trend of increased RBC MTX polyglutamate concentrations with declining renal function. This data is synthesized from multiple studies that have identified estimated glomerular filtration rate (eGFR) as a major determinant of MTX polyglutamate levels.[3][4][5]

Renal Function Category (CKD Stage)Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²)Expected RBC MTX-Glu3 Concentration Trend
Normal≥ 90Baseline
Mild Impairment (Stage 2)60-89Increased
Moderate Impairment (Stage 3)30-59Significantly Increased
Severe Impairment (Stage 4)15-29Markedly Increased
Kidney Failure (Stage 5)< 15Substantially Increased (MTX use generally contraindicated)[6][7]

Experimental Protocols

1. Measurement of Red Blood Cell (RBC) Methotrexate Polyglutamates (MTX-PGs)

This protocol is based on high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

  • Sample Collection and Preparation:

    • Collect whole blood samples in EDTA-containing tubes.

    • Centrifuge the samples to separate plasma and red blood cells (RBCs).

    • Isolate the RBC pellet and wash it with a buffered saline solution to remove any remaining plasma.

    • Lyse the RBCs using a suitable lysis buffer (e.g., hypotonic buffer).

    • Precipitate proteins from the lysate using an acid such as perchloric or trichloroacetic acid.

    • Centrifuge to pellet the precipitated protein and collect the supernatant containing the MTX-PGs.

  • LC-MS/MS Analysis:

    • Inject the processed supernatant into an LC-MS/MS system.

    • Separate the different MTX polyglutamates (MTX-Glu1 to MTX-Glu5) using a C18 reverse-phase chromatography column with a gradient elution.

    • Detect and quantify each MTX polyglutamate species using a mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Use stable isotope-labeled internal standards for each polyglutamate to ensure accurate quantification.

2. Assessment of Renal Function

  • Creatinine Clearance (CrCl):

    • Collect a 24-hour urine sample and a blood sample (serum).

    • Measure the creatinine concentration in both the urine and serum samples.

    • Calculate CrCl using the formula: CrCl (mL/min) = ([Urine Creatinine] * Urine Volume) / ([Serum Creatinine] * Time of Urine Collection in minutes).

  • Estimated Glomerular Filtration Rate (eGFR):

    • Measure serum creatinine.

    • Calculate eGFR using a validated equation such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation. This equation incorporates serum creatinine, age, sex, and race to provide an estimate of GFR.

Mandatory Visualization

experimental_workflow cluster_patient_selection Patient Cohort Selection cluster_sample_collection Sample Collection cluster_analysis Sample Analysis cluster_data_processing Data Processing and Analysis P1 Recruit patients on stable low-dose MTX P2 Stratify patients by renal function (e.g., CKD stages) P1->P2 S1 Collect whole blood (EDTA tubes) P2->S1 S2 Collect serum P2->S2 A1 Isolate RBCs and prepare lysate S1->A1 A3 Measure serum creatinine S2->A3 A2 Measure MTX-Glu3 in RBC lysate via LC-MS/MS A1->A2 D2 Correlate RBC MTX-Glu3 concentrations with renal function A2->D2 D1 Calculate eGFR A3->D1 D1->D2

Caption: Experimental workflow for assessing the effect of renal function on MTX-Glu3 levels.

logical_relationship cluster_systemic Systemic Circulation cluster_cellular Intracellular (Red Blood Cell) RF Renal Function (eGFR/CrCl) MTX_plasma Plasma Methotrexate (MTX) Concentration RF->MTX_plasma Decreased renal function leads to increased plasma MTX MTX_uptake MTX Uptake MTX_plasma->MTX_uptake Higher plasma concentration drives uptake Polyglutamation Polyglutamation (FPGS enzyme) MTX_uptake->Polyglutamation MTX_Glu3 This compound (MTX-Glu3) Accumulation Polyglutamation->MTX_Glu3 RBC_turnover RBC Turnover (Primary 'Clearance' Mechanism) MTX_Glu3->RBC_turnover Retained for RBC lifespan Toxicity Potential for Toxicity MTX_Glu3->Toxicity High levels may correlate with adverse events

Caption: Relationship between renal function and intracellular MTX-Glu3 accumulation.

Troubleshooting Guides and FAQs

Q1: We are observing higher than expected RBC MTX-Glu3 concentrations in a subset of our study population, despite consistent MTX dosing. What could be the cause?

A1: Higher than expected RBC MTX-Glu3 levels with consistent dosing are often linked to reduced clearance of the parent drug, methotrexate. Key factors to investigate include:

  • Renal Function: This is a primary factor. A lower eGFR or creatinine clearance will lead to higher plasma MTX concentrations, which in turn results in greater intracellular accumulation of MTX-Glu3.[3] We recommend stratifying your data by renal function to identify any correlation.

  • Concomitant Medications: Certain drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and some proton pump inhibitors, can compete with methotrexate for renal excretion.[3] This can increase plasma MTX levels and consequently elevate RBC MTX-Glu3.

  • Age: Older individuals may have a natural decline in renal function, even if not clinically diagnosed with kidney disease, which can contribute to higher MTX-Glu3 levels.[3][4]

Q2: Is direct renal clearance of MTX-Glu3 a factor we need to measure?

A2: No, the direct renal clearance of MTX-Glu3 from red blood cells is not a relevant pathway. Long-chain polyglutamates like MTX-Glu3 are effectively trapped and retained within the erythrocyte for its entire lifespan.[1] Therefore, the "clearance" of MTX-Glu3 from the circulation is primarily a function of red blood cell turnover. Your research should focus on how renal function affects the systemic exposure of the parent MTX, which is the precursor for intracellular MTX-Glu3.[2]

Q3: Our LC-MS/MS assay for MTX-Glu3 shows high variability between samples from patients with similar clinical characteristics. What are potential sources of this variability?

A3: Significant inter-individual variability in RBC MTX polyglutamate concentrations is well-documented.[8] Potential sources include:

  • Undiagnosed Renal Impairment: Mild to moderate renal insufficiency can significantly impact MTX-Glu3 levels and may not be clinically apparent without specific testing. Ensure you have recent and accurate eGFR or creatinine clearance data for all subjects.[3]

  • Duration of MTX Therapy: Reaching steady-state concentrations for long-chain polyglutamates takes a considerable amount of time. For MTX-Glu3, this can be on the order of months.[8] Patients on therapy for different durations will likely have different RBC MTX-Glu3 levels.

  • Genetic Factors: Variations in genes encoding for enzymes in the folate pathway and MTX transporters can influence the rate and extent of polyglutamation and intracellular accumulation.

  • RBC Folate Levels: There are complex interactions between intracellular folate levels and the accumulation of MTX polyglutamates that can contribute to variability.[3]

Q4: How should we interpret a lack of correlation between single-point plasma MTX levels and RBC MTX-Glu3 levels in our study?

A4: A weak correlation between a single plasma MTX measurement and RBC MTX-Glu3 levels is expected. Plasma MTX concentrations fluctuate significantly after administration and have a relatively short half-life (approximately 8 to 10 hours for low-dose therapy).[2] In contrast, RBC MTX-Glu3 reflects the cumulative exposure to MTX over a much longer period, integrating these fluctuating plasma concentrations. Therefore, RBC MTX-Glu3 is considered a more stable and reliable marker of long-term systemic MTX exposure than a one-time plasma measurement.

Q5: A patient in our study has a normal eGFR but shows elevated RBC MTX-Glu3 levels. What other factors should we consider?

A5: While renal function is a major determinant, other factors can contribute to elevated RBC MTX-Glu3 levels in individuals with normal eGFR:

  • MTX Dosage and Route of Administration: Confirm the patient's dosage has not been recently increased. Parenteral administration of MTX can lead to higher bioavailability and potentially higher intracellular concentrations compared to oral administration.[4]

  • Body Mass Index (BMI): Some studies have indicated that a lower BMI may be associated with higher MTX polyglutamate concentrations.[9]

  • Sample Integrity: Verify that the blood sample was processed correctly and in a timely manner. Delays or improper handling could potentially affect the stability of MTX polyglutamates.

  • Pharmacogenetic Profile: As mentioned, individual genetic differences can play a significant role in MTX metabolism and accumulation.

References

Technical Support Center: The Influence of Genetic Polymorphisms on Methotrexate Polyglutamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information on how genetic variations can impact the synthesis of methotrexate polyglutamates (MTX-PGs), the active metabolites of the widely used antifolate drug, methotrexate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your research and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is methotrexate polyglutamation and why is it important?

A1: Methotrexate polyglutamation is the intracellular process of adding multiple glutamate residues to the methotrexate molecule. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamation is crucial as it traps methotrexate inside the cell and increases its binding affinity to target enzymes, such as dihydrofolate reductase (DHFR), thereby enhancing its therapeutic effect. The length of the polyglutamate tail can influence the duration of action and potency of the drug.

Q2: Which genes are primarily involved in regulating intracellular methotrexate polyglutamate levels?

A2: The key genes influencing methotrexate polyglutamate levels are:

  • FPGS (Folylpolyglutamate Synthetase): This gene encodes the enzyme responsible for adding glutamate residues to methotrexate, forming MTX-PGs.

  • GGH (Gamma-Glutamyl Hydrolase): This gene encodes the enzyme that removes glutamate residues from MTX-PGs, facilitating their efflux from the cell.

  • SLCO1B1 (Solute Carrier Organic Anion Transporter Family Member 1B1): This gene encodes a transporter protein that facilitates the uptake of methotrexate into cells, thereby influencing the substrate availability for FPGS.

Q3: How do genetic polymorphisms in these genes affect methotrexate polyglutamate synthesis?

A3: Single Nucleotide Polymorphisms (SNPs) in these genes can alter the function of the encoded proteins. For instance, certain FPGS variants may have reduced enzymatic activity, leading to lower intracellular concentrations of long-chain MTX-PGs. Conversely, some GGH polymorphisms can decrease the breakdown of MTX-PGs, resulting in their accumulation and potentially increased toxicity. Polymorphisms in SLCO1B1 can affect the efficiency of methotrexate transport into the cell, which indirectly impacts the amount of substrate available for polyglutamation.

Q4: My experiment shows lower than expected levels of methotrexate polyglutamates in my cell line. What could be the cause?

A4: There are several potential reasons for lower-than-expected MTX-PG levels:

  • Genetic Polymorphisms: The cell line you are using may harbor genetic variants in FPGS that reduce its enzymatic activity or variants in GGH that increase its activity.

  • Transport Efficiency: The cell line might have low expression or function of the primary methotrexate transporter, such as the one encoded by SLCO1B1.

  • Experimental Conditions: Factors such as suboptimal methotrexate concentration, insufficient incubation time, or issues with the cell culture conditions can affect polyglutamation.

  • Assay Sensitivity: Your analytical method for detecting MTX-PGs may not be sensitive enough to detect low concentrations.

Q5: I am observing high inter-individual variability in methotrexate polyglutamate levels in my patient samples. How can I investigate the role of genetic polymorphisms?

A5: To investigate the contribution of genetic polymorphisms to the observed variability, you can perform genotyping analysis on your patient samples for known functional SNPs in genes like FPGS, GGH, and SLCO1B1. The results can then be correlated with the measured intracellular MTX-PG concentrations.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent Methotrexate Polyglutamate (MTX-PG) Measurements Analytical method variability1. Ensure consistent sample preparation and extraction procedures. 2. Validate the HPLC or LC-MS/MS method for linearity, precision, and accuracy. 3. Use internal standards to correct for variations in extraction efficiency and instrument response.
Sample degradation1. Process blood samples promptly after collection. 2. Store erythrocyte pellets at -80°C until analysis. 3. Avoid repeated freeze-thaw cycles of the samples.
Low FPGS Enzyme Activity Detected Inactive enzyme1. Ensure proper storage of cell lysates or purified enzyme at -80°C. 2. Use fresh reaction buffers and co-factors (ATP, MgCl2, KCl, DTT). 3. Optimize the pH of the reaction buffer (typically around 8.85).
Substrate inhibition1. Perform a substrate titration experiment to determine the optimal concentrations of methotrexate and L-glutamic acid.
Poor PCR Amplification for Genotyping Suboptimal PCR conditions1. Optimize the annealing temperature for the specific primers. 2. Check the quality and concentration of the template DNA. 3. Verify the integrity of the primers and dNTPs.
Presence of PCR inhibitors1. Use a DNA purification method that effectively removes inhibitors. 2. Consider diluting the DNA template.

Quantitative Data on the Impact of Genetic Polymorphisms

The following tables summarize the quantitative effects of specific genetic polymorphisms on the function of enzymes and transporters involved in methotrexate polyglutamate synthesis.

Table 1: Effect of FPGS Polymorphisms on Enzyme Kinetics

PolymorphismAmino Acid ChangeSubstrateChange in K_m_Change in V_max_Fold Change in Intrinsic Clearance (V_max_/K_m_)
rs10760502R424CMethotrexate4.2-fold increase-4.2-fold decrease[1]
Glutamate12.3-fold increase-12.3-fold decrease[1]
rs10106S457FMethotrexate5.4-fold increase-5.4-fold decrease[1]
Glutamate6.2-fold increase-6.2-fold decrease[1]

Table 2: Effect of GGH Polymorphism on Enzyme Kinetics

PolymorphismAmino Acid ChangeSubstrateChange in K_m_Change in Catalytic Efficiency (V_max_/K_m_)
rs11545078T127ILong-chain MTX-PG_5_2.7-fold increase67% reduction[2]
Short-chain MTX-PG_2_No significant changeNo significant change[2]

Table 3: Association of SLCO1B1 Polymorphism with Methotrexate Pharmacokinetics

PolymorphismAllele ChangeEffect on Methotrexate ClearanceAssociation with Toxicity
rs4149056T>CThe C allele is associated with reduced methotrexate clearance.[3][4]The C allele is associated with an increased risk of methotrexate-related toxicity.[3][5]

Experimental Protocols

Protocol 1: Measurement of Intracellular Methotrexate Polyglutamates by HPLC

This protocol is adapted from Dervieux T, et al. (2003) and is suitable for the quantification of MTX-PGs in red blood cells.

1. Sample Preparation: a. Collect whole blood in EDTA-containing tubes. b. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma and erythrocytes. c. Wash the erythrocyte pellet three times with cold phosphate-buffered saline (PBS). d. Lyse the packed erythrocytes by adding an equal volume of ice-cold deionized water and vortexing. e. Precipitate proteins by adding 0.5 M perchloric acid. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Collect the supernatant for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 100 mM ammonium acetate, pH 6.5.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: Post-column photo-oxidation followed by fluorescence detection (Excitation: 274 nm, Emission: 464 nm).

3. Quantification: a. Prepare a standard curve using known concentrations of MTX-PG_1-6_. b. Integrate the peak areas of the MTX-PGs in the samples. c. Calculate the concentration of each MTX-PG species based on the standard curve.

Protocol 2: FPGS Enzyme Activity Assay

This protocol is based on the method described by Liani E, et al. (2003) and measures the incorporation of radiolabeled glutamate.

1. Reaction Mixture Preparation (per sample):

  • 100 mM Tris-HCl, pH 8.85
  • 20 mM MgCl_2_
  • 20 mM KCl
  • 10 mM DTT
  • 10 mM ATP
  • 4 mM L-[³H]glutamic acid
  • 0.25 mM Methotrexate

2. Enzyme Reaction: a. Add 50 µL of cell lysate (containing the FPGS enzyme) to 50 µL of the reaction mixture. b. Incubate at 37°C for 2 hours. c. Stop the reaction by adding 10 µL of 1 M HCl.

3. Separation and Detection: a. Apply the reaction mixture to an anion-exchange column (e.g., DEAE-cellulose). b. Wash the column with deionized water to remove unincorporated [³H]glutamic acid. c. Elute the [³H]MTX-PGs with 0.5 M HCl. d. Measure the radioactivity in the eluate using a scintillation counter.

4. Calculation of Enzyme Activity: a. Calculate the amount of [³H]glutamate incorporated into MTX-PGs based on the specific activity of the radiolabeled substrate. b. Express the FPGS activity as pmol of glutamate incorporated per hour per mg of protein.

Protocol 3: Genotyping of SLCO1B1 rs4149056 by PCR-RFLP

This protocol provides a general framework for SNP genotyping using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism.

1. PCR Amplification: a. Primer Design: Design primers flanking the rs4149056 SNP.

  • Forward Primer: 5'-GAGGAGCAAAATAGAGGCAAGC-3'
  • Reverse Primer: 5'-CCACATCACTTCCTTCCACAAAA-3' b. PCR Reaction (25 µL):
  • 12.5 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl_2_)
  • 1 µL Forward Primer (10 µM)
  • 1 µL Reverse Primer (10 µM)
  • 1 µL Genomic DNA (20-50 ng)
  • 9.5 µL Nuclease-free water c. PCR Cycling Conditions:
  • Initial Denaturation: 95°C for 5 minutes
  • 35 cycles of:
  • Denaturation: 95°C for 30 seconds
  • Annealing: 58°C for 30 seconds
  • Extension: 72°C for 45 seconds
  • Final Extension: 72°C for 7 minutes

2. Restriction Digestion: a. The T allele at rs4149056 creates a recognition site for the restriction enzyme _Bsm_I. b. Digestion Reaction (20 µL):

  • 10 µL PCR product
  • 2 µL 10x Restriction Buffer
  • 1 µL _Bsm_I (10 U/µL)
  • 7 µL Nuclease-free water c. Incubate at 65°C for 2 hours.

3. Gel Electrophoresis: a. Run the digested PCR products on a 3% agarose gel. b. Expected Fragments:

  • TT Genotype: Two fragments (e.g., 150 bp and 50 bp)
  • CC Genotype: One undigested fragment (e.g., 200 bp)
  • TC Genotype: Three fragments (e.g., 200 bp, 150 bp, and 50 bp)

Visualizations

Methotrexate_Polyglutamation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_out Methotrexate MTX_in Methotrexate MTX_out:e->MTX_in:w Uptake SLCO1B1 SLCO1B1 MTX_in:w->MTX_out:e Efflux FPGS FPGS MTX_in->FPGS + Glutamate MTX_PG Methotrexate Polyglutamates GGH GGH MTX_PG->GGH FPGS->MTX_PG GGH->MTX_in - Glutamate Experimental_Workflow start Patient Blood Sample dna_extraction Genomic DNA Extraction start->dna_extraction rbc_isolation Red Blood Cell Isolation start->rbc_isolation genotyping Genotyping (e.g., PCR-RFLP) dna_extraction->genotyping snp_results SNP Genotype Results genotyping->snp_results correlation Correlate Genotype with MTX-PG Levels snp_results->correlation mtxpg_measurement MTX-PG Measurement (HPLC) rbc_isolation->mtxpg_measurement mtxpg_levels Intracellular MTX-PG Levels mtxpg_measurement->mtxpg_levels mtxpg_levels->correlation Troubleshooting_Logic start Low MTX-PG Levels Observed check_assay Verify Analytical Method start->check_assay assay_ok Method Validated check_assay->assay_ok Yes assay_issue Optimize Method check_assay->assay_issue No check_conditions Review Experimental Conditions conditions_ok Conditions Optimal check_conditions->conditions_ok Yes conditions_issue Adjust Conditions check_conditions->conditions_issue No check_genotype Perform Genotyping genotype_fpgs Low-activity FPGS variant found check_genotype->genotype_fpgs FPGS genotype_ggh High-activity GGH variant found check_genotype->genotype_ggh GGH genotype_slco1b1 Poor uptake SLCO1B1 variant found check_genotype->genotype_slco1b1 SLCO1B1 assay_ok->check_conditions conditions_ok->check_genotype

References

Minimizing matrix effects in LC-MS/MS analysis of methotrexate triglutamate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of methotrexate triglutamate (MTX-Glu3).

Troubleshooting Guides & FAQs

Sample Preparation

Q1: I am observing significant ion suppression in my MTX-Glu3 analysis. What is the likely cause and how can I mitigate it?

A1: Ion suppression is a common matrix effect in LC-MS/MS analysis, often caused by co-eluting endogenous components from the biological matrix, such as phospholipids.[1] Phospholipids from samples like plasma or red blood cells can interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification.[2][3]

Troubleshooting Steps:

  • Review Your Sample Preparation Method: Simple protein precipitation is often insufficient for removing phospholipids.[2] Consider more rigorous cleanup techniques.

  • Incorporate Phospholipid Removal: Specific phospholipid removal (PLR) strategies can significantly reduce matrix effects.[1][3] Techniques like HybridSPE® utilize zirconia-coated particles that selectively bind and remove phospholipids.[4][5]

  • Optimize Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts compared to protein precipitation alone.[6][7]

Q2: What are the advantages and disadvantages of different sample preparation techniques for MTX-Glu3 analysis?

A2: The choice of sample preparation method is critical and depends on the required sensitivity, throughput, and complexity of the matrix.

Technique Advantages Disadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.[2]Ineffective at removing phospholipids and other matrix components, often leading to significant ion suppression.[2][3]
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.[7]May have lower analyte recovery; phospholipids can still co-extract with the analyte depending on the solvent hydrophobicity.[3]
Solid-Phase Extraction (SPE) Provides selective extraction and can effectively remove interfering compounds, resulting in cleaner samples.[6][7]Can be more time-consuming and requires method development.[2]
Phospholipid Removal (PLR) Plates/Cartridges Highly effective at selectively removing phospholipids, leading to a significant reduction in matrix effects.[3][4][5]Can be more expensive than simpler methods.

Q3: How can I assess the effectiveness of my sample cleanup procedure?

A3: You can evaluate the efficiency of your sample preparation by monitoring for the presence of phospholipids. A common method is to monitor the 184→184 mass transition in your LC-MS/MS system, which is characteristic of the phosphocholine headgroup of major phospholipid classes.[2] A significant reduction in the signal for this transition after sample preparation indicates effective phospholipid removal.[2]

Internal Standards

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for MTX-Glu3 analysis?

A4: A stable isotope-labeled internal standard, such as deuterium-labeled MTX (MTXd3), is highly recommended because it closely mimics the chemical and physical properties of the analyte.[8][9][10] This allows it to co-elute with the analyte and experience similar matrix effects, thereby effectively compensating for variations in sample preparation, injection volume, and ionization efficiency.[11] The use of a SIL-IS is a key strategy for improving the accuracy and precision of quantification in the presence of matrix effects.[8][9]

Chromatography

Q5: Can I reduce matrix effects by modifying my chromatographic conditions?

A5: Yes, optimizing chromatographic conditions can help separate MTX-Glu3 from co-eluting matrix components.

Troubleshooting Steps:

  • Gradient Modification: Adjusting the gradient elution program can improve the resolution between your analyte and interfering compounds.[12]

  • Column Chemistry: Using a different column chemistry, such as a C18 column, can alter selectivity and improve separation.[8][9]

  • Flow Rate Reduction: Reducing the eluent flow rate into the mass spectrometer, for example, through post-column splitting, can sometimes reduce matrix effects and increase sensitivity, although this is analyte-dependent.[12]

Quantitative Data Summary

The following tables summarize quantitative data from studies that evaluated different strategies to minimize matrix effects in the analysis of methotrexate and its polyglutamates.

Table 1: Comparison of Analyte Recovery and Matrix Effect with Different Sample Preparation Methods

Analyte Sample Preparation Method Matrix Average Recovery (%) Relative Matrix Effect (%) Reference
Methotrexate PolyglutamatesPerchloric Acid PrecipitationErythrocytes82.7 - 105.196.5 - 104.4[8]
Methotrexate PolyglutamatesSimple pre-treatmentRed Blood Cells98 - 10095 - 99[9][13]
MethotrexateMethanol/ZnSO4 PrecipitationPlasma24Nearly free from significant relative matrix effect[14]
MethotrexateMethanol/Acetonitrile PrecipitationPlasma82.20 - 93.98102.69 - 105.28[15]
Various CompoundsOnline HybridSPE®Plasma94 - 102>95% phospholipid removal[4][5]

Experimental Protocols

Protocol 1: Protein Precipitation with Perchloric Acid for Erythrocyte Samples

This protocol is adapted from a method developed for the analysis of methotrexate polyglutamates in erythrocytes.[8]

  • Sample Lysis: To a 100 µL erythrocyte sample, add 20 µL of the internal standard working solution. Vortex for 30 seconds.

  • Precipitation: Add 50 µL of 1.5 M perchloric acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: Online Phospholipid Removal using HybridSPE®

This protocol describes a general workflow for online phospholipid removal from protein-precipitated plasma samples.[4][5]

  • Protein Precipitation: Precipitate proteins in the plasma sample by adding an appropriate volume of acetonitrile containing 1% formic acid. Vortex and centrifuge.

  • LC System Setup:

    • Install an online SPE cartridge (e.g., Supel™ Genie HybridSPE®) in the LC system's switching valve.

    • The valve allows for loading the sample onto the SPE cartridge, washing the cartridge, and then eluting the analytes onto the analytical column.

  • Injection and Loading: Inject the supernatant from the protein precipitation step onto the online SPE cartridge. Phospholipids are retained on the cartridge.

  • Elution and Analysis: Switch the valve to back-flush the analytes from the SPE cartridge onto the analytical column for separation and subsequent MS/MS detection. The phospholipids remain on the cartridge, which can be washed and re-used for subsequent injections.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Erythrocytes) PPT Protein Precipitation (e.g., Acetonitrile) Sample->PPT Simple, Fast LLE Liquid-Liquid Extraction Sample->LLE Moderate Cleanup SPE Solid-Phase Extraction Sample->SPE High Selectivity PLR Phospholipid Removal (e.g., HybridSPE®) PPT->PLR Enhanced Cleanup CleanExtract Clean Extract for Injection PPT->CleanExtract High Matrix Effects LLE->CleanExtract SPE->CleanExtract PLR->CleanExtract LC LC Separation CleanExtract->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for sample preparation to minimize matrix effects.

G cluster_cause Problem: Ion Suppression cluster_solutions Troubleshooting Solutions cluster_methods Specific Methods IonSuppression Ion Suppression (Poor Sensitivity & Accuracy) SamplePrep Optimize Sample Preparation IonSuppression->SamplePrep InternalStandard Use Stable Isotope-Labeled Internal Standard (SIL-IS) IonSuppression->InternalStandard Chroma Modify Chromatographic Conditions IonSuppression->Chroma PLR Phospholipid Removal SamplePrep->PLR SPE Solid-Phase Extraction SamplePrep->SPE SIL_IS e.g., MTX-d3 InternalStandard->SIL_IS Gradient Adjust Gradient Chroma->Gradient

References

Validation & Comparative

Navigating Methotrexate Response in Rheumatoid Arthritis: The Role of Triglutamate Levels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Methotrexate (MTX) remains the cornerstone therapy for rheumatoid arthritis (RA), yet patient response varies significantly. Therapeutic drug monitoring, focusing on intracellular concentrations of methotrexate polyglutamates (MTX-PGs), is emerging as a critical tool to optimize treatment. This guide provides a comparative analysis of key findings on the correlation between methotrexate triglutamate (MTX-PG3) levels and clinical response in RA, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the quantitative data from pivotal studies investigating the relationship between MTX-PG concentrations, particularly MTX-PG3, and clinical outcomes in RA patients.

Table 1: Correlation of MTX-PG Levels with Clinical Response

Study / CohortPrimary MTX-PG Analyte(s)Key Findings
Purnama et al. (2022) [1][2]MTX-PG3A moderate positive correlation was found between MTX-PG3 levels and DAS28-CRP scores at weeks 8 and 12 post-treatment.[1][2]
Sandhu et al. (2017) [3]MTX-PG1-5, MTX-PG3No significant difference in total MTX-PG levels between responders and non-responders was observed. However, higher AUC of MTX-PG3 was an independent predictor of adverse effects.[3]
Takahashi et al. (2017) [4]Total MTX-PGsA total MTX-PG concentration of 83 nmol/L at week 12 was identified as a threshold for a DAS28 improvement of ≥1.2 at week 24.[4]
Chappuis et al. (2025) [5]MTX-PG3Elevated erythrocyte MTX-PG3 concentrations correlated with remission status in patients with a BMI <25 kg/m2 . MTX-PG3 was the most common subtype, comprising 44-45% of total MTX-PGs.[5]
Meta-analysis (2020) [6]Total MTX-PGsHigher total MTX-PG concentrations were significantly associated with lower disease activity in RA and juvenile idiopathic arthritis.[6]

Table 2: Reported Concentrations and Thresholds

StudyPatient PopulationMTX-PG AnalyteConcentration Associated with Response/Toxicity
Takahashi et al. (2017) [4]Japanese RA patientsTotal MTX-PGs> 83 nmol/L for efficacy (ΔDAS28 ≥1.2)
Takahashi et al. (2017) [4]Japanese RA patientsTotal MTX-PGs> 105 nmol/L for transaminase elevation ≥50 IU/L
Sandhu et al. (2017) [3]Asian Indian RA patientsMTX-PG3Constituted ~40% of total MTX-PGs. Higher levels were associated with adverse effects.
Purnama et al. (2022) [1][2]Indonesian RA patientsMTX-PG3Median concentrations increased from 12.63 nmol/L at week 8 to 42.67 nmol/L at week 12.[2]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for interpretation and replication.

Measurement of MTX-PGs in Erythrocytes
  • Principle: The most common method for quantifying MTX-PGs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7] This technique allows for the separation and specific measurement of different polyglutamate forms (MTX-PG1 to MTX-PG5).

  • Sample Collection and Preparation:

    • Whole blood samples are collected from patients.

    • Erythrocytes (red blood cells) are isolated by centrifugation.

    • The red blood cells are washed to remove plasma and other cellular components.

    • The cells are lysed to release intracellular contents, including MTX-PGs.

    • Proteins are precipitated and removed.

    • The resulting extract containing MTX-PGs is analyzed by LC-MS/MS.

  • Instrumentation: A typical setup involves a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system for separation, connected to a tandem mass spectrometer for detection and quantification.[7]

Assessment of Clinical Response
  • Disease Activity Score 28 (DAS28): This is a widely used composite index to measure disease activity in RA.[1] It includes:

    • Tender joint count (out of 28)

    • Swollen joint count (out of 28)

    • Patient's global assessment of health (on a visual analog scale)

    • Erythrocyte sedimentation rate (ESR) or C-reactive protein (CRP) level.[1]

  • Response Criteria: Clinical response is often categorized based on the change in DAS28 score from baseline and the absolute DAS28 score achieved. For example, a good response is often defined as a significant decrease in the DAS28 score to a level indicating low disease activity or remission.

Visualizing the Pathways and Processes

Methotrexate Intracellular Metabolism

Methotrexate is transported into the cell and converted into its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). These longer-chain MTX-PGs, including MTX-PG3, are more potent inhibitors of key enzymes in the folate pathway.[8][9][10]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX Methotrexate (MTX) MTX_in Intracellular MTX MTX->MTX_in Transport MTX-PG1 MTX-PG1 MTX_in->MTX-PG1 + Glutamate MTX-PG2 MTX-PG2 MTX-PG1->MTX-PG2 + Glutamate FPGS Folylpolyglutamate Synthetase (FPGS) MTX-PG1->FPGS MTX-PG3 MTX-PG3 MTX-PG2->MTX-PG3 + Glutamate MTX-PG2->FPGS MTX-PGn MTX-PG(4-5) MTX-PG3->MTX-PGn + Glutamate MTX-PG3->FPGS Inhibition Inhibition of Folate Pathway Enzymes (e.g., DHFR, TYMS) MTX-PG3->Inhibition MTX-PGn->FPGS MTX-PGn->Inhibition FPGS->MTX-PG2 FPGS->MTX-PG3 FPGS->MTX-PGn A RA Patient Cohort (Initiating or on MTX therapy) B Baseline Assessment (DAS28, Demographics) A->B C MTX Dosing Regimen (e.g., 15-25 mg/week) A->C D Blood Sample Collection (e.g., Weeks 4, 8, 12, 24) B->D C->D E Erythrocyte Isolation & Lysis D->E G Follow-up Clinical Assessment (DAS28) D->G F LC-MS/MS Analysis of MTX-PGs E->F H Data Analysis (Correlation between MTX-PG3 and ΔDAS28) F->H G->H I Identification of Responders vs. Non-responders H->I Start Measure Erythrocyte MTX-PG3 Concentration Decision MTX-PG3 Level? Start->Decision Low Low MTX-PG3 Decision->Low < Threshold Optimal Optimal MTX-PG3 Decision->Optimal Therapeutic Range High High MTX-PG3 Decision->High > Threshold OutcomeLow Potential Non-Response Consider Dose Escalation Low->OutcomeLow OutcomeOptimal Likely Good Clinical Response (Low Disease Activity) Optimal->OutcomeOptimal OutcomeHigh Increased Risk of Adverse Effects (e.g., Hepatotoxicity) High->OutcomeHigh

References

Methotrexate triglutamate in treatment responders versus non-responders.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the varying concentrations of methotrexate triglutamate in patients responding to treatment versus those who do not, with a focus on rheumatoid arthritis.

Methotrexate (MTX) remains a cornerstone therapy for rheumatoid arthritis (RA) and other inflammatory conditions. Its efficacy is attributed to its intracellular conversion to methotrexate polyglutamates (MTX-PGs), with this compound (MTX-Glu3) being a significant, long-chain metabolite. The concentration of these polyglutamates within red blood cells (RBCs) has been investigated as a potential biomarker to predict and monitor treatment response, although findings have been varied. This guide provides a comparative analysis of MTX-Glu3 and total MTX-PG levels in treatment responders versus non-responders, supported by experimental data and detailed methodologies.

Quantitative Data Summary

Study Cohort & Response CriteriaAnalyteResponder Concentration (nmol/L)Non-Responder Concentration (nmol/L)p-value
Angelis-Stoforidis et al. (Physician's Global Assessment)[3]Total MTX-PGs60.7 ± 18.921.5 ± 10.50.0001
Dervieux et al. (Physician's Assessment)[3]MTX-PG3Median: 40 (in all subjects)Subjects with concentrations < 60 nmol/L were 4.4-fold more likely to have a poor response.0.0001
MIRACLE Trial (SDAI Remission at Week 24)[4][5]Total MTX-PGsHigher concentrations were an independent factor for lower disease activity during MTX monotherapy.Lower concentrations were associated with higher disease activity.Not explicitly stated for responder vs. non-responder groups, but a significant association between concentration and disease activity was found.
Chhikara et al. (DAS28(3) at 24 weeks)[6]Total MTX-PGs & MTX-Glu3No significant difference observed between responders and non-responders.No significant difference observed between responders and non-responders.Not significant
Meta-analysis (Calasan et al.) (RA, JIA, psoriasis)[7]Total MTX-PGsResponders had a mean difference of 5.2 nmol/L higher concentrations.Non-responders had a mean difference of 5.2 nmol/L lower concentrations.< 0.01

Note: The definition of "responder" and "non-responder" varies between studies, often based on composite scores like the Disease Activity Score-28 (DAS28) or physician global assessments. This variability can contribute to the conflicting data in the literature.[3][8]

Experimental Protocols

The quantification of MTX-PGs in erythrocytes is a technically demanding process that requires sensitive and specific analytical methods. The most common and robust method cited in the literature is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[9][10][11]

Sample Collection and Preparation
  • Blood Collection: Whole blood is typically collected in EDTA-containing tubes to prevent coagulation.

  • Erythrocyte Isolation: Red blood cells are separated from plasma and other cellular components by centrifugation. The isolated RBCs are then washed with a buffered saline solution.

  • Cell Lysis: The washed RBCs are lysed to release their intracellular contents, including MTX-PGs. This is often achieved by sonication or by using a hypotonic buffer.

  • Protein Precipitation: Proteins in the lysate are precipitated using an acid, such as perchloric acid or trichloroacetic acid, and removed by centrifugation.

  • Solid-Phase Extraction (SPE): The supernatant containing the MTX-PGs may undergo a solid-phase extraction step to further purify and concentrate the analytes before analysis.

  • Hydrolysis (for total MTX-PGs): In some protocols, the polyglutamates are hydrolyzed back to the parent drug, MTX, to measure the total MTX-PG concentration.

Analytical Method: LC-MS/MS
  • Chromatographic Separation: The prepared sample is injected into an HPLC system. The different MTX-PGs (MTX-Glu1, MTX-Glu2, MTX-Glu3, etc.) are separated based on their physicochemical properties as they pass through a chromatography column (e.g., a C18 reverse-phase column).[10]

  • Ionization: The separated analytes are then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).[10]

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio.

  • Fragmentation and Detection: A specific precursor ion for each MTX-PG is selected and fragmented. The resulting product ions are then detected, providing a high degree of specificity and sensitivity for quantification.[10]

  • Quantification: The concentration of each MTX-PG is determined by comparing its signal to that of a stable-isotope-labeled internal standard. The lower limit of quantification is typically in the low nmol/L range.[11]

Visualizations

Methotrexate Intracellular Pathway

The following diagram illustrates the intracellular metabolism of methotrexate and its proposed mechanisms of action.

Caption: Intracellular pathway of methotrexate.

Experimental Workflow for MTX-PG Analysis

This diagram outlines the typical workflow for studies comparing MTX-PG levels in responders and non-responders.

Caption: Experimental workflow for MTX-PG analysis.

References

Methotrexate Triglutamate vs. Total Polyglutamates: A Comparative Guide to Biomarker Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of precise and predictive biomarkers is paramount for optimizing therapeutic strategies. In the realm of methotrexate (MTX) therapy, particularly for autoimmune diseases like rheumatoid arthritis (RA), the debate continues regarding the most reliable intracellular biomarker: methotrexate triglutamate (MTX-Glu3) or the cumulative measure of total methotrexate polyglutamates (MTX-PGs). This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate biomarker for clinical and research applications.

Methotrexate, a cornerstone of RA treatment, undergoes intracellular polyglutamation, a process that adds glutamate residues to the parent drug. This conversion is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) and is crucial for the drug's therapeutic efficacy and retention within the cell. These polyglutamated forms, ranging from two to several glutamate residues (MTX-Glu2, MTX-Glu3, etc.), are the active moieties that inhibit key enzymes in the folate pathway. While the measurement of total MTX-PGs has been a common approach, recent evidence suggests that specific polyglutamate species, particularly MTX-Glu3, may offer a more refined prediction of clinical response.

Quantitative Data Summary: MTX-Glu3 vs. Total MTX-PGs

The following tables summarize quantitative data from various studies comparing the association of MTX-Glu3 and total MTX-PG concentrations in red blood cells (RBCs) with clinical outcomes in patients with rheumatoid arthritis.

Table 1: Correlation of MTX Biomarkers with Clinical Efficacy

BiomarkerStudy PopulationClinical EndpointCorrelation MetricFindingCitation
Total MTX-PGs RA & JIA patientsDisease Activity (at 3 months)Regression Coefficient (β)-0.002 (95% CI: -0.004 to -0.001)[1][2]
Total MTX-PGs RA & JIA patientsDisease Activity (after 4 months)Regression Coefficient (β)-0.003 (95% CI: -0.005 to -0.002)[1][2]
Total MTX-PGs RA, JIA & Psoriasis responders vs. non-respondersResponder StatusMean Difference5.2 nmol/L higher in responders (P < 0.01)[1][2]
MTX-Glu3 RA patientsDisease Activity Score (DAS28)-Patients with a good response had higher concentrations than moderate or non-responding patients.[3]
MTX-Glu3 RA patientsDisease Activity Score (DAS28-CRP)Positive CorrelationA moderate positive correlation was observed at week 8 and 12 post-treatment.[4][5]
MTX-Glu2 MTX-naïve RA patientsImprovement in DAS-28Spearman's Correlation (ρ)+0.518 (p=0.023)[6]

Table 2: Association of MTX Biomarkers with Adverse Events

BiomarkerStudy PopulationAdverse EventFindingCitation
Total MTX-PGs RA patientsHepatotoxicityHigher total MTX-PGs concentration was related to hepatotoxicity.[7][8]

Experimental Protocols

The standard method for quantifying methotrexate polyglutamates in red blood cells involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methodologies described in the literature.

Protocol: Quantification of Methotrexate Polyglutamates in Red Blood Cells by LC-MS/MS

1. Sample Collection and Preparation:

  • Collect whole blood samples in EDTA-containing tubes.

  • Centrifuge the blood sample to separate plasma and red blood cells (RBCs).

  • Wash the RBC pellet multiple times with a buffered saline solution to remove plasma proteins and extracellular methotrexate.

  • Lyse the washed RBCs using a hypotonic buffer or through freeze-thaw cycles to release intracellular contents.

2. Protein Precipitation and Analyte Extraction:

  • Add a protein precipitation agent, such as trichloroacetic acid or acetonitrile, to the RBC lysate to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant containing the methotrexate polyglutamates.

3. Solid-Phase Extraction (Optional but Recommended for Cleaner Samples):

  • Condition a solid-phase extraction (SPE) cartridge with appropriate solvents.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the methotrexate polyglutamates from the cartridge using a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Tandem Mass Spectrometry:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Perform multiple reaction monitoring (MRM) to detect and quantify each methotrexate polyglutamate species (MTX-Glu1 to MTX-Glu5) and their corresponding stable isotope-labeled internal standards.

5. Data Analysis:

  • Construct a calibration curve for each polyglutamate species using standards of known concentrations.

  • Calculate the concentration of each methotrexate polyglutamate in the RBC samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.

  • Total MTX-PGs are calculated by summing the concentrations of the individual polyglutamate species.

Mandatory Visualizations

Methotrexate Polyglutamation Pathway

Methotrexate_Polyglutamation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext Methotrexate (MTX) MTX_int MTX MTX_ext->MTX_int SLC19A1 (Transporter) FPGS Folylpolyglutamate Synthetase (FPGS) MTX_Glu2 MTX-Glu2 GGH Gamma-Glutamyl Hydrolase (GGH) MTX_Glu2->GGH - Glutamate MTX_Glu3 MTX-Glu3 MTX_Glu3->GGH - Glutamate DHFR DHFR MTX_Glu3->DHFR Inhibits TYMS TYMS MTX_Glu3->TYMS Inhibits ATIC ATIC MTX_Glu3->ATIC Inhibits MTX_Glu_n MTX-PGs (Glu4, Glu5...) MTX_Glu_n->GGH - Glutamate FPGS->MTX_Glu2 + Glutamate FPGS->MTX_Glu3 + Glutamate FPGS->MTX_Glu_n + Glutamate Inhibition Inhibition of Folate Pathway & Purine Synthesis

References

Navigating the Analytical Maze: A Comparative Guide to Methotrexate Triglutamate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of methotrexate (MTX) therapeutic drug monitoring, the choice of analytical assay is paramount. The intracellular concentration of methotrexate polyglutamates (MTX-PGs), particularly the long-chain metabolite methotrexate triglutamate (MTX-Glu3), is a key determinant of therapeutic efficacy and toxicity. This guide provides an objective comparison of the two primary analytical methodologies used for MTX-Glu3 quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. We present a synthesis of performance data from various studies to highlight the reproducibility and potential for inter-laboratory variation of these methods.

Performance Characteristics: A Head-to-Head Comparison

The selection of an appropriate assay hinges on a thorough understanding of its performance characteristics. The following tables summarize key quantitative data from multiple studies, offering a comparative overview of LC-MS/MS and immunoassay methods for methotrexate and its polyglutamates.

Table 1: Performance of LC-MS/MS Assays for Methotrexate and its Polyglutamates
ParameterReported ValuesAssay TargetSource
Intra-day Precision (CV%) 1-4%MTX-PGs[1]
<5%MTX[2]
≤6%MTX[3]
<8.3%MTX & 7-OH-MTX[4]
4.03–10.52%MTX[5]
Inter-day Precision (CV%) 6-15%MTX-PGs[1]
<5%MTX[2]
≤6%MTX[3]
<8.3% (MTX), <11.71% (7-OH-MTX)MTX & 7-OH-MTX[4]
4.41–12.45%MTX[5]
Lower Limit of Quantification (LLOQ) 1 nM for each MTX-PGMTX-PGs[1]
0.02 µmol/LMTX[2]
25 nmol/LMTX & 7-OH-MTX[4]
0.1 nmol/LMTX[3]
5 ng/mLMTX[5]
0.1 nM (MTX-PG1-5), 0.8 nmol/L (MTX-PG6-7)MTX-PGs[6]
Bias -8.6% compared to immunoassayMTX[2]
1.6% compared to weighed in targetsMTX[2]
Recovery 98-100%MTX-PGs[1]
111%MTX[2]
24% (MTX), 57% (7-OH-MTX)MTX & 7-OH-MTX[4]
107%MTX[3]
82.20–93.98%MTX[5]
Table 2: Performance of Immunoassays for Methotrexate
ParameterReported ValuesAssay TypeSource
Intra-day Precision (CV%) <8%Homogeneous Enzyme Immunoassay[7]
Inter-day Precision (CV%) <17%Homogeneous Enzyme Immunoassay[7]
Lower Limit of Quantification (LLOQ) 50 nmol/LHomogeneous Enzyme Immunoassay[7]
0.04 µmol/LHomogeneous Enzyme Immunoassay[8]
Bias Positive bias notedHomogeneous Enzyme Immunoassay[7]
12.2% to 20.5% compared to LC-MSArchitect and ARK assays[9]
Linearity Range 25–1,000 nmol/LHomogeneous Enzyme Immunoassay[7]
0.04 - 1.20 μmol/LHomogeneous Enzyme Immunoassay[8]

Experimental Protocols: A Glimpse into the Methodologies

Detailed experimental protocols are crucial for reproducing and comparing assay results. Below are generalized methodologies for the two main assay types.

LC-MS/MS Methodology for MTX-PGs

A common approach for the quantification of MTX-PGs in red blood cells involves the following steps:

  • Sample Preparation:

    • Collection of whole blood in heparinized tubes.

    • Isolation of red blood cells by centrifugation.

    • Lysis of red blood cells to release intracellular contents.

    • Protein precipitation using an organic solvent (e.g., methanol).

    • Addition of a stable-isotope-labeled internal standard.

    • Centrifugation to pellet precipitated proteins.

    • Dilution of the supernatant before injection.[2]

  • Chromatographic Separation:

    • Injection of the prepared sample into a liquid chromatography system.

    • Separation of MTX-PGs from other cellular components on a C18 or similar reversed-phase column.[1]

    • Use of a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., methanol).[1]

  • Mass Spectrometric Detection:

    • Ionization of the eluted MTX-PGs using electrospray ionization (ESI) in positive mode.

    • Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions are monitored for each MTX-PG and the internal standard.

Immunoassay Methodology for MTX

Immunoassays for MTX are typically homogeneous enzyme immunoassays.[8] The general principle is as follows:

  • Competitive Binding:

    • The assay involves a competition between MTX in the patient sample and MTX labeled with an enzyme (e.g., glucose-6-phosphate dehydrogenase) for a limited number of antibody binding sites.[8]

  • Enzyme Activity Modulation:

    • When the enzyme-labeled MTX binds to the antibody, the enzyme's activity is reduced.

  • Signal Generation:

    • In the presence of MTX from the sample, more of the enzyme-labeled MTX remains unbound and active.

    • The active enzyme converts a substrate (e.g., NAD to NADH), leading to a change in absorbance that is measured spectrophotometrically.[8]

    • The change in absorbance is directly proportional to the concentration of MTX in the sample.

Understanding Inter-Laboratory Variation: A Conceptual Workflow

The reproducibility of an assay across different laboratories is a critical factor for its clinical utility.[10] The following diagram illustrates a typical workflow for assessing inter-laboratory variation.

Inter_Laboratory_Variation_Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase cluster_3 Outcome A Centralized Preparation of Standardized Samples & Controls B Development of a Common, Detailed Protocol A->B Distribution C Sample Analysis in Participating Laboratories B->C D Adherence to the Common Protocol C->D E Data Collection and Centralized Analysis D->E F Statistical Evaluation of Inter-Laboratory Variation (e.g., CV%, Bias) E->F G Identification of Sources of Variability F->G H Assessment of Assay Reproducibility G->H

Workflow for an Inter-Laboratory Comparison Study.

Discussion and Conclusion

The data presented highlight the superior precision and sensitivity of LC-MS/MS methods for the quantification of methotrexate and its polyglutamates. The lower coefficients of variation for both intra- and inter-day precision suggest a higher degree of reproducibility for LC-MS/MS assays.[1][2][3][5] In contrast, immunoassays, while often more readily available, can exhibit greater variability and are prone to positive bias, potentially due to cross-reactivity with MTX metabolites.[7][9]

The choice between these methods will ultimately depend on the specific requirements of the study or clinical application. For research and drug development purposes where high accuracy and specificity for individual polyglutamates like MTX-Glu3 are crucial, LC-MS/MS is the preferred method. For routine therapeutic drug monitoring of the parent drug, immunoassays may be a viable option, provided their limitations are well understood and accounted for.

Standardization of protocols and the use of common reference materials are essential for minimizing inter-laboratory variation, regardless of the assay platform used.[11][12] As the field moves towards personalized medicine, the development of robust and reproducible assays for MTX-PGs will be critical for optimizing treatment strategies for patients with rheumatoid arthritis and other inflammatory diseases.

References

Methotrexate Triglutamate: A Tale of Two Compartments - Red Blood Cells versus the Synovial Battlefield

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of methotrexate triglutamate levels in red blood cells and synovial fluid reveals a significant data gap in our understanding of its localized therapeutic action in rheumatoid arthritis. While red blood cell concentrations are well-documented, the corresponding levels at the site of inflammation remain largely unquantified.

For researchers, scientists, and drug development professionals vested in optimizing methotrexate (MTX) therapy for rheumatoid arthritis (RA), understanding the distribution and concentration of its active metabolites, methotrexate polyglutamates (MTX-PGs), is paramount. Among these, this compound (MTX-Glu3) is a key long-chain polyglutamate. This guide provides a comprehensive comparison of MTX-Glu3 levels in two critical biological compartments: red blood cells (RBCs), a systemic biomarker, and synovial fluid, the local site of inflammation.

However, a thorough review of published literature reveals a critical disparity in available data. While RBC MTX-PG levels have been extensively studied and quantified, there is a notable absence of direct comparative studies measuring MTX-Glu3 concentrations in the synovial fluid of RA patients. This guide will therefore present the robust data available for RBCs and highlight the significant knowledge gap concerning synovial fluid levels, underscoring a crucial area for future research.

Quantitative Analysis: Methotrexate Polyglutamates in Red Blood Cells

Numerous studies have quantified MTX-PGs in the red blood cells of RA patients, establishing a range of concentrations that can be correlated with clinical response and dosage. The following table summarizes representative data for MTX-Glu3 and other polyglutamates in this readily accessible cellular compartment.

Methotrexate PolyglutamateMean Concentration (nmol/L of packed RBCs)Range (nmol/L of packed RBCs)Patient CohortReference
MTX-Glu3 ~36Undisclosed99 patients with Juvenile Idiopathic Arthritis[1]
MTX-Glu (Total)85.8 ± 48.44.8 - 218.599 patients with Juvenile Idiopathic Arthritis[1]
MTX-PG (Total)106 - 146Undisclosed79 MTX-naïve patients with RA[2]

Note: Data from different studies may not be directly comparable due to variations in patient populations, MTX dosage, treatment duration, and analytical methodologies.

The Synovial Compartment: An Uncharted Territory

Despite the synovium being the primary site of inflammation in rheumatoid arthritis, direct measurement of MTX-PGs, including MTX-Glu3, in synovial fluid or tissue is conspicuously absent from the scientific literature. One study has confirmed the expression of genes necessary for the transport and metabolism of MTX within the rheumatoid joint synovium, providing evidence that MTX has the potential to be polyglutamated at the site of inflammation[3]. The higher expression of the enzyme responsible for polyglutamation (folylpolyglutamate synthetase) compared to the enzyme that removes glutamate residues (γ-glutamyl hydrolase) in synovial tissue suggests a favorable environment for the production of long-chain MTX-PGs[3].

This foundational evidence strongly implies the local action of MTX-PGs in the joint, yet without quantitative data, a direct comparison to RBC levels remains impossible. This gap precludes a definitive understanding of how systemic MTX-PG concentrations in RBCs relate to the localized concentrations driving the therapeutic effect in the synovium.

Experimental Protocols

The methodologies for quantifying MTX-PGs in red blood cells are well-established, primarily relying on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Measurement of Methotrexate Polyglutamates in Red Blood Cells

1. Sample Collection and Preparation:

  • Whole blood is collected in EDTA-containing tubes.

  • Red blood cells are isolated by centrifugation and washed with phosphate-buffered saline to remove plasma and buffy coat.

  • The packed RBCs are lysed to release intracellular components, including MTX-PGs. This is often achieved by sonication or the addition of a lysing agent.

  • Proteins are precipitated from the lysate, typically using trichloroacetic acid or perchloric acid, followed by centrifugation to pellet the precipitated proteins.

2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The supernatant containing the MTX-PGs is subjected to solid-phase extraction for sample clean-up and concentration.

  • The purified extract is then injected into an LC-MS/MS system.

  • Chromatographic Separation: A C18 reverse-phase column is commonly used to separate the different MTX-PG species (MTX-Glu1 to MTX-Glu5). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometric Detection: The separated MTX-PGs are ionized using electrospray ionization (ESI) in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each MTX-PG are monitored. Stable isotope-labeled internal standards for each MTX-PG are used for accurate quantification.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of methotrexate and a typical experimental workflow for MTX-PG measurement.

Methotrexate_Metabolism Methotrexate Metabolic Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_out Methotrexate (MTX) MTX_in Methotrexate (MTX-Glu1) MTX_out->MTX_in Cellular Uptake MTX_PGs Methotrexate Polyglutamates (MTX-Glu2 to MTX-Glu5) MTX_in->MTX_PGs Polyglutamation MTX_PGs->MTX_in Deglutamation DHFR Dihydrofolate Reductase (and other enzymes) MTX_PGs->DHFR Inhibition FPGS Folylpolyglutamate Synthetase (FPGS) GGH Gamma-Glutamyl Hydrolase (GGH)

Caption: Intracellular metabolism of methotrexate.

MTX_PG_Workflow Experimental Workflow for MTX-PG Measurement in RBCs start Whole Blood Sample (EDTA) centrifugation Centrifugation start->centrifugation rbc_isolation Isolate & Wash RBCs centrifugation->rbc_isolation lysis RBC Lysis rbc_isolation->lysis precipitation Protein Precipitation lysis->precipitation spe Solid-Phase Extraction precipitation->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for MTX-PG analysis in RBCs.

Conclusion and Future Directions

The measurement of this compound and other polyglutamates in red blood cells provides a valuable, albeit systemic, biomarker for monitoring methotrexate therapy in rheumatoid arthritis. The analytical methods are robust and well-documented, offering a reliable means of assessing patient adherence and informing dose adjustments.

However, the striking lack of data on MTX-PG concentrations within the synovial fluid or tissue represents a critical void in our understanding of the drug's localized mechanism of action. Future research should prioritize the development and application of sensitive analytical methods to quantify MTX-PGs at the site of inflammation. Such studies would be instrumental in elucidating the relationship between systemic and local drug concentrations, ultimately paving the way for more targeted and effective therapeutic strategies in rheumatoid arthritis. A direct comparison of MTX-Glu3 levels in synovial fluid and red blood cells is essential to bridge this gap and refine our approach to personalized medicine in rheumatology.

References

Methotrexate Triglutamate vs. Pentaglutamate as Biomarkers: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative utility of methotrexate triglutamate (MTX-G3) and pentaglutamate (MTX-G5) as predictive biomarkers for methotrexate efficacy in the treatment of inflammatory diseases. This guide provides a comprehensive analysis of their performance, supported by experimental data, detailed methodologies, and visual pathways to aid researchers, scientists, and drug development professionals in their understanding and application.

Methotrexate (MTX), a cornerstone therapy for rheumatoid arthritis and other inflammatory conditions, undergoes intracellular conversion to a series of polyglutamated derivatives (MTX-PGs). These metabolites, particularly the longer-chain forms, are considered the active moieties responsible for the therapeutic effects of MTX. Among these, this compound (MTX-G3) and methotrexate pentaglutamate (MTX-G5) have garnered significant attention as potential biomarkers to predict treatment response and optimize dosing. This guide offers a comparative analysis of MTX-G3 and MTX-G5, summarizing key performance data, outlining experimental protocols for their measurement, and visualizing the underlying biological and experimental processes.

Data Presentation: Quantitative Comparison of MTX-G3 and MTX-G5

The intracellular concentrations of MTX-PGs in erythrocytes (red blood cells) are frequently measured as a surrogate for their levels in target immune cells. The distribution of these polyglutamates can vary significantly between individuals, influencing clinical outcomes.

BiomarkerMean Concentration (nmol/L) in Erythrocytes[1]PredominanceCorrelation with Clinical Response
This compound (MTX-G3) 44.4 (± 30.0)Often the most abundant polyglutamate species.[2]Higher concentrations are frequently associated with a good clinical response and lower disease activity.[2][3][4]
Methotrexate Pentaglutamate (MTX-G5) 9.4 (± 8.2)Typically found in lower concentrations compared to MTX-G3.The association is less consistent, with some studies showing higher levels in patients with high disease activity, while others group it with long-chain polyglutamates linked to efficacy.[5][6]

Performance Analysis: MTX-G3 vs. MTX-G5 as Biomarkers

Studies have shown that higher concentrations of total and long-chain MTX-PGs (MTX-G3 to G5) are generally associated with a better clinical response in patients with rheumatoid arthritis.[7][8]

This compound (MTX-G3): As the most prevalent intracellular polyglutamate, MTX-G3 levels often show a strong correlation with the total MTX-PG concentration.[9] Several studies have demonstrated a significant association between higher MTX-G3 concentrations and improved clinical outcomes, such as a lower Disease Activity Score in 28 joints (DAS28).[4][10] For instance, one study found that patients with a good response to methotrexate treatment had significantly higher concentrations of MTX-G3 compared to moderate or non-responding patients.[3] Another study highlighted a positive correlation between remission status and high MTX-G3 concentrations in patients with a BMI <25 kg/m2 .[2]

Methotrexate Pentaglutamate (MTX-G5): The role of MTX-G5 as a standalone biomarker is more ambiguous. While it is a component of the long-chain polyglutamates linked to efficacy, some studies have reported conflicting findings. For example, one cross-sectional study observed that concentrations of MTX-G5 were significantly higher in patients with high disease activity, even after adjusting for confounding factors.[6] This suggests a complex relationship that may be influenced by various factors such as disease duration and patient metabolism.

Experimental Protocols

The quantification of methotrexate polyglutamates in erythrocytes is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized methodology based on published protocols.[1][3]

1. Sample Collection and Preparation:

  • Whole blood is collected in EDTA-containing tubes.

  • Erythrocytes are isolated by centrifugation and washed with phosphate-buffered saline to remove plasma and buffy coat.

  • The packed red blood cells are lysed using a lysis buffer (e.g., containing dithiothreitol) to release the intracellular contents.

  • Proteins are precipitated from the lysate using an acid, such as perchloric acid or trichloroacetic acid.

  • The sample is then centrifuged to separate the protein pellet from the supernatant containing the MTX-PGs.

2. Solid-Phase Extraction (Optional but Recommended):

  • The supernatant is passed through a solid-phase extraction (SPE) cartridge to clean up the sample and concentrate the analytes.

  • The cartridge is washed to remove interfering substances.

  • The MTX-PGs are then eluted from the cartridge using an appropriate solvent.

3. LC-MS/MS Analysis:

  • The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: The different MTX-PG species (MTX-G1 to G5) are separated based on their physicochemical properties using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometric Detection: The separated analytes are ionized (e.g., using electrospray ionization) and detected by the mass spectrometer. Specific precursor-to-product ion transitions for each MTX-PG are monitored for quantification (Multiple Reaction Monitoring - MRM).

  • Quantification: The concentration of each MTX-PG is determined by comparing its peak area to that of a known concentration of an internal standard (e.g., a stable isotope-labeled MTX-PG).

Mandatory Visualization

Below are diagrams illustrating the metabolic pathway of methotrexate and a typical experimental workflow for the analysis of its polyglutamated forms.

Methotrexate_Metabolic_Pathway cluster_cell Cell Membrane MTX_ext Extracellular Methotrexate MTX_int Intracellular Methotrexate (MTX-G1) MTX_ext->MTX_int RFC1 Transporter MTX_G2 MTX-G2 MTX_int->MTX_G2 FPGS MTX_G2->MTX_int GGH MTX_G3 MTX-G3 MTX_G2->MTX_G3 FPGS MTX_G3->MTX_G2 GGH MTX_G4 MTX-G4 MTX_G3->MTX_G4 FPGS Inhibition Inhibition of Cellular Enzymes (e.g., DHFR, TYMS) MTX_G3->Inhibition MTX_G4->MTX_G3 GGH MTX_G5 MTX-G5 MTX_G4->MTX_G5 FPGS MTX_G5->MTX_G4 GGH MTX_G5->Inhibition Experimental_Workflow Start Whole Blood Collection (EDTA) Centrifugation Centrifugation & Erythrocyte Isolation Start->Centrifugation Lysis Cell Lysis Centrifugation->Lysis Precipitation Protein Precipitation Lysis->Precipitation SPE Solid-Phase Extraction Precipitation->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis & Quantification LCMS->Data

References

Navigating the Analytical Maze: A Comparative Guide to Methotrexate Polyglutamate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of methotrexate polyglutamates (MTX-PGs) is paramount for understanding drug efficacy and patient response. This guide provides an objective comparison of the primary analytical methods employed for MTX-PG quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

Methotrexate (MTX), a cornerstone therapy for a range of cancers and autoimmune diseases, undergoes intracellular conversion to its active metabolites, methotrexate polyglutamates (MTX-PGs). The extent of this polyglutamation is a key determinant of therapeutic effect and potential toxicity. Consequently, robust and reliable analytical methods are crucial for therapeutic drug monitoring and clinical research. This guide delves into the cross-validation of the most prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays, specifically Fluorescence Polarization Immunoassay (FPIA).

At a Glance: Performance Comparison of Analytical Methods

The choice of an analytical method for MTX-PGs hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of key performance parameters for LC-MS/MS and FPIA based on published validation studies.

ParameterLC-MS/MSFluorescence Polarization Immunoassay (FPIA)
Principle Separation by chromatography, detection by mass-to-charge ratioCompetitive binding of fluorescently labeled MTX
Specificity High (can differentiate individual MTX-PGs)Moderate (measures total MTX-PGs)
Linear Range 1 - 1000 nmol/L[1][2]25 - 1000 nmol/L[3]
Lower Limit of Quantification (LLOQ) ~1 nmol/L for individual MTX-PGs[1][2]50 nmol/L for total MTX-PGs[3]
Intra-day Precision (%CV) 1 - 4%[1][2]< 8%[3]
Inter-day Precision (%CV) 6 - 15%[1][2]< 17%[3]
Accuracy/Recovery 98 - 100%[1][2]Average recovery of 91%[3]
Interference Minimal, stable isotope-labeled internal standards mitigate matrix effectsPotential for cross-reactivity with MTX metabolites (e.g., DAMPA, 7-hydroxy-MTX) and folates, leading to a positive bias[3]
Throughput ModerateHigh
Cost High (instrumentation and reagents)Lower (instrumentation and reagents)

In-Depth Look: Experimental Protocols

A clear understanding of the experimental workflow is essential for successful implementation and data interpretation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for MTX-PG analysis due to its superior sensitivity and specificity, allowing for the individual quantification of different polyglutamate chain lengths (MTX-PG1 to MTX-PG7).

Sample Preparation:

  • Red Blood Cell (RBC) Lysis: Whole blood samples are centrifuged to isolate RBCs. The packed RBCs are then lysed using a lysis buffer (e.g., hypotonic buffer or through freeze-thaw cycles).

  • Protein Precipitation: Proteins are precipitated from the cell lysate using agents like perchloric acid or methanol. This step is crucial to remove interfering proteins.

  • Supernatant Collection: The sample is centrifuged, and the supernatant containing the MTX-PGs is collected.

  • Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard for each MTX-PG is added to the supernatant to account for matrix effects and variations in instrument response.

Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used.[1]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium bicarbonate) and an organic solvent (e.g., methanol or acetonitrile) is employed to separate the different MTX-PG species based on their polarity.[1]

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each MTX-PG and their corresponding internal standards, ensuring high selectivity.

Fluorescence Polarization Immunoassay (FPIA)

FPIA offers a more rapid and less complex alternative for the measurement of total MTX-PGs. However, it is important to be aware of its limitations regarding specificity.

Principle:

The assay is based on the principle of competitive binding. A fluorescently labeled MTX molecule competes with the MTX-PGs in the sample for a limited number of binding sites on an anti-MTX antibody. The degree of polarization of the emitted fluorescent light is inversely proportional to the concentration of MTX-PGs in the sample.

Sample Preparation:

  • RBC Lysis and Hydrolysis: Similar to the LC-MS/MS protocol, RBCs are isolated and lysed. A key difference is that a hydrolysis step is often included to convert all MTX-PGs to a single measurable form that cross-reacts with the antibody.

  • Protein Precipitation: Proteins are precipitated to clear the sample.

Assay Procedure:

  • The pre-treated sample is mixed with the FPIA reagents, which include the fluorescently labeled MTX and the anti-MTX antibody.

  • After an incubation period, the fluorescence polarization is measured using a dedicated analyzer.

  • The concentration of total MTX-PGs is determined by comparing the polarization value to a standard curve.

Visualizing the Processes

To further clarify the methodologies and the biological context, the following diagrams have been generated.

Methotrexate_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_out Methotrexate (MTX) MTX_in MTX MTX_out->MTX_in Cellular Uptake FPGS Folylpolyglutamate Synthetase (FPGS) MTX_in->FPGS MTX_PGs Methotrexate Polyglutamates (MTX-PG₁₋₇) GGH Gamma-Glutamyl Hydrolase (GGH) MTX_PGs->GGH FPGS->MTX_PGs + Glutamate GGH->MTX_in - Glutamate

Methotrexate Polyglutamation Pathway

CrossValidation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Comparison Blood_Sample Whole Blood Sample RBC_Isolation RBC Isolation Blood_Sample->RBC_Isolation Cell_Lysis Cell Lysis RBC_Isolation->Cell_Lysis Protein_Precipitation Protein Precipitation Cell_Lysis->Protein_Precipitation Supernatant Supernatant Collection Protein_Precipitation->Supernatant LCMS LC-MS/MS Analysis (Individual MTX-PGs) Supernatant->LCMS FPIA FPIA Analysis (Total MTX-PGs) Supernatant->FPIA Quantification Quantification LCMS->Quantification FPIA->Quantification Method_Comparison Method Comparison (Linearity, Precision, Accuracy, Correlation) Quantification->Method_Comparison Validation Cross-Validation Report Method_Comparison->Validation

Cross-Validation Experimental Workflow

Conclusion and Recommendations

The cross-validation of analytical methods for MTX-PGs reveals a clear trade-off between specificity and throughput.

  • LC-MS/MS is the recommended method for research and clinical applications that require the accurate and precise quantification of individual MTX-PG species. Its high sensitivity and specificity provide a detailed picture of MTX metabolism, which is invaluable for pharmacokinetic studies and personalized medicine approaches.

  • FPIA can be a useful tool for high-throughput screening or in settings where the primary goal is to obtain a rapid, semi-quantitative estimate of total MTX-PG levels. However, users must be cautious of the potential for overestimation due to interferences.[3] When using FPIA, it is advisable to confirm unexpected or critical results with a more specific method like LC-MS/MS.

Ultimately, the selection of an analytical method should be guided by the specific research question, the required level of detail, and the available resources. This guide provides the foundational information to make an informed decision and to critically evaluate data generated by these different, yet complementary, analytical techniques.

References

The Pharmacodynamic-Imaging Interface: Untangling the Correlation of Methotrexate Triglutamate with Rheumatological Imaging Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a clear link between a drug's metabolic footprint and its therapeutic effect is paramount. In the realm of rheumatology, particularly in the management of rheumatoid arthritis (RA), methotrexate (MTX) remains a cornerstone therapy. Upon administration, MTX is intracellularly converted to a series of methotrexate polyglutamates (MTX-PGs), with methotrexate triglutamate (MTX-Glu3) being one of the key longer-chain metabolites. These MTX-PGs are the active forms of the drug, inhibiting enzymes crucial to purine and pyrimidine synthesis. The central question for optimizing MTX therapy is whether the concentration of these active metabolites, such as MTX-Glu3, directly correlates with clinical and, more specifically, imaging-based assessments of disease activity and structural damage.

This guide provides a comparative analysis of the existing evidence on the correlation between MTX-Glu3 and other MTX-PG levels and various imaging outcomes used in rheumatology. While direct, robust correlations between MTX-PG levels and imaging findings are still an area of active investigation, this document synthesizes the available data on the relationships between MTX-PGs and clinical disease activity, and in turn, how clinical activity relates to imaging outcomes.

Quantitative Data Summary

The relationship between red blood cell (RBC) MTX-PG concentrations and clinical disease activity in RA is complex, with studies presenting conflicting results. A direct correlation with imaging outcomes is not yet well-established in the literature. The following tables summarize the findings from various studies investigating the correlation of MTX-PGs with clinical disease activity scores, which are often used as surrogates for underlying inflammation that can be visualized with imaging.

Table 1: Correlation of Methotrexate Polyglutamates (MTX-PGs) with Clinical Disease Activity in Rheumatoid Arthritis

Study Cohort & SizeMTX-PG MeasuredClinical Outcome MeasureKey Findings
Prospective cohort (n=34)MTX-Glu3DAS28-CRPModerate positive correlation between MTX-PG3 levels and DAS28-CRP score at week 8 and week 12.[1]
Cross-sectional (n=59)MTX-Glu3DAS28Elevated erythrocyte concentrations of MTX-Glu3 correlated with remission status (DAS28 <2.6) in patients with a BMI <25 kg/m ².[2]
Longitudinal (derivation n=102, validation n=285)Total MTX-PGs (1-5)DAS28An increase in erythrocyte MTX-PG concentration was associated with a decreased DAS28 over 9 months in two cohorts.[3]
Cross-sectional (n=192)MTX-PGs (1-5)DAS28No relationship between MTX-PG concentrations and reduced disease activity. Higher concentrations of MTX-Glu4, MTX-Glu5, and total MTX-PGs were found in patients with high disease activity (DAS28 >3.2).[4]
Prospective (n=79)Total MTX-PGsΔDAS28Significant association between total MTX-PG concentrations and improvement in DAS28 at weeks 12 and 24.[5]
Cross-sectional observational (n=226)MTX-Glu3Markers of disease activityAfter adjusting for confounding factors, RBC MTX-Glu3 levels correlated significantly with markers of disease activity.[6]

Table 2: Correlation of Clinical Disease Activity and Imaging Outcomes in Rheumatoid Arthritis

Imaging ModalityClinical Outcome CorrelateKey Findings
Power Doppler UltrasoundDAS28, CDAITime-integrated total Power Doppler scores significantly correlated with changes in total Sharp scores (radiographic progression) in patients treated with MTX alone.[7]
Power Doppler UltrasoundDAS28, CDAIBaseline Power Doppler ultrasound scores were independently associated with changes in DAS28-CRP at 12 weeks of follow-up.[8]
Radiography (van der Heijde modified Sharp score)DAS28, CDAI, SJC, CRPIn patients on MTX, C-reactive protein (CRP) and swollen joint count (SJC) at 12 weeks were most associated with radiographic progression at 52 weeks.
Power Doppler UltrasoundDAS28Power Doppler ultrasound is an independent predictor of structural damage in early RA. Baseline 3D power Doppler ultrasound of the examined joints most strongly predicted radiographic progression.[9][10]

Experimental Protocols

Measurement of Red Blood Cell (RBC) Methotrexate Polyglutamates (MTX-PGs)

A common methodology for the quantification of MTX-PGs in erythrocytes involves the following steps:

  • Sample Collection: Whole blood is collected from patients, typically at trough MTX concentration (immediately before the next dose).

  • Erythrocyte Isolation: Red blood cells are separated from plasma and other cellular components by centrifugation.

  • Cell Lysis and Protein Precipitation: The isolated RBCs are lysed to release intracellular contents. Proteins are then precipitated, often using perchloric acid, to separate them from the MTX-PGs.

  • Hydrolysis (Optional but common for total MTX-PG measurement): To measure the total concentration of MTX-PGs, the polyglutamate tail is cleaved, converting all MTX-PGs to MTX-monoglutamate (MTX-Glu1).

  • Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The concentrations of individual MTX-PGs (MTX-Glu1, MTX-Glu2, MTX-Glu3, etc.) or the total MTX-Glu1 after hydrolysis are quantified using a validated LC-MS/MS assay.[3][11]

Imaging Protocols in Rheumatoid Arthritis
  • Conventional Radiography: Standardized radiographs of the hands and feet are obtained. Structural damage is typically assessed using a validated scoring system, such as the van der Heijde modified Sharp score, which evaluates joint space narrowing and erosions.[12]

  • Power Doppler Ultrasound (PDUS): High-frequency ultrasound with Power Doppler imaging is used to assess synovial inflammation in multiple joints. The presence and extent of synovial hypertrophy (grayscale) and vascularity (Power Doppler signal) are scored, often using a semi-quantitative scale (e.g., 0-3). A composite score across multiple joints can be calculated.[7][9][10]

  • Magnetic Resonance Imaging (MRI): MRI of the hand and wrist is performed, typically with gadolinium contrast enhancement. Synovitis, bone marrow edema (osteitis), and bone erosions are scored using the OMERACT Rheumatoid Arthritis MRI Scoring (RAMRIS) system.

Visualizations

MTX_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext Methotrexate (MTX) MTX_int MTX MTX_ext->MTX_int RFC1 Transporter MTX_Glu1 MTX-Glu1 MTX_Glu2 MTX-Glu2 MTX_Glu1->MTX_Glu2 FPGS MTX_Glu2->MTX_Glu1 GGH MTX_Glu3 MTX-Glu3 MTX_Glu2->MTX_Glu3 FPGS MTX_Glu3->MTX_Glu2 GGH MTX_Glu_n ... MTX_Glu3->MTX_Glu_n FPGS MTX_Glu5 MTX-Glu5 MTX_Glu_n->MTX_Glu5 FPGS MTX_Glu_n_rev MTX_Glu_n_rev MTX_Glu_n_rev->MTX_Glu3 GGH FPGS_node FPGS: Folylpolyglutamyl synthetase GGH_node GGH: Gamma-glutamyl hydrolase Experimental_Workflow cluster_patient Patient Cohort cluster_data_collection Data Collection cluster_analysis Analysis Patient Rheumatoid Arthritis Patients on Methotrexate Therapy Blood_Sample Collect Whole Blood (Trough MTX concentration) Patient->Blood_Sample Imaging Perform Imaging (Radiography, PDUS, MRI) Patient->Imaging Clinical_Data Collect Clinical Data (DAS28, SJC, etc.) Patient->Clinical_Data RBC_Isolation Isolate Red Blood Cells Blood_Sample->RBC_Isolation Imaging_Scoring Score Imaging Data (Sharp, PDUS score, RAMRIS) Imaging->Imaging_Scoring Correlation Correlational Analysis Clinical_Data->Correlation MTX_PG_Quant Quantify MTX-PGs (LC-MS/MS) RBC_Isolation->MTX_PG_Quant MTX_PG_Quant->Correlation Imaging_Scoring->Correlation

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Methotrexate Triglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Methotrexate triglutamate. Adherence to strict safety protocols and the correct use of personal protective equipment (PPE) are critical to minimize exposure risks and ensure operational integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in laboratory practices.

Methotrexate and its derivatives are classified as cytotoxic agents, which means they can be toxic to cells. Therefore, handling these compounds requires stringent safety measures. While a safety data sheet (SDS) for this compound may classify it as not hazardous under specific concentrations, it is crucial to handle it with the same precautions as its parent compound, Methotrexate, due to its cytotoxic potential.[1]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, incorporating both engineering controls and appropriate PPE, is essential.

Engineering Controls are the first line of defense in minimizing exposure.

  • Biological Safety Cabinet (BSC): All handling of this compound powder or solutions should be conducted in a Class II Type B biological safety cabinet or a vertical laminar flow hood.[2][3] This provides a contained workspace and protects the user from inhaling aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[2]

  • Safety Shower and Eye Wash Station: An accessible and fully functional safety shower and eye wash station are mandatory in any laboratory where this compound is handled.[1]

Personal Protective Equipment (PPE) must be worn at all times when handling the compound.

PPE CategorySpecificationRationale
Gloves Double gloving with nitrile or latex gloves is recommended.[2]Provides an extra layer of protection against potential contamination.
Eye Protection Safety glasses with side shields or goggles.[1][2]Protects the eyes from splashes or aerosols.
Lab Coat A disposable, closed-front gown with cuffs.Prevents contamination of personal clothing.
Respiratory Protection A half-mask respirator with HEPA cartridges may be necessary if aerosols are generated outside of a BSC.[2]Protects against inhalation of the compound.

Safe Handling and Operational Procedures

A clear and systematic workflow is crucial for minimizing risks during the handling of this compound. The following diagram illustrates the key steps from receiving the compound to its final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal receiving Receiving and Unpacking (Wear Gloves) storage Secure Storage (Clearly Labeled, Separate Area) receiving->storage prep_area Prepare Work Area (BSC, Absorbent Pad) storage->prep_area don_ppe Don Full PPE prep_area->don_ppe weighing Weighing and Reconstitution (Inside BSC) don_ppe->weighing experiment Conduct Experiment (Inside BSC) weighing->experiment transport Transporting Samples (Leak-proof, Labeled Containers) experiment->transport decontaminate Decontaminate Work Surfaces (e.g., with alcohol) transport->decontaminate doff_ppe Doff PPE (Proper Sequence) decontaminate->doff_ppe waste_seg Segregate Cytotoxic Waste doff_ppe->waste_seg disposal Dispose of Waste (Approved, Labeled Containers) waste_seg->disposal

Caption: Step-by-step workflow for the safe handling of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

For minor spills (inside a BSC):

  • Wear full PPE.

  • Absorb the spill with an absorbent material.

  • Clean the area with a suitable decontaminating agent (e.g., alcohol).[1]

  • Dispose of all contaminated materials as cytotoxic waste.

For major spills (outside a BSC):

  • Evacuate the area and restrict access.

  • Alert others in the vicinity.

  • If safe to do so, cover the spill with absorbent material to prevent aerosolization.

  • Follow established institutional procedures for hazardous material spills. This may involve contacting the safety office or a specialized cleanup team.

Disposal Plan

All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines.

  • Waste Segregation: All contaminated items, including gloves, gowns, labware, and absorbent materials, must be placed in clearly labeled, leak-proof cytotoxic waste containers.[3]

  • Sharps: Needles and other sharps should be disposed of in a designated sharps container for cytotoxic waste.

  • Final Disposal: Cytotoxic waste should be incinerated in an approved facility.[2][3] Drain disposal is not recommended.[2]

The following diagram illustrates the hierarchy of controls for managing exposure to this compound, from the most effective to the least effective measures.

Hierarchy of Safety Controls elimination Elimination/Substitution (Not Feasible) engineering Engineering Controls (BSC, Ventilation) elimination->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Goggles, Gown) admin->ppe

Caption: Hierarchy of controls for managing exposure to hazardous substances.

By implementing these comprehensive safety measures, research institutions can create a secure environment for handling potent compounds like this compound, thereby protecting their most valuable asset: their researchers. This commitment to safety not only ensures regulatory compliance but also fosters a culture of trust and responsibility within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrexate triglutamate
Reactant of Route 2
Methotrexate triglutamate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。